molecular formula C17H18ClN3O6 B15556038 ATTO 465

ATTO 465

Cat. No.: B15556038
M. Wt: 395.8 g/mol
InChI Key: GNBRXTLWLALPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-2 is a member of aminoacridines and an organic perchlorate salt. It has a role as a fluorochrome. It contains an this compound-2(1+).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18ClN3O6

Molecular Weight

395.8 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid perchlorate

InChI

InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5)

InChI Key

GNBRXTLWLALPKK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ATTO 465 Dye: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence. Derived from acriflavine, this compound is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] It is a moderately hydrophilic dye that can be efficiently excited in the wavelength range of 420 to 465 nm.[1][2] In aqueous solutions, it exhibits a remarkably large Stokes shift, which is the difference between the maximum absorption and the maximum emission wavelengths.[1][2] This technical guide provides an in-depth overview of the core spectral properties of this compound, experimental protocols for its characterization, and its application in advanced fluorescence imaging techniques.

Core Spectral and Photophysical Properties

The spectral characteristics of this compound make it a versatile tool for various applications in life sciences, including the labeling of proteins, DNA, and RNA.[3][4] Its key quantitative properties are summarized in the tables below.

Spectral Characteristics
PropertyValueSource
Excitation Maximum (λabs) 453 nm[3][4][5][6][7][8][9]
Emission Maximum (λfl) 505 - 508 nm[5][6][7][10]
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1 cm-1[3][4][7][8][9]
Stokes Shift ~55 nm[1][2][9]
Photophysical Data
PropertyValueSource
Fluorescence Quantum Yield (ηfl) 75%[3][4][6][7][8]
Fluorescence Lifetime (τfl) 5.0 ns[3][4][7][8]
Molecular Weight (Carboxy) ~396 g/mol [3][9]
Correction Factors for Biomolecule Conjugates

When this compound is conjugated to proteins or nucleic acids, correction factors are necessary to accurately determine the degree of labeling.

PropertyValueSource
Correction Factor at 260 nm (CF260) 1.09 - 1.12[3][4][7][8][9]
Correction Factor at 280 nm (CF280) 0.48 - 0.54[3][4][7][8][9]

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of this compound involves standard spectroscopic techniques. The following is a generalized protocol for measuring the absorbance and fluorescence spectra.

Measurement of UV-Visible Absorbance Spectrum

This protocol outlines the steps to determine the absorption characteristics of the dye, including its maximum absorption wavelength (λabs) and molar extinction coefficient (εmax).

Materials:

  • This compound dye (e.g., carboxy derivative)

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or deionized water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for serial dilutions

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is typically sufficient.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the scanning range to encompass the expected absorption of this compound (e.g., 300-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dye solutions. Place it in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette with the dye solution in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). To calculate the molar extinction coefficient, use the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

This protocol describes how to determine the fluorescence emission maximum (λfl) and relative quantum yield.

Materials:

  • This compound solution (from absorbance measurement)

  • Fluorometer or spectrofluorometer

  • Quartz fluorescence cuvettes (4 clear sides)

  • A reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength of the fluorometer to the λabs determined from the absorbance spectrum (453 nm for this compound).

  • Emission Scan: Scan the emission spectrum over a range that will capture the entire fluorescence profile (e.g., 470-700 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λfl).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the this compound solution and the reference dye at the excitation wavelength. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the this compound solution and the reference dye.

    • Calculate the quantum yield of this compound using the following equation:

      • Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

      • Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Multiplex Immunofluorescence (mIF)

A significant application of this compound and its derivatives is in multiplex immunofluorescence (mIF), a technique for visualizing multiple protein targets within a single tissue section.[10][11][12][13] A derivative, this compound-pentafluoroaniline (this compound-p), has been shown to be an effective nuclear stain.[10][11][14][15] Its unique spectral properties allow it to be used in the violet-blue region of the spectrum, freeing up the 405 nm channel, which is traditionally used for nuclear counterstains like DAPI, for another target protein.[10][11][13][14]

The following diagram illustrates a generalized workflow for a 6-plex mIF experiment utilizing this compound-p as the nuclear stain.

mIF_Workflow cluster_prep Tissue Preparation cluster_staining Iterative Staining Cycle (Opal Method) cluster_final Final Staining & Imaging Tissue FFPE Tissue Section Deparaffin Deparaffinization & Rehydration Tissue->Deparaffin AntigenRetrieval Antigen Retrieval Deparaffin->AntigenRetrieval Block Blocking AntigenRetrieval->Block PrimaryAb1 Primary Ab 1 Block->PrimaryAb1 SecondaryAb HRP-Polymer Secondary Ab PrimaryAb1->SecondaryAb OpalFluor1 Opal Fluorophore 1 SecondaryAb->OpalFluor1 Stripping1 Antibody Stripping OpalFluor1->Stripping1 PrimaryAb2 Primary Ab 2 Stripping1->PrimaryAb2 Cycle 2 SecondaryAb2 HRP-Polymer Secondary Ab PrimaryAb2->SecondaryAb2 OpalFluor2 Opal Fluorophore 2 SecondaryAb2->OpalFluor2 Stripping2 Antibody Stripping OpalFluor2->Stripping2 PrimaryAbN ... (Repeat for Targets 3-5) Stripping2->PrimaryAbN Cycles 3-5 Atto465p Nuclear Stain (this compound-p) PrimaryAbN->Atto465p Mount Mount Coverslip Atto465p->Mount Image Multispectral Imaging & Analysis Mount->Image

Multiplex Immunofluorescence Workflow with this compound-p.

This workflow demonstrates the sequential nature of tyramide signal amplification-based mIF. After preparing the tissue, a series of staining cycles are performed, each involving a primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a tyramide-linked fluorophore (e.g., Opal dyes). A key step is the stripping of antibodies after each cycle while the fluorophore remains covalently bound. After all protein targets are labeled, this compound-p is used as a final nuclear counterstain before the slide is imaged using a multispectral imaging system. This approach, enabled by the distinct spectral profile of this compound-p, expands the multiplexing capability of immunofluorescence assays.[10][14]

References

ATTO 465: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence. Derived from acriflavine, this compound exhibits a notable Stokes shift and is well-suited for a variety of bioanalytical applications, including the labeling of proteins, DNA, and RNA, as well as for use in high-sensitivity detection methods like single-molecule spectroscopy. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Spectroscopic and Physicochemical Properties

The utility of a fluorophore is defined by its specific spectroscopic and physical characteristics. This compound possesses a unique set of properties that make it a versatile tool in fluorescence-based assays. The key quantitative data for this compound are summarized in the tables below.

Spectroscopic Properties of this compound
PropertyValueSolvent/Conditions
Excitation Maximum (λex)453 nmPBS, pH 7.4 / Water
Emission Maximum (λem)506 - 508 nmPBS, pH 7.4 / Water
Molar Extinction Coefficient (ε)7.5 x 10⁴ cm⁻¹M⁻¹Aqueous Solution
Fluorescence Quantum Yield (Φf)75%Aqueous Solution
Fluorescence Lifetime (τfl)5.0 nsAqueous Solution

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and conjugation state.

Physicochemical Properties of this compound Derivatives
DerivativeMolecular Weight ( g/mol )
Carboxy396
NHS-ester493
Maleimide518
Biotin706
Phalloidin1179

Experimental Protocols

Measurement of Absorption and Fluorescence Emission Spectra

This protocol outlines the general procedure for determining the spectral characteristics of an this compound derivative.

Materials:

  • This compound derivative

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nanophotometer or equivalent spectrophotometer

  • SpectraMax i3 or equivalent fluorometer

  • Quartz cuvettes

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in PBS (pH 7.4) to a final concentration appropriate for spectroscopic measurements (e.g., in the low micromolar range). Prepare a blank solution containing the same final concentration of the solvent in PBS.

  • Absorption Spectrum Measurement:

    • Calibrate the spectrophotometer with the blank solution.

    • Measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 300-600 nm).

    • Identify the wavelength of maximum absorbance (λex).

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λex (or a suitable laser line, e.g., 453 nm).

    • Measure the fluorescence emission spectrum across a suitable wavelength range (e.g., 470-700 nm).

    • Identify the wavelength of maximum emission (λem).

Protocol for Labeling Proteins with this compound NHS-ester

This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound NHS-ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any remaining NHS-ester. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. The first colored band to elute is typically the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λex of this compound (453 nm).

Protocol for Labeling Proteins with this compound Maleimide

This protocol is for labeling proteins with free sulfhydryl groups (cysteine residues) using a maleimide derivative of this compound.

Materials:

  • Protein with free sulfhydryl groups

  • This compound maleimide

  • Anhydrous, amine-free DMF or DMSO

  • Reaction Buffer: PBS, pH 7.0-7.5

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Gel filtration column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound maleimide in DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column as described for the NHS-ester labeling.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow involving this compound and a conceptual representation of its use in visualizing a cellular component.

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunofluorescent Staining cluster_imaging Imaging & Analysis Tissue Tissue Section Deparaffin Deparaffinization & Rehydration Tissue->Deparaffin AntigenRet Antigen Retrieval Deparaffin->AntigenRet Blocking Blocking AntigenRet->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb TSA Tyramide Signal Amplification SecondaryAb->TSA ATTO465 This compound-Tyramide Incubation TSA->ATTO465 Wash Washing ATTO465->Wash Counterstain Nuclear Counterstain (e.g., DAPI) Wash->Counterstain Mount Mounting Counterstain->Mount Microscopy Fluorescence Microscopy Mount->Microscopy Analysis Image Analysis Microscopy->Analysis

Multiplex Immunofluorescence Staining Workflow with this compound.

actin_visualization cluster_cell Cellular Context cluster_probe Fluorescent Probe cluster_interaction Binding & Visualization Cell Fixed & Permeabilized Cell Actin F-Actin Cytoskeleton Cell->Actin Binding Specific Binding Actin->Binding target Phalloidin Phalloidin AttoPhalloidin This compound-Phalloidin Conjugate Phalloidin->AttoPhalloidin conjugation ATTO465 This compound ATTO465->AttoPhalloidin AttoPhalloidin->Binding Visualization Fluorescence Microscopy (Excitation at ~453 nm) Binding->Visualization Emission Green Fluorescence (Emission at ~508 nm) Visualization->Emission

Conceptual Diagram of F-Actin Visualization using this compound-Phalloidin.

Conclusion

This compound is a robust and versatile fluorescent dye with favorable spectroscopic properties for a wide range of applications in life sciences and drug development. Its strong absorption, high quantum yield, and significant Stokes shift make it an excellent choice for labeling biomolecules and for use in various fluorescence-based detection methods. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively incorporate this compound into their experimental designs.

Core Photophysical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATTO 465 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This compound is a novel and versatile fluorescent dye belonging to the acriflavin family of fluorophores.[1][2][3][4][5] It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability, making it a valuable tool in a wide range of life science applications.[1][2] This technical guide provides a comprehensive overview of this compound, including its core photophysical properties, experimental protocols for its use, and relevant signaling and workflow diagrams.

This compound exhibits a significant Stokes shift, the difference between the maximum excitation and emission wavelengths, which is advantageous in reducing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[1] The dye is moderately hydrophilic and can be efficiently excited in the range of 420 to 465 nm.[1] Its fluorescence is readily detectable with standard filter sets and laser lines commonly available on fluorescence microscopes and flow cytometers.

Quantitative Data Summary

The key photophysical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λabs) 453 nm[2][3][4][5][6][7][8]
Maximum Emission Wavelength (λfl) 506 nm[2][4][5], 508 nm[3][7][8][2][3][4][5][7][8]
Molar Absorption Coefficient (εmax) 7.5 x 104 M-1cm-1[2][3][4][5][8]
Fluorescence Quantum Yield (ηfl) 70%[2], 75%[3][4][5][7][8][2][3][4][5][7][8]
Fluorescence Lifetime (τfl) 5.0 ns[2][3][4][5][8]
Stokes Shift 53 nm[2], 55 nm[1][1][2]
Correction Factor (CF260) 1.09[4], 1.12[3][8][3][4][8]
Correction Factor (CF280) 0.48[4], 0.54[3][8][3][4][8]

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence can be conceptually understood through a Jablonski diagram. The following diagram illustrates the electronic state transitions that occur when a fluorophore like this compound absorbs and emits light.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Excitation (Absorption) S0_v Vibrational Levels S1->S0 Fluorescence S1->S1 Vibrational Relaxation (non-radiative) S1_v Vibrational Levels T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Protocols: Labeling Proteins with this compound NHS Ester

This compound is available in several reactive forms, with the N-hydroxysuccinimide (NHS) ester being commonly used for labeling proteins and other biomolecules containing primary amines.[1][5] The following is a detailed protocol for a typical protein labeling reaction.

Materials
  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (1 M, pH 8.3)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2)

Procedure
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, at a concentration of 2-10 mg/mL.[5]

    • Ensure the buffer is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[5] If necessary, dialyze the protein against PBS.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[5] This solution is sensitive to moisture and should be prepared fresh.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling. A starting point is often a 5- to 10-fold molar excess of the dye.

    • Add the calculated amount of the this compound NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring.[5]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).[5]

    • Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2).

    • Apply the reaction mixture to the column and elute with the equilibration buffer.

    • The first colored band to elute is typically the labeled protein, while the free dye will elute later.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling and purification process.

ProteinLabelingWorkflow start Start protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) start->protein_prep dye_prep Prepare this compound NHS Ester Solution (Anhydrous DMSO/DMF) start->dye_prep reaction Incubate Dye and Protein (1 hour, Room Temperature) protein_prep->reaction dye_prep->reaction purification Purify Labeled Protein (Gel Filtration Chromatography) reaction->purification analysis Characterize Labeled Protein (Spectroscopy) purification->analysis end End analysis->end

Workflow for labeling proteins with this compound NHS ester.

Applications in Research and Drug Development

This compound and its derivatives are utilized in a variety of fluorescence-based assays and imaging techniques.

  • Multiplex Immunofluorescence (mIF): The unique spectral properties of this compound derivatives, such as this compound-p, allow for their use as nuclear counterstains in mIF, enabling the visualization of multiple protein targets within a single tissue section.[9][10] This is particularly valuable in immuno-oncology and other fields where understanding the spatial relationships of different cell types is crucial.

  • Fluorescence Microscopy: The high brightness and photostability of this compound make it an excellent choice for labeling antibodies, oligonucleotides, and other probes for fluorescence microscopy applications, including confocal and super-resolution imaging.

  • Flow Cytometry: this compound can be used to label cells or antibodies for analysis by flow cytometry, with its excitation and emission spectra being compatible with common laser lines and filter sets.

Example Signaling Pathway Application

This compound-labeled biomolecules can be used to probe cellular signaling pathways. For instance, an antibody labeled with this compound can be used to detect the phosphorylation of a target protein, a key event in many signaling cascades.

SignalingPathway ligand Ligand receptor Receptor ligand->receptor Binding kinase Kinase receptor->kinase Activation target_protein Target Protein kinase->target_protein Phosphorylation phosphorylated_protein Phosphorylated Target Protein ab_atto465 Antibody-ATTO 465 phosphorylated_protein->ab_atto465 Binding detection Fluorescence Detection ab_atto465->detection

References

ATTO 465: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of the fluorescent dye ATTO 465. It includes detailed experimental protocols for its application in life sciences and drug development, with a focus on biomolecule labeling and advanced fluorescence imaging techniques.

Core Properties of this compound

This compound is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] It is a moderately hydrophilic dye that can be efficiently excited in the 420-465 nm range.[1][2]

Chemical Structure

The core structure of this compound is based on the acriflavine scaffold. The exact proprietary structure is not publicly disclosed, but its derivatives, such as the carboxy and NHS-ester forms, are commercially available for covalent labeling of biomolecules.[3]

Photophysical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing fluorescence-based experiments.

PropertyValueReferences
Absorption Maximum (λabs) 453 nm[3][4]
Emission Maximum (λem) 505 nm, 506 nm, 508 nm[3][4][5][6]
Molar Extinction Coefficient (ε) 7.5 x 104 M-1cm-1[3][6]
Fluorescence Quantum Yield (ηfl) 75%[3]
Fluorescence Lifetime (τfl) 5.0 ns[3]
Stokes Shift ~52 nm[4]
Molecular Weight (Carboxy form) 396 g/mol [3]
Molecular Weight (NHS-ester form) 493 g/mol [3]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in research and drug development.

Labeling of Proteins with this compound NHS-Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines.[7]

Materials:

  • Protein of interest (1-5 mg) in an amine-free buffer (e.g., PBS)

  • This compound NHS-ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[7] If the protein solution contains amine-containing substances like Tris, it must be dialyzed against PBS.[7]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 3- to 10-fold molar excess of the reactive dye solution.[7] The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the labeled protein at 280 nm and 453 nm.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for immunofluorescence staining of a target protein in fixed cells using an antibody conjugated to this compound.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody conjugated to this compound

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[8][9]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation: Dilute the this compound-conjugated primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound.

Nuclear Staining with this compound-pentafluoroaniline (this compound-p)

A derivative of this compound, formed by reaction with 2,3,4,5,6-pentafluoroaniline, can be used as a specific and photostable nuclear stain.[8][9]

Materials:

  • Fixed cells or tissue sections

  • This compound-p staining solution (an optimal working concentration of 4 µM has been reported)[8][9]

  • PBS

Procedure:

  • Sample Preparation: Prepare fixed cells or tissue sections as per standard protocols.[8][9]

  • Staining: Incubate the samples with the this compound-p staining solution for 10 minutes at room temperature, protected from light.[8][9]

  • Washing: Wash the samples thoroughly with PBS.[8][9]

  • Mounting and Imaging: Mount the samples and visualize using a fluorescence microscope with excitation around 470 nm and emission detection between 480-511 nm.[8]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway and a typical experimental workflow where this compound can be utilized.

Conceptual EGFR Signaling Pathway

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a key pathway in cell proliferation and cancer, which can be studied using immunofluorescence with this compound-labeled antibodies to detect phosphorylated proteins.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates IF_Workflow start Start: Cell Culture fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (this compound conjugated) blocking->primary_ab washing Washing Steps primary_ab->washing mounting Mounting with DAPI washing->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis and Quantification imaging->analysis

References

ATTO 465 Stokes Shift: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 465, with a particular focus on its significant Stokes shift. The content herein is intended to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to effectively integrate this compound into their experimental designs.

Derived from the well-known dye acriflavin, this compound is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2] A key feature of this compound is its unusually large Stokes shift in aqueous solutions, which is the difference between the wavelength maxima of its absorption and emission spectra.[1][2] This property is highly advantageous in fluorescence microscopy and other fluorescence-based applications as it allows for the effective separation of the emitted fluorescence signal from the excitation light, thereby improving the signal-to-noise ratio.

Photophysical Properties of this compound

The quantitative photophysical characteristics of this compound are summarized in the table below. These values are crucial for configuring imaging systems and for quantitative analysis in fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex)453 nm[3]
Emission Maximum (λem)506 nm[3]
Stokes Shift ~53 nm [1][3]
Molar Extinction Coefficient (ε)7.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.75
Fluorescence Lifetime (τ)5.0 ns

Understanding the Stokes Shift of this compound

The Stokes shift is a fundamental principle in fluorescence spectroscopy. It arises from the energy loss that occurs between the absorption of a photon by a fluorophore and the subsequent emission of a photon of lower energy (longer wavelength). This process can be visualized as a series of steps involving electronic and vibrational energy levels.

Stokes_Shift cluster_absorption Absorption cluster_relaxation Non-Radiative Relaxation cluster_emission Fluorescence Emission S0_v0 Ground State (S₀, v=0) S1_v2 Excited State (S₁, v=2) S0_v0->S1_v2 Photon Absorption (Excitation at 453 nm) S1_v0 Lowest Vibrational Level of Excited State (S₁, v=0) S1_v2->S1_v0 Vibrational Relaxation (Energy Loss) S0_v1 Vibrational Level of Ground State (S₀, v=1) S1_v0->S0_v1 Photon Emission (Fluorescence at 506 nm) S0_v1->S0_v0 Return to Ground State Protein_Labeling_Workflow start Start protein_prep Prepare Protein Solution (amine-free buffer, pH 8.3) start->protein_prep dye_prep Prepare this compound NHS Ester Solution (DMF or DMSO) start->dye_prep reaction Mix Protein and Dye Solutions protein_prep->reaction dye_prep->reaction incubation Incubate for 1 hour at Room Temperature reaction->incubation purification Purify Labeled Protein (Gel Filtration) incubation->purification end End purification->end Oligo_Labeling_Workflow start Start oligo_prep Prepare Alkyne-Oligo Solution start->oligo_prep dye_prep Prepare Azide-ATTO 465 Solution start->dye_prep catalyst_prep Prepare CuBr and TBTA Solutions start->catalyst_prep reaction_mix Combine Oligo, Dye, and TBTA oligo_prep->reaction_mix dye_prep->reaction_mix initiation Add CuBr to Initiate Click Reaction catalyst_prep->initiation reaction_mix->initiation incubation Incubate at RT or 40-45°C initiation->incubation precipitation Precipitate Labeled Oligo with Ethanol incubation->precipitation purification Wash and Resuspend Purified Oligo precipitation->purification end End purification->end mIF_Workflow start Start sample_prep Fix and Permeabilize Cells/Tissue start->sample_prep ab_staining Primary and Secondary Antibody Incubation sample_prep->ab_staining wash1 Wash with PBS ab_staining->wash1 nuclear_stain Incubate with This compound Nuclear Stain wash1->nuclear_stain wash2 Wash with PBS nuclear_stain->wash2 mount Mount Sample wash2->mount image Fluorescence Microscopy mount->image end End image->end

References

ATTO 465 Dye for Fluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong absorption, making them well-suited for a range of applications in fluorescence microscopy and bioanalysis.[1][2] Derived from acriflavine, this compound exhibits a notable Stokes shift and is moderately hydrophilic.[3][4] Its fluorescence can be efficiently excited in the 420-465 nm range, making it compatible with common laser lines used in fluorescence microscopy.[3][4] This guide provides a comprehensive overview of the technical properties, experimental protocols, and key applications of this compound for researchers in life sciences and drug development.

Core Properties and Specifications

This compound is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3] These properties make it a reliable tool for various fluorescence-based assays, including single-molecule detection.[5][6]

Spectroscopic and Photophysical Data

The key quantitative parameters of this compound are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.

PropertyValueSource(s)
Maximum Excitation (λabs) 453 nm[1][4][5][7]
Maximum Emission (λfl) 506 nm / 508 nm[1][4][5][6]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[1][4][5][6][8]
Fluorescence Quantum Yield (ηfl) 75%[5][6][9]
Fluorescence Lifetime (τfl) 5.0 ns[1][4][5][6][8]
Stokes Shift 55 nm[3]
Correction Factor (CF₂₆₀) 1.09 / 1.12[5][8]
Correction Factor (CF₂₈₀) 0.48 / 0.54[5][8]
Available Derivatives for Bioconjugation

This compound is commercially available in several reactive forms to facilitate the labeling of a wide range of biomolecules.[5][6]

DerivativeReacts WithApplications
NHS-ester Primary amines (-NH₂)Labeling of proteins, antibodies, and amine-modified oligonucleotides.[5][9]
Maleimide Sulfhydryl groups (-SH)Labeling of cysteine residues in proteins.[6]
Phalloidin F-actinStaining of the actin cytoskeleton in fixed cells.[5]
Biotin Avidin and streptavidinUsed in avidin-biotin based detection systems.[5][6]
Azide/Alkyne Corresponding click-chemistry partnersBioorthogonal labeling via "Click Chemistry".[5]
Amine Activated carboxyl groups (e.g., NHS-esters)Can be conjugated to molecules with available carboxyl groups.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in fluorescence microscopy. Below are protocols for common experimental procedures.

Protocol 1: Labeling of Proteins with this compound NHS-ester

This protocol provides a general procedure for conjugating this compound NHS-ester to proteins, such as antibodies.

Materials:

  • Protein to be labeled (e.g., antibody)

  • This compound NHS-ester[9]

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

  • Bicarbonate buffer (0.1 M, pH 8.3)[9]

  • Dialysis tubing or spin column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[9] Ensure the protein solution is free from amine-containing substances like Tris or glycine.[9] If necessary, dialyze the protein against 10-20 mM PBS and then adjust the pH with 1 M sodium bicarbonate buffer.[9]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 2 mg/mL.[9]

  • Conjugation Reaction: Add a two-fold molar excess of the dissolved this compound NHS-ester to the protein solution.[9] The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by dialysis against PBS or by using a suitable spin column.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for using an this compound-conjugated antibody to stain fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound-conjugated primary or secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30-60 minutes.[10]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (if using an unlabeled primary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[10]

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[10]

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~453 nm, Emission ~506 nm).

Protocol 3: Nuclear Staining with this compound Derivative (this compound-p)

A derivative of this compound, termed this compound-p (pentafluoroaniline), has been shown to be an effective nuclear stain, particularly in multiplex immunofluorescence.[11][12][13]

Materials:

  • Fixed cells or tissue sections

  • This compound-p working solution (an optimal concentration of 4 µM has been reported for fixed peritoneal exudate cells)[11]

  • PBS

Procedure:

  • Preparation: Prepare the fixed cells or tissue sections as per standard protocols.

  • Staining: Incubate the samples with the this compound-p working solution for 10 minutes at room temperature, protected from light.[11]

  • Washing: Wash the samples serially with PBS.[11]

  • Mounting and Imaging: Mount the samples and image using a confocal microscope with excitation around 470 nm and emission collection between 480 nm and 511 nm.[11]

Visualized Workflows and Relationships

Immunofluorescence Staining Workflow

The following diagram illustrates the general workflow for immunofluorescence staining using an this compound conjugated antibody.

G Immunofluorescence Staining Workflow A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E G Washing Steps E->G F This compound Secondary Antibody Incubation H Mounting F->H G->F I Fluorescence Microscopy H->I

Caption: A generalized workflow for immunofluorescence staining of cellular targets.

Multiplex Immunofluorescence (mIF) with this compound-p

This compound-p is particularly useful in multiplex immunofluorescence as a nuclear counterstain, freeing up the 405 nm channel for another target.[11][13][14]

G Multiplex Immunofluorescence Panel with this compound-p cluster_channels Fluorescence Channels cluster_workflow Staining & Imaging C1 Channel 1 (405 nm) Target A (e.g., AF405) C2 Channel 2 (470 nm) Nucleus (this compound-p) C3 Channel 3 (498 nm) Target B (e.g., AF488) C4 Channel 4 (555 nm) Target C (e.g., AF555) C5 Channel 5 (594 nm) Target D (e.g., AF594) S Sequential Staining with Primary and Fluorophore-conjugated Secondary Antibodies N Nuclear Counterstain with this compound-p S->N I Sequential Scanning Confocal Microscopy N->I A Spectral Unmixing & Image Analysis I->A

Caption: Conceptual diagram of a multiplex immunofluorescence experiment using this compound-p.

Conclusion

This compound is a versatile and robust fluorescent dye for a multitude of applications in fluorescence microscopy. Its favorable photophysical properties, including high quantum yield and photostability, combined with the availability of various reactive derivatives, make it a valuable tool for researchers. The unique spectral properties of its derivative, this compound-p, further expand its utility as a nuclear counterstain in complex multiplex imaging experiments, enabling the simultaneous visualization of multiple targets within a single sample. This guide provides the foundational technical information and protocols to effectively integrate this compound into advanced fluorescence microscopy workflows.

References

ATTO 465: A Comprehensive Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence quantum yields.[1] Derived from acriflavine, this compound is a moderately hydrophilic dye characterized by a large Stokes shift, making it a versatile tool in a wide range of molecular biology applications.[1][2] This technical guide provides an in-depth overview of this compound's properties, detailed experimental protocols for its use, and a comparative analysis of its performance, empowering researchers to effectively integrate this fluorophore into their experimental workflows.

Core Properties of this compound

A thorough understanding of the spectroscopic and physicochemical properties of a fluorophore is critical for experimental design and data interpretation. The key characteristics of this compound are summarized below.

Spectroscopic Properties

This compound exhibits strong absorption in the blue-green region of the spectrum and emits in the green region, with a notable separation between its excitation and emission maxima.

PropertyValueReference
Excitation Maximum (λex)453 nm[1][2][3]
Emission Maximum (λem)506 nm[1][2][3]
Molar Extinction Coefficient (ε)7.5 x 10⁴ cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.75[1]
Fluorescence Lifetime (τ)5.0 ns[1][2]
Stokes Shift~53 nm[1]
Physicochemical Properties
PropertyDescriptionReference
Photostability High thermal and photostability. A derivative, this compound-p, shows even greater photostability compared to the parent dye and other common nuclear stains like YoPro-1.[1][4]
Hydrophilicity Moderately hydrophilic, which contributes to good water solubility.[1]
Reactive Forms Available in various reactive forms, including NHS ester (for labeling primary amines) and maleimide (for labeling thiols), allowing for conjugation to a wide range of biomolecules.[1][2]

Applications in Molecular Biology

This compound's favorable spectroscopic properties and high photostability make it a valuable tool for a variety of molecular biology techniques.

Labeling of Biomolecules

This compound can be covalently attached to proteins, nucleic acids, and other molecules, enabling their fluorescent detection and analysis. The most common reactive forms are NHS esters and maleimides.

This protocol describes the labeling of primary amine groups in proteins.

  • Protein Preparation:

    • Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[1]

    • Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.[1]

  • Dye Preparation:

    • Immediately before use, dissolve this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[1]

  • Conjugation Reaction:

    • Add a two-fold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.[1]

    • Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[1]

  • Purification:

    • Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[1]

    • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2) and elute the conjugate. The first colored band to elute is the labeled protein.

Protein Labeling Workflow

This protocol is for labeling amino-modified oligonucleotides.

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[1]

  • Dye Preparation:

    • Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[1]

  • Conjugation Reaction:

    • Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]

    • Incubate the reaction for 2 hours at room temperature with shaking.[1]

  • Purification:

    • Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligos and excess dye.[4]

Multiplex Immunofluorescence (mIF)

A derivative of this compound, termed this compound-pentafluoroaniline (this compound-p), has been developed as a highly photostable nuclear stain, making it particularly useful in multiplex immunofluorescence by freeing up the 405 nm channel for another target.[4]

This protocol details the use of this compound-p as a nuclear counterstain in a multiplex immunofluorescence workflow.

  • Tissue/Cell Preparation:

    • Perform standard dewaxing and rehydration for formalin-fixed paraffin-embedded (FFPE) tissue sections.

    • For cultured cells, fix with 4% paraformaldehyde for 30 minutes at room temperature.[4]

  • Antigen Retrieval and Blocking:

    • Perform antigen retrieval as required for the primary antibodies in the panel.

    • Block non-specific binding with an appropriate blocking buffer.

  • Primary and Secondary Antibody Incubation:

    • Incubate with primary antibodies followed by HRP-conjugated secondary antibodies and tyramide signal amplification with other fluorophores according to a standard mIF protocol.[4]

  • Nuclear Counterstaining:

    • After the final antibody and tyramide amplification steps, incubate the slides with 4 µM this compound-p for 10 minutes at room temperature.[4]

  • Mounting and Imaging:

    • Wash the slides and mount with a suitable mounting medium.

    • Image using a confocal microscope with appropriate laser lines and emission filters for all fluorophores in the panel. For this compound-p, excitation at 470 nm and emission collection between 480-503 nm is recommended to avoid spectral overlap with fluorophores in the 405 nm and 488 nm channels.[4]

G cluster_0 Multiplex Immunofluorescence Workflow Start Prepared Tissue/Cells AntigenRetrieval Antigen Retrieval Start->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb_HRP HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb_HRP TSA Tyramide Signal Amplification (Other Fluorophores) SecondaryAb_HRP->TSA NuclearStain This compound-p Nuclear Staining TSA->NuclearStain Mount Mounting NuclearStain->Mount Image Confocal Imaging Mount->Image

mIF with this compound-p

Flow Cytometry

This compound-conjugated antibodies can be used for the identification and quantification of cell populations by flow cytometry. Its excitation and emission spectra are well-suited for detection with common laser lines available on many cytometers.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding of the primary antibody.

  • Staining:

    • Add the this compound-conjugated primary antibody at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer for analysis on a flow cytometer.

    • Use a 445 nm or similar blue laser for excitation and a bandpass filter appropriate for the emission of this compound (e.g., 510/80 nm).[5]

G cluster_1 Flow Cytometry Staining Workflow Cell_Suspension Single-Cell Suspension Fc_Block Fc Receptor Block Cell_Suspension->Fc_Block Staining Incubate with this compound-Ab Fc_Block->Staining Washing Wash Cells (2x) Staining->Washing Acquisition Flow Cytometer Acquisition Washing->Acquisition

Flow Cytometry Workflow

Advanced Applications

While detailed protocols are less commonly published, the properties of this compound make it suitable for several advanced fluorescence-based techniques.

Förster Resonance Energy Transfer (FRET)

This compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation. A table of Förster radii for various ATTO dye pairs is available from the manufacturer, which can aid in the selection of a suitable FRET partner for this compound.[1]

Super-Resolution Microscopy

The photostability and brightness of ATTO dyes make them candidates for super-resolution imaging techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and GSDIM (Ground State Depletion followed by Individual Molecule return). These techniques rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state to achieve sub-diffraction-limit resolution. While specific protocols for this compound in these applications are not widely available, the general principles of dSTORM/GSDIM can be adapted. This typically involves using a specific imaging buffer containing a reducing agent to promote the "off" state and a low-power activation laser to sparsely reactivate the fluorophores.

Performance and Comparison

This compound is often compared to other fluorescent dyes in its spectral class, such as Alexa Fluor 488 and Cy3. While direct, comprehensive comparative studies are limited, some general observations can be made. ATTO dyes, in general, are known for their enhanced photostability compared to traditional dyes like fluorescein and many cyanine dyes. The derivative this compound-p has demonstrated superior photostability over the parent this compound and YoPro-1.[4] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. With a high quantum yield of 0.75, this compound is a bright fluorophore suitable for detecting low-abundance targets.[1]

Conclusion

This compound is a robust and versatile fluorescent dye with a range of applications in modern molecular biology. Its high photostability, brightness, and large Stokes shift make it an excellent choice for labeling biomolecules for use in immunofluorescence, flow cytometry, and other fluorescence-based assays. The development of the even more photostable this compound-p derivative has further expanded its utility in demanding applications like multiplex immunofluorescence. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can confidently and effectively employ this compound to advance their scientific investigations.

References

An In-depth Technical Guide to the Principles and Applications of ATTO 465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, renowned for their high photostability and strong fluorescence quantum yields.[1][2] Derived from acriflavine, this dye is characterized by its strong absorption of light in the blue-green region of the visible spectrum, making it a versatile tool for a wide range of applications in life sciences and drug development.[2][3] Its utility spans various techniques, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). This guide provides a comprehensive overview of the core principles of using this compound, including its photophysical properties, detailed experimental protocols, and visualizations of experimental workflows.

Core Principles of this compound

This compound is a moderately hydrophilic dye known for its significant Stokes shift, which is the difference between the wavelength maxima of its absorption and emission spectra.[3][4] This large separation is advantageous as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence imaging. The dye's robust photostability allows for prolonged or repeated imaging with reduced signal loss due to photobleaching.[5]

Photophysical Properties

The performance of a fluorescent dye is dictated by its photophysical characteristics. The key quantitative parameters for this compound are summarized in the table below, providing a basis for designing and optimizing fluorescence-based experiments.

PropertyValueReference
Excitation Maximum (λex) 453 nm[2]
Emission Maximum (λem) 506 nm[2]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.75[2]
Fluorescence Lifetime (τ) 5.0 ns[2]

Key Applications and Experimental Protocols

This compound is available in various reactive forms, such as NHS esters and maleimides, allowing for covalent labeling of a wide range of biomolecules, including proteins and nucleic acids.[2]

Labeling of Biomolecules

This protocol describes the covalent attachment of this compound NHS ester to primary amine groups on proteins, such as antibodies.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate buffer, pH 7.2 (22 mM) for elution

Procedure:

  • Protein Preparation: If the protein solution contains amine-containing buffers like Tris, dialyze it against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer for each ml of protein solution.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/ml.

  • Labeling Reaction: Add the dye solution to the protein solution. For an antibody, a starting point of 10 µl of dye solution per 1 ml of protein solution is recommended.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with phosphate buffer (pH 7.2). The first fluorescent band to elute is the labeled protein.

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • 0.2 M Carbonate buffer, pH 8-9

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (e.g., 5 nmol in 50 µl).

  • Dye Solution: Prepare a 5 mg/ml solution of this compound NHS ester in anhydrous DMF.

  • Labeling Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5.

Multiplex Immunofluorescence

A derivative of this compound, this compound-pentafluoroaniline (this compound-p), has been effectively used as a nuclear stain in multiplex immunofluorescence (mIF), allowing for the visualization of multiple protein targets within a single tissue section.[1][6] This approach is particularly useful as it frees up the 405 nm channel, which is traditionally used for nuclear counterstains like DAPI.[1]

Experimental Workflow for Multiplex Immunofluorescence

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_nuclear Nuclear Staining cluster_imaging Imaging and Analysis Tissue_Sectioning Tissue Sectioning (e.g., FFPE or Frozen) Deparaffinization_Rehydration Deparaffinization & Rehydration (for FFPE) Tissue_Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking (e.g., with BSA or serum) Antigen_Retrieval->Blocking Primary_Antibody_Incubation Primary Antibody Incubation Blocking->Primary_Antibody_Incubation Secondary_Antibody_Incubation Secondary Antibody (HRP-conjugated) Incubation Primary_Antibody_Incubation->Secondary_Antibody_Incubation TSA_Reaction Tyramide Signal Amplification with Fluorophore Secondary_Antibody_Incubation->TSA_Reaction Antibody_Stripping Antibody Stripping (for next cycle) TSA_Reaction->Antibody_Stripping Repeat for multiple targets ATTO_465p_Staining This compound-p Nuclear Staining TSA_Reaction->ATTO_465p_Staining Antibody_Stripping->Primary_Antibody_Incubation Mounting Mounting ATTO_465p_Staining->Mounting Image_Acquisition Image Acquisition (Confocal Microscopy) Mounting->Image_Acquisition Image_Analysis Image Analysis Image_Acquisition->Image_Analysis

Caption: Multiplex Immunofluorescence Workflow using this compound-p.

Detailed Protocol for Nuclear Staining with an this compound Derivative:

This protocol is adapted from a study utilizing an this compound derivative for nuclear staining in cell culture.[4]

Materials:

  • Cells cultured on chamber slides

  • Hank's Balanced Salt Solution (HBSS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • This compound-pentafluoroaniline (this compound-p) staining solution (e.g., 4 µM in PBS)

Procedure:

  • Cell Culture and Fixation:

    • Plate cells onto chamber slides and culture under appropriate conditions.

    • Wash the cells with HBSS.

    • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Staining:

    • Wash the fixed cells with PBS.

    • Incubate the cells with the this compound-p staining solution for 10 minutes at room temperature, protected from light. An optimal concentration of 4 µM has been reported to yield a strong fluorescence signal.[4]

  • Washing and Mounting:

    • Wash the cells with PBS to remove unbound dye.

    • Mount the slides with an appropriate mounting medium for fluorescence microscopy.

Flow Cytometry

This compound-conjugated antibodies can be used for the identification and quantification of cell populations in flow cytometry. A general protocol for cell surface staining is provided below.

Experimental Workflow for Flow Cytometry

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Harvesting Cell Harvesting Cell_Counting Cell Counting Cell_Harvesting->Cell_Counting Washing Washing with PBS Cell_Counting->Washing Resuspend_in_Buffer Resuspend in Staining Buffer Washing->Resuspend_in_Buffer Antibody_Incubation Incubate with This compound-conjugated Antibody Resuspend_in_Buffer->Antibody_Incubation Final_Wash Final Wash Antibody_Incubation->Final_Wash Resuspend_for_Acquisition Resuspend for Acquisition Final_Wash->Resuspend_for_Acquisition Data_Acquisition Data Acquisition (Flow Cytometer) Resuspend_for_Acquisition->Data_Acquisition Data_Analysis Data Analysis (Gating & Quantification) Data_Acquisition->Data_Analysis

Caption: Flow Cytometry Staining and Analysis Workflow.

Protocol for Cell Surface Staining:

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Staining buffer (e.g., PBS with 1% BSA)

  • This compound-conjugated primary antibody

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/ml in staining buffer.

  • Staining:

    • Aliquot the desired number of cells into flow cytometry tubes.

    • Add the this compound-conjugated primary antibody at the predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with staining buffer to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Acquire data on a flow cytometer equipped with a laser and filter set suitable for this compound (e.g., 488 nm laser excitation and a 530/30 nm bandpass filter).

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".

This compound can serve as a donor in FRET pairs with suitable acceptor dyes that have an excitation spectrum overlapping with the emission spectrum of this compound. Potential acceptor dyes include ATTO 532 or ATTO 550.

Logical Relationship in a FRET-based Protease Assay

G cluster_no_protease No Protease Activity cluster_protease Protease Activity Intact_Substrate Intact FRET Substrate (this compound - Linker - Acceptor) Excitation Excitation of This compound (Donor) at ~453 nm Intact_Substrate->Excitation Protease Protease Intact_Substrate->Protease FRET FRET Occurs Excitation->FRET Acceptor_Emission Acceptor Emission FRET->Acceptor_Emission Cleaved_Substrate Cleaved Substrate Separated_Dyes This compound and Acceptor are Separated Cleaved_Substrate->Separated_Dyes Protease->Cleaved_Substrate Excitation_Protease Excitation of This compound (Donor) at ~453 nm Separated_Dyes->Excitation_Protease No_FRET No FRET Donor_Emission This compound Emission at ~506 nm No_FRET->Donor_Emission Excitation_Protease->No_FRET

Caption: Principle of a FRET-based protease assay using an this compound donor.

Conclusion

This compound is a highly versatile and robust fluorescent dye with broad applications in biological and biomedical research. Its favorable photophysical properties, including a large Stokes shift and high photostability, make it an excellent choice for demanding fluorescence applications. The availability of various reactive derivatives facilitates the straightforward labeling of a wide array of biomolecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the capabilities of this compound to advance their scientific investigations.

References

ATTO 465: A Comprehensive Technical Guide for Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high-performance characteristics in various life science applications.[1][2] Derived from acriflavine, this compound exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] A key feature of this dye is its remarkably large Stokes shift of approximately 55 nm in aqueous solutions, which facilitates the effective separation of its emission signal from the excitation wavelength.[1][2][3] These properties make this compound a versatile tool for labeling biomolecules such as proteins and nucleic acids, enabling sensitive detection in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).[4][5][6][7] This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in labeling proteins and nucleic acids.

Photophysical and Chemical Properties

This compound is characterized by its distinct spectral properties and is available in various reactive forms to facilitate covalent attachment to different functional groups on biomolecules.

Photophysical Data

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging.

PropertyValueReference
Excitation Maximum (λex)453 nm[4][8]
Emission Maximum (λem)506 nm[4][8]
Molar Extinction Coefficient (ε)7.5 x 10⁴ M⁻¹cm⁻¹[4][9]
Fluorescence Quantum Yield (η)75%[4][10]
Fluorescence Lifetime (τ)5.0 ns[4][9]
Stokes Shift~52-55 nm[2][3][8]
Available Reactive Derivatives

This compound is commercially available in several derivative forms, each designed to react with a specific functional group. This allows for targeted labeling of proteins and nucleic acids.[10]

DerivativeReactive GroupTarget Functional GroupPrimary Biomolecule Target
This compound, NHS ester N-Hydroxysuccinimidyl esterPrimary amines (-NH₂)Proteins (Lysine residues), Amine-modified nucleic acids
This compound, maleimide MaleimideThiols/Sulfhydryls (-SH)Proteins (Cysteine residues)
This compound, azide AzideAlkynesAlkyne-modified biomolecules (via Click Chemistry)
This compound, alkyne AlkyneAzidesAzide-modified biomolecules (via Click Chemistry)
This compound, amine AmineActivated carboxyl groups (e.g., NHS esters)Carboxyl-containing biomolecules
This compound, phalloidin PhalloidinF-actinCytoskeletal protein
This compound, biotin BiotinAvidin, StreptavidinBiotin-binding proteins

Labeling Proteins with this compound

The choice of reactive derivative for protein labeling depends on the available functional groups on the target protein. The two most common methods involve targeting primary amines (lysine residues) with NHS esters or thiol groups (cysteine residues) with maleimides.

Amine-Reactive Labeling using this compound NHS Ester

This compound NHS ester reacts with primary amino groups, such as the ε-amino group of lysine residues, to form a stable amide bond.[9]

Materials:

  • This compound NHS ester

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.2-7.4)

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-5 mg/mL.[4] If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against an appropriate buffer (e.g., PBS).[4] For antibodies in Tris buffer, dialysis against 10-20 mM PBS is recommended.[4]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[4][10]

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution.[4] The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.[4] Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[4]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[4][11] The first colored fraction to elute will be the labeled protein.

Amine_Reactive_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (30-60 min, RT) Protein->Mix Dye This compound NHS Ester in DMSO/DMF Dye->Mix Purify Gel Filtration (e.g., Sephadex G-25) Mix->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound NHS ester.

Thiol-Reactive Labeling using this compound Maleimide

This compound maleimide specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a stable thioether bond.[5][12] This reaction is most efficient at a pH of 7.0-7.5.[11][12]

Materials:

  • This compound maleimide

  • Protein of interest

  • Thiol-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free DMSO or DMF

  • (Optional) Reducing agent (e.g., DTT or TCEP)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-5 mg/mL.[12] If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP.[5] If DTT is used, it must be removed by dialysis before adding the dye.[5] TCEP does not require removal.[5] To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.[5]

  • Dye Preparation: Immediately before use, dissolve the this compound maleimide in anhydrous, amine-free DMSO or DMF.[12]

  • Labeling Reaction: Add a 1.3- to 20-fold molar excess of the reactive dye per thiol group to the protein solution.[12] The optimal ratio should be determined experimentally. Incubate the reaction mixture for 2 hours at room temperature, protected from light.[12]

  • Purification: Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[11][12]

Thiol_Reactive_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Thiol-Free Buffer Reduce Optional: Reduce Disulfides (DTT/TCEP) Protein->Reduce Dye This compound Maleimide in DMSO/DMF Mix Mix Protein and Dye (2h, RT, dark) Dye->Mix Reduce->Mix Purify Gel Filtration (e.g., Sephadex G-25) Mix->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound maleimide.

Labeling Nucleic Acids with this compound

This compound can be incorporated into nucleic acids, such as DNA and RNA oligonucleotides, typically through conjugation to a primary amine-modified oligonucleotide using this compound NHS ester.[3] This allows for the synthesis of fluorescently labeled probes for applications like fluorescence in situ hybridization (FISH) and qPCR.[6]

General Protocol for Labeling Amine-Modified Oligonucleotides:

Materials:

  • This compound NHS ester

  • Amine-modified oligonucleotide

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous, amine-free DMSO or DMF

  • Purification system (e.g., dual HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF.

  • Labeling Reaction: Add a molar excess of the dissolved dye to the oligonucleotide solution. The optimal dye-to-oligo ratio should be determined experimentally. Incubate the reaction for several hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides. Dual HPLC purification is often recommended for a high-purity product.[3]

Nucleic_Acid_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Amine-Modified Oligonucleotide Mix Mix Oligo and Dye (RT or 4°C, dark) Oligo->Mix Dye This compound NHS Ester in DMSO/DMF Dye->Mix Purify Dual HPLC Purification Mix->Purify LabeledOligo Labeled Oligonucleotide Purify->LabeledOligo

Caption: General workflow for labeling amine-modified nucleic acids.

Applications

This compound-labeled biomolecules are employed in a wide array of fluorescence-based applications.

  • Fluorescence Microscopy: Its brightness and photostability make it suitable for high-resolution imaging of cellular structures and processes.[7][13] A derivative, this compound-pentafluoroaniline (this compound-p), has been shown to be an effective nuclear stain, offering an alternative to DAPI and opening up the 405 nm channel for other probes in multiplex immunofluorescence.[14][15][16][17]

  • Flow Cytometry: The strong fluorescence of this compound allows for clear identification and quantification of labeled cells or particles.

  • FRET: this compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.[1]

  • qPCR and FISH: this compound-labeled oligonucleotides are used as probes for the detection and quantification of specific nucleic acid sequences.[6]

Conclusion

This compound is a high-performance fluorescent dye with a unique combination of a large Stokes shift, high quantum yield, and photostability. Its availability in various reactive forms provides researchers with the flexibility to label a wide range of biomolecules, particularly proteins and nucleic acids. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in diverse research and drug development settings, enabling sensitive and reliable fluorescence-based analysis.

References

Methodological & Application

Application Notes and Protocols for Conjugating ATTO 465 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of the fluorescent dye ATTO 465 to antibodies. This compound is a bright and photostable dye with a large Stokes shift, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The protocol focuses on the use of this compound N-hydroxysuccinimidyl (NHS) ester, which efficiently reacts with primary amino groups on the antibody to form a stable amide bond.[][5][6] Adherence to these protocols will enable researchers to produce high-quality, fluorescently labeled antibodies for their specific research needs.

The fundamental chemistry of this conjugation method involves the reaction of the NHS ester of this compound with the primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the antibody.[] This reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[5][7]

Key Experimental Considerations

Successful antibody conjugation with this compound NHS-ester hinges on several critical factors:

  • Antibody Purity and Concentration: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizing proteins like BSA, as these will compete with the antibody for reaction with the NHS-ester.[1][7][8] For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[8]

  • Buffer Conditions: A bicarbonate buffer with a pH of 8.3 is commonly recommended as a good compromise to ensure deprotonated primary amines while minimizing the hydrolysis of the NHS-ester.[1][5][7]

  • Molar Ratio of Dye to Antibody: The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody, is controlled by the initial molar ratio of dye to antibody. A higher molar excess of the dye will generally result in a higher DOL.[1]

  • Reaction Time and Temperature: The conjugation reaction is typically carried out at room temperature for 30 to 60 minutes.[1]

  • Purification: Removal of unconjugated dye is crucial to prevent background fluorescence and ensure accurate determination of the DOL.[5][7] Gel permeation chromatography is a widely used method for this purpose.[1][7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation of this compound to antibodies.

Table 1: this compound Optical and Chemical Properties

PropertyValueReference
Molecular Weight (NHS-ester)493 g/mol [1][2]
Absorbance Maximum (λabs)453 nm[1][2]
Molar Extinction Coefficient (εmax)7.5 x 10^4 M-1 cm-1[1][2]
Emission Maximum (λfl)506 nm[1][2]
Correction Factor (CF280)0.48[1]

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueReference
Antibody Concentration2-10 mg/mL[8]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3[1]
Molar Ratio (Dye:Antibody)2:1 to 20:1 (for a target DOL of 2-10)[1][9]
Reaction Time30-60 minutes[1]
Reaction TemperatureRoom Temperature[1]

Experimental Protocols

Materials
  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol 1: Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.2-7.4).

  • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • To achieve the optimal reaction pH of 8.3, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.[1]

Protocol 2: this compound NHS-ester Stock Solution Preparation
  • Allow the vial of this compound NHS-ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1] This solution should be prepared fresh for each conjugation reaction.[1][7]

Protocol 3: Conjugation Reaction
  • Calculate the required volume of the this compound NHS-ester stock solution to achieve the desired molar excess. For an initial experiment, a 10-fold molar excess of dye to antibody is a good starting point.

  • Add the calculated volume of the this compound NHS-ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

Protocol 4: Purification of the Conjugated Antibody
  • Equilibrate a gel permeation column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4). The column size should be appropriate for the volume of the reaction mixture.

  • Apply the reaction mixture to the top of the equilibrated column.

  • Elute the column with PBS. The first colored fraction to elute will be the this compound-conjugated antibody. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Conjugated Antibody

The degree of labeling (DOL) is a crucial parameter to determine the quality of the conjugation.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 453 nm (A453) using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the following formulas:

    • Corrected A280 = A280 - (A453 x CF280)

    • Antibody Concentration (M) = Corrected A280 / ε_antibody (where ε_antibody for IgG is typically 210,000 M-1 cm-1)

    • Dye Concentration (M) = A453 / ε_dye (where ε_dye for this compound is 75,000 M-1 cm-1)

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibody applications is between 2 and 10.[8][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) conjugation Conjugation Reaction (Mixing and Incubation) antibody_prep->conjugation dye_prep This compound NHS-ester Stock Solution Preparation dye_prep->conjugation purification Purification (Gel Permeation Chromatography) conjugation->purification characterization Characterization (Spectrophotometry & DOL Calculation) purification->characterization chemical_reaction antibody Antibody-NH2 (Primary Amine) conjugate Antibody-NH-CO-ATTO 465 (Stable Amide Bond) antibody->conjugate + atto465 This compound-NHS Ester atto465->conjugate reaction_arrow pH 8.0-9.0 nhs N-hydroxysuccinimide (Byproduct) reaction_arrow->conjugate

References

ATTO 465 NHS Ester: Application Notes and Protocols for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label derived from the dye Acriflavine.[1][2] The N-hydroxysuccinimidyl (NHS) ester of this compound is a reactive derivative designed for the covalent labeling of primary and secondary amino groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[3][4] This dye is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability, making it a valuable tool for various life science applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[5][6] this compound NHS ester reacts with unprotonated amino groups, typically in a pH range of 8.0-9.0, to form a stable amide bond.[3][7]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound NHS ester is provided in the table below.

PropertyValueReference
Molecular Weight (MW)493 g/mol [1]
Absorption Maximum (λabs)453 nm[1][8]
Emission Maximum (λem)506 nm[1][8]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹[1][8]
Fluorescence Quantum Yield (ηfl)75%[1][8]
Fluorescence Lifetime (τfl)5.0 ns[1][8]
Correction Factor (CF260)1.09[1]
Correction Factor (CF280)0.48[1]
SolubilitySoluble in polar solvents like DMSO, DMF, and acetonitrile[2][4]
StorageStore at -20°C, protected from light and moisture[1][3]

Amine Labeling Workflow

The general workflow for labeling biomolecules with this compound NHS ester involves preparation of the biomolecule and dye, the labeling reaction, and subsequent purification of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Biomolecule Solution (e.g., protein in amine-free buffer) C Mix Biomolecule and Dye Solution A->C B Prepare this compound NHS Ester Stock Solution (in anhydrous DMSO or DMF) B->C D Incubate at Room Temperature C->D E Separate Conjugate from Unreacted Dye (e.g., Gel Filtration) D->E F Characterize Conjugate (e.g., Degree of Labeling) E->F

Figure 1: General experimental workflow for amine labeling.

Chemical Reaction of Amine Labeling

This compound NHS ester reacts with a primary amine on a biomolecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

G ATTO_465_NHS This compound-NHS Ester Conjugate This compound-Biomolecule (Stable Amide Bond) ATTO_465_NHS->Conjugate Biomolecule_NH2 Biomolecule-NH₂ Biomolecule_NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

Figure 2: Amine labeling reaction schematic.

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins with this compound NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled (1-5 mg)

  • This compound NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[1] To prepare, mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (pH 9.0).[3]

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]

  • Purification column (e.g., Sephadex G-25)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.[3] The protein solution must be free of amine-containing substances like Tris or glycine.[1]

    • If the protein is in an incompatible buffer, dialyze it against PBS (pH 7.4) before adjusting the pH for labeling.[1]

  • Dye Preparation:

    • Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.[2][4]

    • Immediately before use, prepare a 1 mg/mL stock solution of the dye in anhydrous, amine-free DMSO or DMF.[1]

  • Labeling Reaction:

    • While gently stirring, add the appropriate amount of the dye stock solution to the protein solution. A 2-fold molar excess of the dye to the protein is a good starting point for antibodies.[1] The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1] For some specific dyes, an incubation of up to 18 hours may be recommended.[3]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[1]

    • The first colored band to elute is the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for several months. For long-term storage, add a preservative like 2 mM sodium azide or aliquot and freeze at -20°C.[1][7] Avoid repeated freeze-thaw cycles and protect from light.[3][7]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide (e.g., 5 nmol)

  • This compound NHS ester

  • Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[1]

  • Anhydrous, amine-free dimethylformamide (DMF)[1]

  • Purification supplies (e.g., dual HPLC)[9]

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[1]

  • Dye Preparation:

    • Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[1]

  • Labeling Reaction:

    • Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]

    • Incubate the reaction for 2 hours at room temperature with shaking.[1]

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides, for instance, by using dual HPLC.[9]

Data and Calculations

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound, which is 453 nm (A₄₅₃).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₄₅₃ / ε_dye

    • where ε_dye is the molar extinction coefficient of this compound (75,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₅₃ × CF₂₈₀)] / ε_protein

    • where CF₂₈₀ is the correction factor for this compound (0.48) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Applications

This compound-labeled biomolecules are suitable for a wide range of applications, including:

  • Immunofluorescence and Immunohistochemistry: The unique spectral properties of this compound allow it to be used in multiplex immunofluorescence, potentially in combination with blue and green fluorophores.[10]

  • Flow Cytometry: Labeled antibodies can be used for cell surface and intracellular protein detection.

  • Fluorescence Microscopy: Including confocal and high-resolution techniques.[5]

  • Single-Molecule Detection: The high brightness and photostability of this compound make it an excellent choice for this application.[5]

  • Oligonucleotide Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH).[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive dyeEnsure dye is stored properly and protected from moisture. Prepare fresh dye stock solution.
Presence of amine-containing buffers (e.g., Tris)Dialyze the biomolecule against an amine-free buffer before labeling.
Incorrect pH of labeling bufferEnsure the pH is between 8.0 and 9.0 for optimal reaction.
Low protein concentrationIncrease protein concentration to 2 mg/mL or higher.[1]
Precipitation of Protein during Labeling High dye-to-protein ratioOptimize the molar ratio of dye to protein.
Solvent incompatibilityEnsure the final concentration of organic solvent (DMSO/DMF) is not too high.
High Background Fluorescence Incomplete removal of unreacted dyeEnsure thorough purification using an appropriately sized gel filtration column or other suitable method.

References

Application Notes and Protocols for Live-Cell Imaging with ATTO 465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it a valuable tool for various fluorescence microscopy applications.[1][2][3] Derived from acriflavine, this moderately hydrophilic dye can be efficiently excited in the range of 420-465 nm.[1][3] Its favorable photophysical properties, including a large Stokes shift, contribute to an improved signal-to-noise ratio, which is particularly beneficial in live-cell imaging scenarios. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on tracking signaling pathways and cellular dynamics.

Photophysical Properties of this compound

A comprehensive understanding of the photophysical properties of a fluorophore is critical for designing and executing successful fluorescence imaging experiments. The key characteristics of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)453 nm[3][4]
Emission Maximum (λem)506 nm[4]
Molar Extinction Coefficient (ε)7.5 x 10⁴ M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ)75%[5]
Fluorescence Lifetime (τ)5.0 ns[3][4]
Stokes Shift53 nm

Key Advantages of ATTO Dyes for Live-Cell Imaging

ATTO dyes, including this compound, offer several advantages for live-cell imaging applications:

  • High Photostability: ATTO dyes are designed to be more stable under prolonged irradiation compared to many common dyes, which is crucial for time-lapse imaging of dynamic cellular processes.[6]

  • Reduced Background/Noise: The spectral properties of ATTO dyes can help minimize autofluorescence from cellular components, leading to a better signal-to-noise ratio.

  • Improved Signal Detection: ATTO dyes generally exhibit longer fluorescence signal lifetimes compared to many autofluorescent biomolecules, which can be leveraged in time-gated imaging to further reduce background.[2]

Application: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling in Live Cells

A prominent application of fluorescently labeled ligands in live-cell imaging is the study of receptor tyrosine kinase (RTK) signaling. The Epidermal Growth Factor Receptor (EGFR) is a well-characterized RTK that, upon binding to its ligand, Epidermal Growth Factor (EGF), undergoes dimerization, autophosphorylation, and subsequent internalization through endocytosis.[7][8] This signaling cascade is a critical regulator of cell proliferation, differentiation, and survival and is often dysregulated in cancer.

By using EGF conjugated to this compound (this compound-EGF), researchers can visualize and quantify the dynamics of EGFR activation and trafficking in living cells in real-time.

Signaling Pathway Diagram

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATTO_465_EGF This compound-EGF EGFR_Monomer EGFR (Monomer) ATTO_465_EGF->EGFR_Monomer Binding EGFR_Dimer EGFR Dimer (Inactive) EGFR_Monomer->EGFR_Dimer Dimerization Activated_EGFR Activated EGFR Dimer (Phosphorylated) EGFR_Dimer->Activated_EGFR Autophosphorylation Grb2 Grb2 Activated_EGFR->Grb2 Recruitment Endosome Endosome Activated_EGFR->Endosome Internalization via Clathrin-mediated Endocytosis SOS SOS Grb2->SOS Ras Ras SOS->Ras Downstream_Signaling Downstream Signaling (MAPK Pathway) Ras->Downstream_Signaling Endosome->EGFR_Monomer Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome

Caption: EGFR signaling pathway initiated by this compound-EGF binding.

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFR Trafficking with this compound-EGF

This protocol describes the use of this compound-conjugated EGF to visualize receptor binding, internalization, and trafficking in live cells.

Materials:

  • Cells expressing EGFR (e.g., HeLa or A431 cells)

  • Glass-bottom imaging dishes or chamber slides

  • Live-Cell Imaging Medium (e.g., phenol red-free DMEM/F-12)

  • This compound-conjugated EGF (prepared by labeling EGF with this compound NHS ester)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at a suitable density to reach 60-80% confluency on the day of imaging.

    • Culture cells in a standard incubator (37°C, 5% CO₂).

  • Labeling of EGF with this compound NHS Ester:

    • Dissolve this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL immediately before use.

    • Dissolve EGF in bicarbonate buffer (0.1 M, pH 8.3).

    • Add a molar excess of the reactive this compound NHS ester solution to the EGF solution. A 2-fold molar excess is a good starting point.

    • Incubate the reaction for 30-60 minutes at room temperature with constant stirring.

    • Purify the this compound-EGF conjugate using gel permeation chromatography (e.g., Sephadex G-25) to remove unreacted dye.

  • Live-Cell Staining and Imaging:

    • Before imaging, replace the culture medium with pre-warmed Live-Cell Imaging Medium.

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

    • Acquire a baseline image of the cells before adding the fluorescent ligand.

    • Prepare a working solution of this compound-EGF in pre-warmed Live-Cell Imaging Medium. The optimal concentration should be determined empirically but can range from 2 to 20 ng/mL.

    • Add the this compound-EGF working solution to the cells.

    • Immediately begin acquiring time-lapse images using the appropriate filter set for this compound (Excitation: ~450 nm, Emission: ~510 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images at desired time intervals to observe binding to the cell surface, clustering, and subsequent internalization into endosomes.

    • (Optional) After the time-lapse imaging, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei for reference.

Experimental Workflow Diagram

Live_Cell_Imaging_Workflow A Plate cells on glass-bottom dish B Culture cells to 60-80% confluency A->B D Replace culture medium with live-cell imaging medium B->D C Prepare this compound-EGF conjugate G Add this compound-EGF to cells C->G E Equilibrate cells on microscope stage (37°C, 5% CO2) D->E F Acquire baseline image E->F F->G H Start time-lapse image acquisition G->H I Analyze image data for receptor trafficking and signaling events H->I

Caption: General workflow for live-cell imaging of EGFR trafficking.

Protocol 2: Cytotoxicity Assessment of this compound Conjugates

It is crucial to ensure that the fluorescent probe and the labeling process are not cytotoxic to the cells under investigation. This protocol provides a method to assess the cytotoxicity of this compound-conjugated molecules.

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • This compound-conjugated molecule (e.g., this compound-EGF)

  • Live/Dead viability/cytotoxicity assay kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Positive control for cytotoxicity (e.g., digitonin or staurosporine)

  • Fluorescence microplate reader or imaging cytometer

Procedure:

  • Cell Plating:

    • Plate cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound-conjugated molecule in cell culture medium.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of the this compound conjugate.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for the desired duration of a typical imaging experiment (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Wash the cells gently with PBS.

    • Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence of both the live-cell (e.g., Calcein, Ex/Em ~495/515 nm) and dead-cell (e.g., Ethidium Homodimer-1, Ex/Em ~528/617 nm) indicators using a fluorescence microplate reader.

    • Alternatively, acquire images using an automated imaging system and quantify the number of live and dead cells.

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration of the this compound conjugate relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of the this compound conjugate to determine the cytotoxic potential.

Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow A Plate cells in a 96-well plate B Treat cells with varying concentrations of This compound conjugate, positive, and negative controls A->B C Incubate for the duration of the imaging experiment B->C D Wash cells with PBS C->D E Stain with Live/Dead assay kit D->E F Measure fluorescence of live and dead cells E->F G Calculate and plot percent cell viability F->G

Caption: Workflow for assessing the cytotoxicity of this compound conjugates.

Data Presentation

The quantitative data gathered from live-cell imaging experiments with this compound can be summarized for clear comparison.

Table 1: Photophysical Properties of this compound
ParameterValue
Excitation Maximum (nm)453
Emission Maximum (nm)506
Molar Extinction Coefficient (M⁻¹cm⁻¹)7.5 x 10⁴
Fluorescence Quantum Yield0.75
Fluorescence Lifetime (ns)5.0
Table 2: Example Data from EGFR Trafficking Experiment
Time Point (minutes)Average Number of Endosomes per CellAverage Fluorescence Intensity per Endosome (A.U.)
515 ± 31200 ± 250
1542 ± 61850 ± 320
3035 ± 51500 ± 280
6018 ± 4950 ± 180

Note: The data presented in Table 2 are hypothetical and serve as an example of how to present quantitative results from a live-cell imaging experiment.

Conclusion

This compound is a robust and photostable fluorescent dye well-suited for live-cell imaging applications. Its favorable spectral properties allow for clear visualization of dynamic cellular processes with high signal-to-noise. The provided protocols for tracking EGFR signaling and assessing cytotoxicity offer a framework for researchers to utilize this compound-conjugated probes to investigate a wide range of biological questions in living systems. Careful optimization of labeling and imaging conditions is essential to achieve high-quality, reproducible data while maintaining cell health.

References

ATTO 465 in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence.[1][2] Derived from the well-known dye Acriflavin, this compound exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3] These characteristics make it a valuable tool for advanced imaging techniques, particularly super-resolution microscopy, which overcomes the diffraction limit of light to visualize cellular structures at the nanoscale. This document provides detailed application notes and protocols for the use of this compound in Stimulated Emission Depletion (STED) microscopy.

Key Features of this compound

This compound possesses several features that make it well-suited for super-resolution imaging:

  • High Photostability: The dye demonstrates remarkable resistance to photobleaching, allowing for the prolonged imaging required to generate high-resolution reconstructions.[1][4]

  • Strong Absorption and High Quantum Yield: These properties result in a bright fluorescent signal, crucial for achieving a high signal-to-noise ratio in demanding imaging conditions.[1][3]

  • Large Stokes Shift: In aqueous solutions, this compound displays a significant Stokes shift of approximately 55 nm, which helps in minimizing self-quenching and improving signal detection.[1]

  • Hydrophilicity: The dye is moderately hydrophilic, which is beneficial for labeling biological molecules in aqueous environments.[1]

  • Efficient Excitation: It can be efficiently excited in the range of 420-465 nm.[1]

Quantitative Data

The photophysical properties and recommended instrument settings for this compound are summarized below for easy reference.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)453 nm[5][6][7]
Emission Maximum (λem)506 - 508 nm[3][6]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[3][6][8]
Fluorescence Quantum Yield (ηfl)75%[3][6][8]
Fluorescence Lifetime (τfl)5.0 ns[3][6][8]
Stokes Shift~55 nm[1]

Table 2: Recommended Settings for STED Microscopy with this compound

ParameterRecommended Wavelength/ValueNotes
Excitation Laser450 - 470 nmA common laser line is 458 nm.
Depletion (STED) Laser592 nmThis wavelength effectively depletes the excited state of this compound.
Emission Detection490 - 550 nmAdjust the detection window to optimize signal and minimize bleed-through.

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus with a donut-shaped depletion laser.[9] This narrows the effective fluorescent spot, leading to a significant improvement in resolution.[9] The high photostability and efficient depletion of this compound make it an excellent candidate for STED imaging.

Below is a general workflow for a STED microscopy experiment.

STED_Workflow cluster_prep Sample Preparation cluster_imaging STED Imaging cluster_analysis Data Processing stain Immunofluorescence Staining with This compound-conjugated Antibody mount Mounting in Refractive Index Matching Medium stain->mount excite Excitation Laser (e.g., 458 nm) mount->excite detect Signal Detection (e.g., 490-550 nm) excite->detect deplete Depletion Laser (e.g., 592 nm, Donut Shape) deplete->detect reconstruct Image Reconstruction detect->reconstruct analyze Data Analysis reconstruct->analyze

General workflow for a STED microscopy experiment.

Detailed Experimental Protocol: Immunofluorescence and STED Imaging

This protocol provides a step-by-step guide for immunofluorescence staining of cellular targets with this compound-conjugated antibodies, followed by STED microscopy.

Materials:

  • Cells grown on #1.5 thickness coverslips (170 µm)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target of interest

  • This compound-conjugated secondary antibody

  • Mounting medium with a refractive index of ~1.52 (e.g., Prolong Diamond, or 2,2′-thiodiethanol (TDE)-based media)[9][10]

Protocol:

  • Cell Culture and Fixation:

    • Culture cells to a confluency of 50-80% on #1.5 coverslips.[9]

    • Wash the cells twice with PBS.

    • Fix the cells with 4% Paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a refractive index matching mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to cure completely.[10]

  • STED Imaging:

    • Use a STED microscope equipped with the appropriate lasers (e.g., 458 nm excitation and 592 nm depletion).

    • First, locate the region of interest using conventional confocal imaging with the excitation laser.

    • Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Higher depletion power generally leads to better resolution but can increase photobleaching.

    • Optimize image acquisition parameters (e.g., pixel size, scan speed, and averaging) to obtain high-quality super-resolution images.

Considerations for Other Super-Resolution Techniques

While this compound is highly suitable for STED, its application in single-molecule localization microscopy (SMLM) techniques like PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy) is less common. These methods rely on the photoswitching or photoblinking of fluorophores, and the photophysical behavior of this compound may not be optimal for inducing the long-lived dark states required for SMLM without specific buffer conditions.[11] However, some ATTO dyes have been used in SMLM, suggesting that with optimized imaging buffers, this compound could potentially be employed in these techniques.[12][13]

Example Application: Visualizing Signaling Pathways

Super-resolution microscopy is a powerful tool for dissecting the spatial organization of signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and cancer, can be studied in unprecedented detail. This compound can be used to label key components of this pathway, such as EGFR or downstream signaling molecules like Grb2, allowing for the visualization of receptor clustering and the formation of signaling complexes upon ligand binding.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Labeled with this compound) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Simplified EGFR signaling pathway for super-resolution study.

Conclusion

This compound is a robust and versatile fluorescent dye for super-resolution microscopy, particularly for STED applications. Its excellent photostability and brightness enable the acquisition of high-resolution images of subcellular structures and molecular interactions. By following the detailed protocols and considering the specific requirements of the imaging modality, researchers can effectively leverage this compound to advance their studies in cell biology and drug development.

References

ATTO 465 for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the fluorescent dye ATTO 465 in Fluorescence In Situ Hybridization (FISH) applications. This compound is a fluorescent label derived from acriflavin, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a robust choice for demanding imaging applications like FISH.[1][2][3]

Introduction to this compound in FISH

This compound is a hydrophilic dye that fluoresces in the green region of the visible spectrum.[3] Its key characteristics, including a large Stokes shift, contribute to improved signal-to-noise ratios in fluorescence microscopy.[2][3][4] These properties make it well-suited for labeling oligonucleotide probes used to detect specific DNA or RNA sequences within cells and tissues.

The dye can be efficiently excited by common laser lines and filtered using standard filter sets, making it accessible for a wide range of fluorescence microscopes.[4] Its high photostability ensures that the fluorescent signal remains strong even after prolonged exposure to excitation light, which is crucial for capturing high-quality images.[1][2][3]

Properties of this compound

A summary of the key photophysical and chemical properties of this compound is presented below.

PropertyValueReference
Excitation Maximum (λex)453 nm[1][4][5][6]
Emission Maximum (λem)506 - 508 nm[1][5]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[1][7]
Fluorescence Quantum Yield (ΦF)0.70 - 0.75[1][5]
Fluorescence Lifetime (τfl)5.0 ns[1][7]
Stokes Shift~55 nm[1][2]
Molecular Weight421 g/mol [5]
SolubilityModerately hydrophilic[1][2]

Experimental Protocols

This section provides detailed protocols for probe labeling, performing the FISH procedure, and imaging.

Oligonucleotide Probe Labeling with this compound NHS-Ester

This protocol describes the covalent attachment of this compound to an amine-modified oligonucleotide probe.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS-ester

  • Nuclease-free water

  • 0.1 M Sodium Carbonate buffer (pH 9.0)

  • Ethanol

  • 3 M Sodium Acetate

  • Purification column (e.g., desalting or HPLC)

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation: Dissolve the this compound NHS-ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide probe with 80 µL of 0.1 M Sodium Carbonate buffer (pH 9.0).

    • Add 10 µL of the 10 mM this compound NHS-ester solution to the oligonucleotide solution.

    • Mix thoroughly by pipetting and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Probe Precipitation (Optional but Recommended):

    • Add 0.1 volumes of 3 M Sodium Acetate to the labeling reaction.

    • Add 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in an appropriate buffer (e.g., TE buffer).

  • Purification: Purify the labeled probe to remove unconjugated dye. This can be achieved using a desalting column or through reverse-phase HPLC for higher purity.

  • Quantification: Determine the concentration and labeling efficiency of the this compound-labeled probe using a spectrophotometer.

Fluorescence In Situ Hybridization (FISH) Protocol

This is a general protocol that may require optimization depending on the specific cell or tissue type and the target sequence.

Materials:

  • This compound-labeled oligonucleotide probe

  • Slides with fixed cells or tissue sections

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Formamide (deionized)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Coverslips

Procedure:

  • Pretreatment of Slides:

    • Immerse slides in 2x SSC for 5 minutes at room temperature.

    • Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) for 2 minutes each.[8]

    • Air dry the slides completely.[8]

  • Probe Preparation:

    • Dilute the this compound-labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

  • Denaturation:

    • Apply the probe mixture to the slide and cover with a coverslip.

    • Denature the cellular DNA and the probe by placing the slides on a hot plate at 75-85°C for 5-10 minutes.

  • Hybridization:

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow the probe to anneal to the target sequence.

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Wash the slides in 2x SSC at 45°C for 10-15 minutes to remove excess probe.

    • Perform a high-stringency wash in 0.1x SSC at 45-55°C for 10 minutes.

    • Perform a final wash in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Dehydrate the slides again through an ethanol series.

    • Air dry the slides in the dark.

    • Apply a drop of antifade mounting medium containing DAPI to the slide and cover with a clean coverslip.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~450 nm, Emission: ~510 nm) and DAPI.

Visualizations

Experimental Workflow for FISH

FISH_Workflow cluster_prep Sample Preparation cluster_probe Probe Preparation cluster_hybridization Hybridization cluster_post Post-Hybridization cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation Permeabilization->Denaturation Probe_Labeling Probe Labeling with this compound Probe_Purification Probe Purification Probe_Labeling->Probe_Purification Probe_Purification->Denaturation Hybridization_Step Hybridization Denaturation->Hybridization_Step Washes Post-Hybridization Washes Hybridization_Step->Washes Counterstaining Counterstaining (e.g., DAPI) Washes->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Probe Labeling Workflow

Probe_Labeling_Workflow Amine_Oligo Amine-Modified Oligonucleotide Reaction Labeling Reaction (pH 9.0) Amine_Oligo->Reaction ATTO_NHS This compound NHS-Ester ATTO_NHS->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Labeled_Probe This compound Labeled Probe Purification->Labeled_Probe

References

ATTO 465 Oligonucleotide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3][4] Derived from acriflavin, this moderately hydrophilic dye is an excellent candidate for labeling oligonucleotides used in a variety of molecular biology and drug development applications, including fluorescence in situ hybridization (FISH), real-time PCR (qPCR), and other hybridization-based assays.[5][6][7] this compound is efficiently excited between 420 nm and 465 nm, with a maximum absorption at 453 nm, and it exhibits a notable Stokes shift, emitting at 508 nm.[5] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound NHS ester, subsequent purification, and quality control of the final conjugate.

Quantitative Data Summary

The spectral and photophysical properties of this compound are summarized in the table below. These characteristics make it a versatile fluorophore for various detection systems.

PropertyValueReference
Maximum Excitation (λmax)453 nm[5]
Maximum Emission (λmax)508 nm[5]
Extinction Coefficient (εmax)75,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (η)0.75[4]
Fluorescence Lifetime (τ)5.0 ns[4]
Stokes Shift55 nm[5]

Experimental Protocols

I. Oligonucleotide Labeling with this compound NHS Ester

This protocol describes the covalent attachment of this compound NHS ester to an amine-modified oligonucleotide. The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on the oligonucleotide to form a stable amide bond.[5] This procedure is typically performed as a post-synthetic conjugation.[7]

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.2 M Carbonate-Bicarbonate buffer (pH 9.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: In a microcentrifuge tube, combine the amine-modified oligonucleotide and the dissolved this compound NHS ester. A 5-10 fold molar excess of the dye is recommended. For example, for 1 nmol of oligonucleotide, add 5-10 µL of the 10 mM this compound NHS ester solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Gentle mixing during incubation is recommended.

  • Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification step.

II. Purification of this compound Labeled Oligonucleotides

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides. Dual High-Performance Liquid Chromatography (HPLC) is a highly effective method for achieving high purity.[5]

Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Labeled oligonucleotide reaction mixture

Procedure:

  • First HPLC Purification (Optional but Recommended): Before labeling, purify the amine-modified oligonucleotide using HPLC to remove failure sequences.

  • Second HPLC Purification:

    • Dilute the labeling reaction mixture with Buffer A.

    • Inject the diluted sample onto the C18 column.

    • Elute the sample using a linear gradient of Buffer B into Buffer A. A typical gradient is from 5% to 50% Buffer B over 30 minutes.

    • Monitor the elution at 260 nm (for the oligonucleotide) and 453 nm (for this compound).

    • The desired product will be the peak that absorbs at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will have a different retention time and absorb at 453 nm.

  • Fraction Collection and Desalting: Collect the fractions corresponding to the dual-absorbing peak. Pool the fractions and desalt using a suitable method, such as ethanol precipitation or a desalting column.

  • Lyophilization: Lyophilize the desalted, labeled oligonucleotide to a dry pellet.

III. Quality Control

To ensure the quality of the final product, it is essential to perform the following quality control checks.

1. UV-Vis Spectroscopy:

  • Purpose: To determine the concentration of the oligonucleotide and the dye, and to calculate the labeling efficiency.

  • Procedure:

    • Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).

    • Measure the absorbance at 260 nm (A₂₆₀) and 453 nm (A₄₅₃).

    • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law and the respective extinction coefficients. A correction factor may be needed for the dye's contribution to the absorbance at 260 nm.

2. Polyacrylamide Gel Electrophoresis (PAGE):

  • Purpose: To assess the purity and integrity of the labeled oligonucleotide.

  • Procedure:

    • Run the labeled oligonucleotide on a denaturing polyacrylamide gel.

    • Visualize the gel under UV light to see the fluorescently labeled product.

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize all oligonucleotide species.

    • A pure product should appear as a single major band that is both fluorescent and stains for nucleic acid.

3. Mass Spectrometry (MALDI-TOF):

  • Purpose: To confirm the identity and purity of the labeled oligonucleotide by measuring its molecular weight.

  • Procedure:

    • Prepare the sample according to the instrument's specifications.

    • Acquire the mass spectrum.

    • The expected mass should be the sum of the mass of the oligonucleotide and the mass of the this compound dye.

Application Example: Fluorescence In Situ Hybridization (FISH)

This compound-labeled oligonucleotides are well-suited for use as probes in FISH experiments to detect specific DNA or RNA sequences within cells or tissues.

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_wash Post-Hybridization cluster_imaging Imaging Fixation Fixation of Cells/Tissue Permeabilization Permeabilization Fixation->Permeabilization Probe_Prep Prepare Hybridization Buffer with this compound Probe Permeabilization->Probe_Prep Hybridization Hybridize Probe to Target Sequence Probe_Prep->Hybridization Wash Wash to Remove Unbound Probe Hybridization->Wash Counterstain Counterstain Nuclei (e.g., DAPI) Wash->Counterstain Mount Mount on Slide Counterstain->Mount Microscopy Fluorescence Microscopy Mount->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Signaling Pathway Diagram: Probe-Based qPCR

This compound can be used as a reporter fluorophore in dual-labeled probes for real-time qPCR. The following diagram illustrates the mechanism of a 5' nuclease assay (e.g., TaqMan®).

qPCR_Mechanism cluster_initial Initial State cluster_pcr PCR Cycle cluster_cleavage Probe Cleavage cluster_detection Signal Detection Probe_Intact Intact Probe (this compound Reporter + Quencher) No_Fluorescence No Fluorescence (FRET) Probe_Intact->No_Fluorescence Proximity Annealing Primer and Probe Anneal to Target DNA Extension Taq Polymerase Extends Primer Annealing->Extension Cleavage 5' Nuclease Activity of Taq Degrades Probe Extension->Cleavage Separation Reporter and Quencher Are Separated Cleavage->Separation Fluorescence Fluorescence Signal from this compound Separation->Fluorescence Detection Signal Detected by qPCR Instrument Fluorescence->Detection

Caption: Mechanism of 5' Nuclease Probe-Based qPCR.

References

ATTO 465 Maleimide for Thiol Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and a large Stokes shift.[1][2][3] Its maleimide derivative, this compound maleimide, is a thiol-reactive probe designed for the selective labeling of sulfhydryl groups (-SH) in proteins, peptides, and other biomolecules.[1][3] This covalent labeling is achieved through a Michael addition reaction between the maleimide group and a thiol, forming a stable thioether bond.[4][5][6] The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5, making it a valuable tool for bioconjugation in various applications, including fluorescence microscopy, single-molecule detection, and the development of antibody-drug conjugates (ADCs).[4][6][7]

Photophysical and Chemical Properties

The key characteristics of this compound maleimide are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Excitation Wavelength (λex) 453 nm[1][2][3]
Emission Wavelength (λem) 506 nm[1][2]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[1][2][3]
Fluorescence Quantum Yield (ηfl) 75%[1][2][3]
Fluorescence Lifetime (τfl) 5.0 ns[1][2][3]
Molecular Weight (MW) 518 g/mol [1][2][3]
Solubility Soluble in polar organic solvents (DMF, DMSO)[1][3]
Storage Store at -20°C, protected from moisture and light[1][2][3][7]

Thiol-Maleimide Labeling Chemistry

The labeling reaction involves the nucleophilic attack of a thiolate anion on the double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.

cluster_reaction Thiol-Maleimide Reaction Thiol Protein-SH (Thiol) Conjugate This compound-S-Protein (Stable Thioether Bond) Thiol->Conjugate + Maleimide This compound-Maleimide Maleimide->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

The reaction is highly selective for thiol groups over other nucleophilic groups like amines at a neutral pH (6.5-7.5).[4][6] Above pH 7.5, the reactivity of primary amines with maleimides increases, which can lead to non-specific labeling.[6]

Experimental Protocols

Preparation of Reagents
  • Labeling Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is recommended.[7] Other non-thiol containing buffers such as Tris or HEPES at pH 7.0-7.5 can also be used.[2][8] Buffers should be degassed to minimize oxidation of thiols.[8]

  • Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL (typically 50-100 µM).[2][8]

  • Reducing Agent (if necessary): For proteins with disulfide bonds, reduction is necessary to generate free thiols. Use a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2][8] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it contains a free thiol.[2] TCEP does not need to be removed.

  • This compound Maleimide Stock Solution: Immediately before use, dissolve the this compound maleimide in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a 10-20 mM stock solution.[1][2][3] Protect the stock solution from light.[2]

Protein Labeling Procedure

The following workflow outlines the key steps for labeling a protein with this compound maleimide.

A 1. Dissolve Protein in Labeling Buffer (pH 7.0-7.5) B 2. Reduce Disulfide Bonds (optional, with TCEP or DTT) A->B C 3. Add this compound Maleimide Stock Solution (10-20 fold molar excess) B->C D 4. Incubate for 2 hours at RT or overnight at 4°C (in the dark) C->D E 5. Quench Reaction (optional, with excess low MW thiol) D->E F 6. Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: Protein Labeling Workflow with this compound Maleimide.

  • Reduction (Optional): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2][8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution while gently stirring.[2] The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide.[2]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[2][7] The first colored band to elute is the labeled protein conjugate.[7]

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound, which is 453 nm (A₄₅₃).

  • Calculate the protein concentration using the following equation:

    Protein Concentration (M) = [A₂₈₀ - (A₄₅₃ x CF₂₈₀)] / ε_protein

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for this compound, CF₂₈₀ = 0.48).[1]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration using the Beer-Lambert law:

    Dye Concentration (M) = A₄₅₃ / ε_dye

    • ε_dye is the molar extinction coefficient of this compound at 453 nm (75,000 M⁻¹ cm⁻¹).[1][2][3]

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

Storage and Stability

  • This compound Maleimide (Solid): Store at -20°C, protected from light and moisture. When stored correctly, it is stable for at least three years.[1][3][7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][3]

  • Stock Solutions: Prepare fresh in anhydrous DMF or DMSO immediately before use.[1][3][9] Due to potential hydrolysis of the maleimide group, long-term storage of stock solutions is not recommended.[9]

  • Protein Conjugates: Store under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[7] For long-term storage, aliquot and freeze at -20°C.[7] Avoid repeated freeze-thaw cycles and protect from light.[7]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Insufficiently reduced proteinIncrease the concentration of the reducing agent or the incubation time. Ensure DTT is completely removed before labeling.
Inactive maleimide dyeUse freshly prepared dye stock solution. Ensure proper storage of the solid dye.
Suboptimal pHEnsure the reaction buffer is within the recommended pH range of 7.0-7.5.
Non-specific Labeling Reaction pH is too highLower the pH of the reaction buffer to 7.0-7.5.
Precipitation of Protein High concentration of organic solvent from the dye stockAdd the dye stock solution dropwise while stirring. Do not exceed 10% (v/v) organic solvent in the final reaction mixture.

Conclusion

This compound maleimide is a robust and versatile fluorescent probe for the specific labeling of thiols in a variety of biomolecules. Its excellent photophysical properties and the high selectivity of the thiol-maleimide reaction make it an ideal choice for a wide range of applications in life sciences and drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific labeling for their downstream analyses.

References

ATTO 465-p: A Novel Nuclear Stain for Enhanced Multiplex Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex immunofluorescence (mIF) is a powerful technique enabling the simultaneous visualization of multiple protein targets within a single tissue section. This capability is crucial for understanding the complex cellular compositions and spatial interactions within the tissue microenvironment, particularly in fields like immuno-oncology and neurodegenerative disease research.[1][2] However, the number of targets that can be analyzed is often limited by the spectral overlap of available fluorophores.[1][3] A significant constraint has been the dedication of the 405 nm channel to a nuclear counterstain, such as DAPI or Hoechst.

This application note describes the use of a derivative of the fluorescent dye ATTO 465, this compound-pentafluoroaniline (this compound-p), as a specific and stable nuclear stain.[1][4] this compound-p exhibits unique spectral properties that allow it to be excited in the violet-blue region of the spectrum, effectively freeing up the 405 nm channel for the detection of an additional experimental target.[1][3] Its superior photostability and spectral separation from common blue and green fluorophores make it an excellent alternative to traditional nuclear stains in mIF assays.[1][4]

Key Advantages of this compound-p as a Nuclear Stain

  • Expands Multiplexing Capability: By occupying an underutilized spectral region for nuclear staining, this compound-p allows for the inclusion of an additional biomarker in the 405 nm channel, increasing the plex of the immunofluorescence panel.[1][3]

  • Excellent Photostability: this compound-p demonstrates greater photostability compared to the parent this compound dye and other nuclear stains like YoPro-1, ensuring signal retention during prolonged imaging.[4]

  • Distinct Spectral Profile: Its unique excitation and emission spectra allow for clean spectral separation from fluorophores in the 405 nm and 488 nm channels, minimizing bleed-through and simplifying image analysis.[1][4]

  • Versatile Compatibility: this compound-p has been successfully used for nuclear staining in various mouse and human cell and tissue types, independent of the fixation protocol.[4]

  • Simple Synthesis and Staining Protocol: The dye can be readily synthesized in the lab and applied to tissue sections with a straightforward staining protocol.

Quantitative Data

The spectral properties and performance characteristics of this compound-p are summarized in the table below, providing a clear comparison with its parent compound and other common nuclear stains.

PropertyThis compound-pentafluoroaniline (this compound-p)This compound (Carboxylic Acid)Hoechst 33342DAPI
Excitation Maximum ~455 nm[4]453 nm[5]~350 nm~358 nm
Emission Maximum ~508 nm[4]506 nm[5]~461 nm~461 nm
Optimal Working Concentration 4 µM[1][4]N/A1-10 µg/mL1-5 µg/mL
Incubation Time 10 minutes[1][4]N/A5-15 minutes5-15 minutes
Photostability High[4]Moderate[4]ModerateModerate

Experimental Protocols

I. Synthesis of this compound-pentafluoroaniline (this compound-p)

This protocol describes the synthesis of this compound-p from commercially available reagents.

Materials:

  • This compound NHS ester (e.g., Sigma-Aldrich)

  • 2,3,4,5,6-Pentafluoroaniline (e.g., Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Vibrating plate

  • Microcentrifuge tubes

Procedure:

  • Resuspend this compound NHS ester in DMSO, aliquot, and lyophilize.

  • After resuspension in DMSO containing 1% triethylamine, add 2,3,4,5,6-pentafluoroaniline to the lyophilized dye in a 10% molar excess.[1][4]

  • Bring the reaction to a final concentration of 16 mM this compound NHS ester.[1][4]

  • Stir the reaction at room temperature overnight on a vibrating plate, protected from light.[1][4]

  • Dilute the final reaction product to a volume of 50 µL with DMSO, aliquot, and store at -20°C.[1][4]

II. Multiplex Immunofluorescence Staining of FFPE Tissues with this compound-p

This protocol provides a general workflow for a 6-plex immunofluorescence assay on formalin-fixed paraffin-embedded (FFPE) tissue sections using this compound-p as the nuclear stain. This protocol utilizes tyramide signal amplification (TSA) for enhanced signal detection.

Materials:

  • FFPE tissue sections on adhesive slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Peroxidase blocking solution (e.g., 3% H2O2 in methanol)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)

  • Primary antibodies (from different species if possible)

  • HRP-conjugated secondary antibodies

  • Tyramide-conjugated fluorophores (for 5 target proteins)

  • This compound-p stock solution

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate sections in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation (First Target):

    • Incubate sections with the first primary antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody and TSA Reaction (First Target):

    • Rinse with wash buffer.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with wash buffer.

    • Incubate with the first tyramide-conjugated fluorophore for 5-10 minutes.

    • Rinse with wash buffer.

  • Antibody Stripping/Microwave Treatment:

    • To remove the primary and secondary antibodies from the previous cycle, perform another round of heat-induced epitope retrieval as described in step 2. This step is crucial to prevent antibody cross-reactivity in subsequent staining rounds.

  • Repeat Staining Cycles (Targets 2-5):

    • Repeat steps 4-7 for each of the remaining four target proteins, using a different tyramide-conjugated fluorophore for each target.

  • Nuclear Staining with this compound-p:

    • Dilute the this compound-p stock solution to a final concentration of 4 µM in PBS.[1][4]

    • Incubate the sections with the this compound-p solution for 10 minutes at room temperature.[1][4]

    • Rinse thoroughly with wash buffer.

  • Mounting:

    • Mount the coverslip using an appropriate mounting medium.

    • Allow the mounting medium to cure.

  • Image Acquisition:

    • Image the slides using a confocal or multispectral imaging system. Ensure that the filter sets are optimized for the chosen fluorophores and this compound-p.

Visualizations

Multiplex Immunofluorescence Workflow

G Multiplex Immunofluorescence Workflow with this compound-p cluster_prep Tissue Preparation cluster_staining Iterative Staining Cycles (Targets 1-5) cluster_final Final Staining & Imaging Deparaffinization Deparaffinization & Rehydration AntigenRetrieval1 Antigen Retrieval Deparaffinization->AntigenRetrieval1 PeroxidaseBlock Peroxidase Block AntigenRetrieval1->PeroxidaseBlock Blocking1 Blocking PeroxidaseBlock->Blocking1 PrimaryAb1 Primary Antibody Incubation Blocking1->PrimaryAb1 SecondaryAb1 Secondary HRP-Ab Incubation PrimaryAb1->SecondaryAb1 TSA1 Tyramide-Fluorophore Reaction SecondaryAb1->TSA1 Stripping Antibody Stripping (Heat) TSA1->Stripping Stripping->Blocking1 Repeat for each target NuclearStain This compound-p Nuclear Staining Stripping->NuclearStain Mounting Mounting NuclearStain->Mounting Imaging Image Acquisition Mounting->Imaging

Caption: A flowchart of the multiplex immunofluorescence staining protocol.

Spectral Placement of this compound-p

G Spectral Advantage of this compound-p cluster_traditional Traditional mIF Panel cluster_atto This compound-p Enhanced mIF Panel DAPI 405 nm: DAPI (Nuclear) FITC 488 nm: Target 1 DAPI->FITC TRITC 555 nm: Target 2 FITC->TRITC Cy5 647 nm: Target 3 TRITC->Cy5 NewTarget 405 nm: New Target Atto465p ~455 nm: this compound-p (Nuclear) NewTarget->Atto465p FITC2 488 nm: Target 1 Atto465p->FITC2 TRITC2 555 nm: Target 2 FITC2->TRITC2 Cy5_2 647 nm: Target 3 TRITC2->Cy5_2

Caption: Spectral allocation in traditional vs. This compound-p mIF.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or no nuclear staining Suboptimal concentration of this compound-pTitrate this compound-p concentration (e.g., 2-8 µM).
Insufficient incubation timeIncrease incubation time to 15-20 minutes.
High background staining Incomplete rinsingIncrease the number and duration of wash steps after this compound-p incubation.
Non-specific bindingEnsure adequate blocking of the tissue.
Spectral bleed-through into other channels Incorrect filter settingsUse narrow bandpass emission filters and perform spectral unmixing if available.
Photoconversion of this compound-pWhile this compound-p is photostable, excessive laser power can induce photoconversion. Use the lowest laser power necessary for adequate signal.[1][4]
Weak signal for target proteins Inefficient antibody strippingEnsure the heat-induced antibody stripping step is effective.
Primary/secondary antibody issuesValidate antibodies in single-plex immunofluorescence before use in a multiplex panel.

References

Application Notes and Protocols for ATTO 465 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 465 for cellular and tissue imaging. This document outlines the dye's photophysical properties, detailed experimental protocols for its application in fluorescence microscopy, and recommended imaging setups.

Introduction to this compound

This compound is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] It exhibits a large Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.[1][2] The dye is moderately hydrophilic and can be efficiently excited in the range of 420-465 nm.[1][2] A derivative, this compound-pentafluoroaniline (this compound-p), has been developed as a bright and stable nuclear stain, offering an alternative to DAPI and Hoechst dyes, thereby freeing up the 405 nm channel for multiplexing.[3][4][5][6][7]

Photophysical and Optical Properties

Quantitative data for this compound are summarized in the table below, providing essential parameters for designing imaging experiments.

PropertyValueReference
Excitation Maximum (λex)453 nm[8][9]
Emission Maximum (λem)505 - 508 nm[8][9]
Extinction Coefficient (ε)75,000 M⁻¹cm⁻¹[9]
Quantum Yield (Φ)0.75[9]
Stokes Shift~52-55 nm[1][2][8]
Molecular Weight421 g/mol [9]

Recommended Imaging Setup

A typical experimental setup for imaging this compound involves a fluorescence microscope equipped with a suitable excitation source and emission filter.

ComponentSpecification
Excitation Source445 nm laser or a broad-spectrum lamp with an excitation filter centered around 453 nm. An argon laser emitting at 470 nm can also be used.[3][8]
Emission FilterA bandpass filter such as 510/80 nm is recommended to capture the peak fluorescence emission while minimizing background.[8]
Dichroic MirrorA dichroic mirror that efficiently reflects the excitation wavelength and transmits the emission wavelength.
Objective LensA high numerical aperture (NA) objective is recommended for optimal light collection and resolution.
DetectorA sensitive camera (e.g., sCMOS, EMCCD) or a photomultiplier tube (PMT) for confocal microscopy.

Experimental Protocols

General Protocol for Staining Fixed Cells with this compound Conjugates

This protocol provides a general guideline for staining fixed cells with antibodies or other probes conjugated to this compound.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • This compound-conjugated primary or secondary antibody

  • Mounting Medium

Procedure:

  • Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation: Dilute the this compound-conjugated antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for this compound.

Protocol for Nuclear Staining with this compound-p

This protocol details the use of this compound-p as a nuclear counterstain in fixed cells and tissues.[3]

Materials:

  • Fixed cells or tissue sections

  • Phosphate-Buffered Saline (PBS)

  • This compound-p stock solution

  • Mounting Medium

Procedure:

  • Preparation of Staining Solution: Dilute the this compound-p stock solution in PBS to a working concentration. An optimal concentration of 4 µM has been reported for fixed peritoneal exudate cells with a 10-minute incubation.[3] For formalin-fixed paraffin-embedded (FFPE) human tonsil sections, a concentration of 8 µM has been used.[3]

  • Staining: After the final washing step of your primary/secondary antibody incubations, incubate the samples with the this compound-p staining solution for 10 minutes at room temperature, protected from light.[3]

  • Washing: Wash the samples three times with PBS.

  • Mounting: Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples. This compound-p can be excited using a 470 nm laser, and its emission is well-separated from both 405 nm and 488 nm channels, making it ideal for multiplex immunofluorescence.[3][5]

Experimental Workflows and Diagrams

General Fluorescence Microscopy Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using an this compound conjugate.

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Cell Culture / Tissue Sectioning B Fixation (e.g., 4% PFA) A->B C Permeabilization (Optional) B->C D Blocking C->D E This compound Conjugate Incubation D->E F Mounting E->F Washing Steps G Microscope Setup (Lasers & Filters) F->G H Image Acquisition G->H I Image Processing H->I J Quantification & Interpretation I->J

Caption: Workflow for this compound fluorescence imaging.

Multiplex Immunofluorescence with this compound-p

This diagram outlines the advantage of using this compound-p in a multiplex immunofluorescence panel, allowing the 405 nm channel to be used for another target.

G cluster_traditional Traditional Multiplex Panel cluster_atto This compound-p Enhanced Panel T_Nuc Nuclear Stain (e.g., DAPI) Ex: 405 nm T_T1 Target 1 Ex: 488 nm Benefit Frees up the 405 nm channel for an additional target. T_T2 Target 2 Ex: 561 nm T_T3 Target 3 Ex: 640 nm A_T0 Target 0 Ex: 405 nm A_Nuc This compound-p Nuclear Stain Ex: ~470 nm A_T1 Target 1 Ex: 488 nm A_T2 Target 2 Ex: 561 nm A_T3 Target 3 Ex: 640 nm

Caption: Advantage of this compound-p in multiplexing.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating ATTO 465 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ATTO 465 photobleaching in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a permanent loss of its ability to fluoresce, resulting in a diminished or completely lost signal during an experiment. While this compound is known for its high photostability, intense or prolonged illumination can still cause significant photobleaching, compromising image quality and quantitative data analysis.[1][2]

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Intensity: Using a high-power laser or lamp for excitation is a major contributor to photobleaching.

  • Prolonged Exposure Time: The longer the fluorophore is exposed to the excitation light, the more likely it is to photobleach.

  • Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) in the sample environment can chemically damage the fluorophore.

  • Sample Environment: Factors such as the pH of the mounting medium and the presence of oxidizing agents can influence the rate of photobleaching.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching. They typically work by scavenging for free radicals and reactive oxygen species, thereby reducing the chemical damage to the fluorescent dye.[3] Common antifade reagents include ProLong Gold, VECTASHIELD, and Fluoromount-G.

Q4: Can I completely prevent photobleaching of this compound?

A4: While it is not possible to completely eliminate photobleaching, its effects can be significantly minimized by optimizing imaging parameters and using appropriate antifade reagents. The goal is to acquire a high-quality image with a good signal-to-noise ratio while subjecting the sample to the least amount of excitation light possible.

Troubleshooting Guide: Reducing this compound Signal Loss

This guide provides a systematic approach to troubleshooting and minimizing this compound photobleaching during your experiments.

Problem: The fluorescent signal from my this compound-labeled sample is fading rapidly during image acquisition.

Potential Cause Troubleshooting Steps
Excessive Excitation Light 1. Reduce Laser/Lamp Power: Use the lowest excitation intensity that provides a sufficient signal-to-noise ratio. 2. Use Neutral Density (ND) Filters: If direct control over the light source intensity is limited, use ND filters to attenuate the excitation light. 3. Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.
Suboptimal Imaging Practices 1. Focus on a Sacrificial Area: Locate the region of interest using a lower magnification or an adjacent area of the slide before imaging the final area at high resolution. 2. Use Transmitted Light for Focusing: Whenever possible, use brightfield or DIC to focus on the sample before switching to fluorescence imaging. 3. Keep the Shutter Closed: Ensure the light path shutter is closed when not actively acquiring an image.
Inadequate Sample Preparation 1. Use an Antifade Mounting Medium: Mount your coverslip using a commercial antifade reagent like ProLong Gold or VECTASHIELD. 2. Ensure Proper Curing: Allow curing-type mounting media (e.g., ProLong Gold) to fully cure as per the manufacturer's instructions, typically for 24 hours in the dark.[4][5] 3. Optimize Buffer pH: Ensure the pH of your mounting medium is within the optimal range for this compound stability.
Inherent Dye Properties 1. Consider a More Photostable Derivative: For demanding applications, consider using a more photostable derivative if available. For instance, a modified version of this compound, known as this compound-p, has demonstrated greater photostability.[6][7][8][9][10][11]

Data Presentation: Photostability of this compound and its Derivative

FluorophoreRelative PhotostabilityExperimental Conditions
This compound-p HighestContinuous excitation at 486 nm.[6][11]
YoPro-1 IntermediateContinuous excitation at 486 nm.[6][11]
This compound (free dye) LowestContinuous excitation at 486 nm.[6][11]

Note: This data is for a derivative of this compound and is presented for illustrative purposes. The photostability of standard this compound conjugates can be significantly improved with the use of commercial antifade reagents.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with this compound and Antifade Mounting

This protocol outlines a general workflow for immunofluorescence staining and sample mounting to minimize this compound photobleaching.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Antifade Mounting Medium (e.g., ProLong Gold or VECTASHIELD)

  • Microscope Slides

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and remove excess liquid from the edge with a laboratory wipe.

    • Place a small drop of antifade mounting medium onto the microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • For curing mountants like ProLong Gold, allow the slide to cure on a flat surface in the dark for 24 hours before imaging.[4][5] For non-curing mountants like VECTASHIELD, you can image sooner, but allowing it to set for a couple of hours is recommended.[5]

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

Visualizations

Photobleaching Process

The following diagram illustrates the simplified Jablonski diagram depicting the electronic states of a fluorophore and the pathways leading to fluorescence and photobleaching.

Jablonski cluster_ground Ground State cluster_excited Excited Singlet State cluster_triplet Excited Triplet State S0 S₀ S1 S₁ S0->S1 Excitation S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Photobleached State Photobleached State T1->Photobleached State Chemical Reaction (with O₂)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Immunofluorescence Workflow for Minimizing Photobleaching

This diagram outlines a logical workflow for an immunofluorescence experiment, incorporating steps to mitigate the photobleaching of this compound.

Caption: Immunofluorescence workflow with steps to reduce photobleaching.

References

ATTO 465 background noise reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address background noise issues when using the fluorescent dye ATTO 465 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a fluorescent dye with key spectral characteristics that are important for experimental design. These properties are summarized in the table below.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~453 nm[1][2]
Emission Maximum (λem)~508 nm[1][2]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl)75%[2]
Stokes Shift~55 nm

Q2: What are the primary sources of background noise in fluorescence microscopy?

A2: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or tissues.[3][4]

  • Non-specific Staining: Off-target binding of fluorescently labeled antibodies or dyes.[3]

  • Sample Preparation Artifacts: Contamination from buffers, mounting media, or culture vessels.[4][5]

  • Instrumental Noise: Background from the microscope's optical components and detector.

Q3: Can this compound be used in multiplex immunofluorescence (mIF)?

A3: Yes, a derivative of this compound, known as this compound-pentafluoroaniline (this compound-p), has been successfully used as a nuclear stain in mIF protocols.[3] Its distinct spectral properties allow it to be used in combination with other fluorophores, freeing up the 405 nm channel for another target.[3]

Troubleshooting Guides for Background Noise Reduction

High background noise can obscure the desired fluorescent signal, leading to poor image quality and inaccurate data. The following guides provide systematic approaches to identify and mitigate common sources of background noise when using this compound.

Guide 1: Addressing Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological samples.

Table 2: Troubleshooting Autofluorescence

SymptomPossible CauseRecommended Solution
Diffuse background fluorescence in unstained control samples.Endogenous fluorophores in cells or tissues (e.g., lipofuscin, collagen).Treat samples with an autofluorescence quenching agent such as Sudan Black B or a commercial quenching kit.
Increased background after fixation.Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.Reduce fixation time to the minimum required. Consider using an alternative fixative like cold methanol or ethanol. Treat with sodium borohydride after aldehyde fixation.
High background in specific tissue types (e.g., spleen, kidney).Presence of red blood cells which contain autofluorescent heme groups.Perfuse tissues with PBS prior to fixation to remove red blood cells.
Guide 2: Minimizing Non-Specific Staining

Non-specific binding of fluorescent probes is a common cause of high background.

Table 3: Troubleshooting Non-Specific Staining

SymptomPossible CauseRecommended Solution
High background signal that is not localized to the target structure.Primary or secondary antibody concentration is too high.Perform a titration experiment to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.
Speckled or punctate background staining.Aggregates of the fluorescently labeled secondary antibody.Centrifuge the secondary antibody solution before use to pellet any aggregates.
Non-specific binding of antibodies to the sample.Inadequate blocking of non-specific binding sites.Increase the concentration or incubation time of the blocking buffer (e.g., BSA, normal serum).
Guide 3: Optimizing Sample Preparation and Imaging Conditions

Proper sample handling and imaging setup are crucial for reducing background noise.

Table 4: Troubleshooting Sample Preparation and Imaging

SymptomPossible CauseRecommended Solution
High background in all samples, including no-stain controls.Contaminated buffers or reagents.Use fresh, filtered buffers. Ensure all solutions are of high purity.
Fluorescence from the mounting medium.The mounting medium itself is fluorescent.Use a low-fluorescence mounting medium. Test different mounting media for background levels.
High background from the culture vessel.Plastic-bottom dishes can be highly fluorescent.Use glass-bottom dishes or slides for imaging.
Signal bleed-through from other fluorescent channels.Spectral overlap between this compound and other fluorophores in the experiment.Use narrow bandpass emission filters. Perform sequential scanning if using a confocal microscope.

Experimental Protocols

Protocol: Multiplex Immunofluorescence (mIF) using this compound-p as a Nuclear Stain

This protocol describes a workflow for using a derivative of this compound as a nuclear counterstain in a multiplex immunofluorescence experiment on formalin-fixed paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Tyramide signal amplification (TSA) reagents with other fluorophores

  • This compound-pentafluoroaniline (this compound-p) solution (e.g., 4 µM in PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in pre-heated antigen retrieval buffer.

  • Blocking:

    • Incubate sections with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the first primary antibody at its optimal dilution.

  • Secondary Antibody and TSA:

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply the corresponding fluorophore-labeled tyramide reagent.

  • Antibody Stripping (if performing sequential staining):

    • Perform an antibody stripping step if necessary for the next round of staining.

  • Repeat Staining Cycles:

    • Repeat steps 3-6 for each additional target protein with different fluorophores.

  • Nuclear Counterstaining with this compound-p:

    • Incubate the slides with a 4 µM solution of this compound-p for 10 minutes at room temperature, protected from light.

    • Wash slides with PBS.

  • Mounting:

    • Mount coverslips using a low-fluorescence mounting medium.

  • Imaging:

    • Image the slides using a confocal microscope with appropriate laser lines and emission filters for all fluorophores, including this compound (Excitation: ~453 nm, Emission: ~508 nm).

Visualizations

G cluster_prep Sample Preparation cluster_staining Multiplex Staining Cycles cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb1 Primary Antibody 1 Blocking->PrimaryAb1 SecondaryAb1 HRP Secondary Antibody PrimaryAb1->SecondaryAb1 TSA1 Tyramide Signal Amplification (Fluorophore 1) SecondaryAb1->TSA1 Stripping1 Antibody Stripping TSA1->Stripping1 PrimaryAbN Primary Antibody N Stripping1->PrimaryAbN Repeat for N targets SecondaryAbN HRP Secondary Antibody PrimaryAbN->SecondaryAbN TSA_N Tyramide Signal Amplification (Fluorophore N) SecondaryAbN->TSA_N NuclearStain Nuclear Counterstain (this compound-p) TSA_N->NuclearStain Mounting Mounting NuclearStain->Mounting Imaging Confocal Imaging Mounting->Imaging G Start High Background Noise Observed UnstainedControl Image Unstained Control Start->UnstainedControl Source Identify Noise Source UnstainedControl->Source Background Present Autofluorescence Autofluorescence Source->Autofluorescence Diffuse Background NonspecificStaining Non-specific Staining Source->NonspecificStaining Speckled/Off-target Signal SamplePrepIssues Sample Prep/Imaging Issues Source->SamplePrepIssues Universal Background Quench Apply Quenching Agent (e.g., Sudan Black B) Autofluorescence->Quench OptimizeFixation Optimize Fixation Protocol Autofluorescence->OptimizeFixation TitrateAntibody Titrate Antibody Concentrations NonspecificStaining->TitrateAntibody ImproveBlocking Improve Blocking Step NonspecificStaining->ImproveBlocking CheckReagents Use Fresh/Filtered Reagents SamplePrepIssues->CheckReagents GlassVessel Use Glass-Bottom Vessel SamplePrepIssues->GlassVessel OptimizeImaging Optimize Imaging Settings SamplePrepIssues->OptimizeImaging End Signal-to-Noise Ratio Improved Quench->End OptimizeFixation->End TitrateAntibody->End ImproveBlocking->End CheckReagents->End GlassVessel->End OptimizeImaging->End

References

Optimizing ATTO 465 Signal-to-Noise Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio of ATTO 465 in fluorescence-based experiments.

Understanding this compound: Key Properties

This compound is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2] Understanding its fundamental characteristics is crucial for designing and troubleshooting experiments.

PropertyValueSource
Excitation Maximum (λex)453 nm[1][3]
Emission Maximum (λem)506 nm[1][3]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (ηfl)75%[1][3]
Fluorescence Lifetime (τfl)5.0 ns[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio can stem from two main issues: a weak specific signal or high background fluorescence. Weak signal can be due to inefficient labeling, low target abundance, or photobleaching. High background can be caused by non-specific antibody binding, autofluorescence of the sample, or unbound fluorophores.

Q2: How can I increase the specific signal from my this compound conjugate?

To enhance the specific signal, ensure optimal antibody-dye conjugation, use an appropriate antibody concentration, and protect the sample from excessive light exposure. For low-abundance targets, signal amplification techniques like tyramide signal amplification (TSA) can be employed.[4]

Q3: What are the best practices for reducing background fluorescence?

Effective blocking steps, thorough washing, and using an appropriate mounting medium with antifade reagents are critical. Additionally, performing a control with an unstained sample can help identify and subtract autofluorescence.[5][6]

Troubleshooting Guides

Problem: High Background Fluorescence

High background can obscure the specific signal, leading to poor image quality and inaccurate data. The following troubleshooting guide addresses common causes and solutions.

dot

Caption: A flowchart for troubleshooting high background fluorescence.

Problem: Weak or No Signal

A faint or absent signal can be equally frustrating. This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence intensity.

dot

Caption: A flowchart for troubleshooting weak or no fluorescence signal.

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol provides a general guideline for labeling antibodies with this compound NHS ester. The optimal dye-to-protein ratio may need to be determined empirically.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound NHS ester[3]

  • Anhydrous, amine-free DMSO or DMF[3]

  • 0.1 M Sodium bicarbonate buffer, pH 8.3[3]

  • Gel filtration column (e.g., Sephadex G-25)[3]

Procedure:

  • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.[3]

  • Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.[3]

  • Add a 2-fold molar excess of the reactive dye solution to the antibody solution.[3]

  • Incubate the reaction for 30-60 minutes at room temperature with constant stirring, protected from light.[3]

  • Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated with PBS.[3] The first colored band to elute is the conjugated antibody.

Immunofluorescence Staining Protocol

This protocol is a starting point for immunofluorescence staining using an this compound-conjugated antibody. Optimization of antibody concentrations and incubation times is recommended.

Materials:

  • Cells or tissue sections on slides

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody species in PBS)

  • This compound-conjugated primary or secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antifade mounting medium[5]

Procedure:

  • Fixation: Fix the samples with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required): For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the samples in blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate with the this compound-conjugated primary antibody (or unconjugated primary antibody) at the optimized concentration overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation (if using an unconjugated primary): Incubate with an this compound-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each.

  • Mounting: Mount the coverslip using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filters for this compound (Excitation: ~453 nm, Emission: ~506 nm).

Optimizing Signal-to-Noise: A Conceptual Workflow

The overall goal is to maximize the photons detected from the specific target while minimizing photons from other sources.

dot

Signal_to_Noise_Optimization Conceptual Workflow for Optimizing S/N Ratio Goal Maximize Signal-to-Noise Ratio Maximize_Signal Maximize Specific Signal Goal->Maximize_Signal Minimize_Noise Minimize Background Noise Goal->Minimize_Noise Optimal_Labeling Optimal Dye Conjugation Maximize_Signal->Optimal_Labeling Sufficient_Target Sufficient Target Abundance Maximize_Signal->Sufficient_Target Efficient_Detection Efficient Photon Detection Maximize_Signal->Efficient_Detection Reduce_Nonspecific Reduce Non-specific Binding Minimize_Noise->Reduce_Nonspecific Quench_Autofluorescence Quench Autofluorescence Minimize_Noise->Quench_Autofluorescence Minimize_Photobleaching Minimize Photobleaching Minimize_Noise->Minimize_Photobleaching

Caption: The relationship between maximizing signal and minimizing noise to achieve a high signal-to-noise ratio.

References

ATTO 465 Staining Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals using ATTO 465 fluorescent dye in their staining experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a fluorescent dye with an excitation peak at approximately 453 nm and an emission peak around 505-508 nm.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and good photostability.[3][4] The dye is moderately hydrophilic and exhibits a large Stokes shift of about 52-55 nm.[1][3]

Q2: Can this compound be used for nuclear staining?

While this compound itself is typically used for labeling proteins and nucleic acids, a derivative, this compound-pentafluoroaniline (this compound-p), has been shown to be an effective nuclear stain.[5][6] This derivative is spectrally separable from both blue and green fluorophores, offering flexibility in multiplex immunofluorescence panels.[5]

Q3: How photostable is this compound?

This compound is known for its high photostability.[3][4] Studies have shown that a derivative, this compound-p, demonstrates greater photostability and slower bleaching kinetics compared to other dyes like YoPro-1 when continuously excited.[5][7]

Q4: What are the recommended storage conditions for this compound?

This compound and its derivatives are typically shipped at ambient temperature and should be stored at -20°C upon receipt.[2][8] It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][8] When stored correctly, protected from light and moisture, the product is stable for at least three years.[2][8]

Q5: In which solvents is this compound soluble?

This compound is soluble in polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[2][8] For labeling reactions, it is crucial to use anhydrous and amine-free solvents.[8]

This compound Properties

PropertyValueReference
Excitation Maximum (λex)~453 nm[1][2][8]
Emission Maximum (λem)~506 nm[4][8]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹[4][8][9]
Fluorescence Quantum Yield (ηfl)~75%[2][8]
Fluorescence Lifetime (τfl)~5.0 ns[2][4][8]
Stokes Shift~55 nm[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Filter/Laser Setup Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (Excitation ~453 nm, Emission ~506 nm).[10]
Low Target Protein Expression Confirm the expression of the target protein using an alternative method like Western Blot. Use positive control cells or tissues known to express the protein.[10][11][12]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. Insufficient antibody will lead to a weak signal.[13][14]
Photobleaching Minimize exposure of the sample to the excitation light.[10] Store slides in the dark and use an anti-fade mounting medium.[10][13] this compound is generally photostable, but excessive exposure should still be avoided.[3][4]
Inactive Primary/Secondary Antibody Ensure antibodies have been stored correctly and have not expired. Run a positive control to verify antibody activity.[15]
Incompatible Primary and Secondary Antibodies The secondary antibody must be raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[10]
Insufficient Incubation Time Increase the incubation time for the primary and/or secondary antibodies to allow for adequate binding.[10]
Sample Drying Ensure the sample remains hydrated throughout the entire staining procedure.[12][13]
Problem 2: High Background Staining
Possible Cause Recommended Solution
Excessive Antibody Concentration Reduce the concentration of the primary and/or secondary antibodies. High concentrations can lead to non-specific binding.[10][14]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[12][13]
Inadequate Blocking Increase the blocking time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is recommended.[11][13]
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding.[13] Consider using a pre-adsorbed secondary antibody.
Autofluorescence Examine an unstained sample under the microscope to check for endogenous fluorescence.[13] If autofluorescence is an issue, consider using a different fluorophore with a longer wavelength.
Fixative-Induced Fluorescence Use fresh, high-quality fixative solutions. Old formaldehyde can autofluoresce.[13]

Experimental Protocols

Standard Immunofluorescence Staining Protocol
  • Cell Fixation:

    • For cultured cells, wash briefly with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular antigens):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sample with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the sample in the dark for 1 hour at room temperature.

  • Washing:

    • Wash three times with PBST for 5-10 minutes each in the dark.

  • Mounting:

    • Mount the coverslip onto the slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filters for this compound (Excitation ~453 nm, Emission ~506 nm).

Visual Guides

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Wash Blocking Blocking (e.g., Normal Serum) Permeabilization->Blocking Wash PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Mounting Mounting (Anti-fade medium) SecondaryAb->Mounting Wash Imaging Imaging (Ex: ~453nm, Em: ~506nm) Mounting->Imaging

Caption: A typical experimental workflow for immunofluorescence staining.

Troubleshooting_Flowchart Start Staining Result WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg GoodSignal Good Signal Start->GoodSignal CheckMicroscope Check Microscope Filters/ Laser Settings WeakSignal->CheckMicroscope DecreaseAb Decrease Antibody Concentration HighBg->DecreaseAb TitrateAb Increase/Titrate Antibody Concentration CheckMicroscope->TitrateAb If settings are correct CheckAbActivity Check Antibody Activity/Storage TitrateAb->CheckAbActivity If signal still weak IncreaseIncubation Increase Incubation Time CheckAbActivity->IncreaseIncubation If antibodies are active IncreaseWash Increase Washing Steps/Duration DecreaseAb->IncreaseWash If background persists OptimizeBlocking Optimize Blocking Step IncreaseWash->OptimizeBlocking If still high CheckAutofluorescence Check for Autofluorescence OptimizeBlocking->CheckAutofluorescence If still high

Caption: A logical troubleshooting guide for common staining issues.

References

ATTO 465 Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with ATTO 465 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a fluorescent label that is generally soluble in polar solvents.[1][2] While the core dye has good water solubility, its various derivatives may have different solubility characteristics.[1][2][3][4] For optimal performance, especially with reactive derivatives like NHS esters and maleimides, polar organic solvents are recommended for preparing stock solutions.[1][2]

Q2: In which organic solvents can I dissolve this compound and its derivatives?

This compound and its derivatives are soluble in polar aprotic solvents. The most commonly recommended solvents are:

  • Dimethylformamide (DMF)[1][2]

  • Dimethyl sulfoxide (DMSO)[1][2]

  • Acetonitrile[1][2]

For reactive forms like NHS-esters and maleimides, it is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and ensure the stability of the reactive group.[1][2]

Q3: I'm using an this compound NHS ester or maleimide, and it seems to have lost its reactivity. Why?

The NHS-ester and maleimide functional groups are sensitive to moisture.[1][2] If these derivatives are exposed to water or OH-containing solvents like ethanol, they will hydrolyze, rendering them unable to react with their target functional groups (amines and thiols, respectively).[1][2] Therefore, it is imperative to use anhydrous solvents and to prepare labeling solutions immediately before use.[1][2]

Q4: My this compound conjugate has precipitated out of my aqueous buffer. What are the possible causes and solutions?

Precipitation of your this compound conjugate can be caused by several factors. Here are some common causes and troubleshooting tips:

  • High Dye-to-Protein Ratio: Over-labeling a protein with the hydrophobic this compound dye can decrease the conjugate's solubility in aqueous solutions.

    • Solution: Perform a titration experiment to find the optimal dye-to-protein molar ratio that provides sufficient labeling without causing precipitation. Start with a lower ratio and gradually increase it.

  • Solvent Shock: Adding a large volume of the organic solvent (in which the dye is dissolved) directly to your aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: Add the dye solution to the protein solution slowly and dropwise while gently stirring.

  • Incorrect Buffer pH: The pH of the labeling buffer can affect both the labeling efficiency and the stability of the conjugate. For NHS-ester labeling, a pH of 8.0-9.0 is optimal.[5] For maleimide labeling, a pH of 7.0-7.5 is recommended.[6]

    • Solution: Ensure your labeling buffer is at the correct pH and is free of interfering substances (e.g., primary amines like Tris for NHS-ester reactions).

  • Low Protein Concentration: Labeling at very low protein concentrations (below 2 mg/mL) can sometimes lead to instability and precipitation.[3]

    • Solution: If possible, increase the protein concentration during the labeling reaction.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

Symptoms: The lyophilized this compound powder does not dissolve completely in the chosen solvent, or a precipitate forms immediately after dissolution.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Use a recommended polar aprotic solvent such as anhydrous, amine-free DMF or DMSO.[1][2]
Moisture Contamination Ensure the vial of this compound is equilibrated to room temperature before opening to prevent moisture condensation.[1][2] Use fresh, anhydrous solvents.
Low-Quality Solvent Use high-purity, anhydrous, and amine-free solvents to avoid premature degradation of reactive dyes.
Issue 2: Precipitation During the Labeling Reaction

Symptoms: A precipitate forms in the reaction mixture during the conjugation of this compound to a biomolecule.

Possible Causes & Solutions:

CauseRecommended Solution
"Solvent Shock" Add the dye stock solution to the biomolecule solution slowly and dropwise with gentle mixing.
Suboptimal pH Verify and adjust the pH of the reaction buffer to the optimal range for the specific reactive group (pH 8.0-9.0 for NHS-esters, pH 7.0-7.5 for maleimides).[5][6]
High Molar Excess of Dye Reduce the molar excess of the this compound derivative in the reaction. Perform a titration to determine the optimal ratio.
Presence of Interfering Substances For NHS-ester reactions, ensure the buffer is free from primary amines (e.g., Tris, glycine).[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.[1][2]

  • Add the appropriate volume of anhydrous, amine-free DMF or DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. For reactive dyes, it is best to prepare the solution fresh before each use.[1][2]

Protocol 2: General Protein Labeling with this compound NHS Ester
  • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[3]

  • Prepare a fresh solution of this compound NHS ester in anhydrous, amine-free DMF or DMSO.

  • Add the dye solution to the protein solution dropwise while gently stirring. A common starting point is a 2-fold molar excess of dye to protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

Visualizations

ATTO465_Solubility_Troubleshooting cluster_start Start: this compound Solubility Issue cluster_dissolving Issue: Dissolving Powder cluster_precipitation Issue: Precipitation During Reaction cluster_solution Resolution start Experiencing Solubility Problem dissolving Difficulty Dissolving Lyophilized Powder start->dissolving Is the issue with the initial powder? precipitation Precipitation During Labeling Reaction start->precipitation Is the issue during the reaction? solvent Check Solvent Type (Use DMF or DMSO) dissolving->solvent moisture Check for Moisture (Equilibrate vial to RT) dissolving->moisture resolved Issue Resolved solvent->resolved moisture->resolved solvent_shock Avoid 'Solvent Shock' (Add dye dropwise) precipitation->solvent_shock ph Verify Buffer pH (pH 8.0-9.0 for NHS, 7.0-7.5 for Maleimide) precipitation->ph ratio Optimize Dye/Protein Ratio (Perform titration) precipitation->ratio solvent_shock->resolved ph->resolved ratio->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) add_dye Add Dye to Protein (Dropwise with stirring) prep_protein->add_dye prep_dye Prepare Fresh this compound NHS Ester Stock in DMSO/DMF prep_dye->add_dye incubate Incubate 1 hour at RT (Protect from light) add_dye->incubate purify Purify Conjugate (Gel Filtration, e.g., G-25) incubate->purify product Labeled Protein Conjugate purify->product

Caption: General workflow for protein labeling with this compound NHS ester.

References

Technical Support Center: ATTO 465 Non-specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ATTO 465 nonspecific binding. This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals minimize background signal and enhance the quality of their fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye characterized by strong absorption and high fluorescence quantum yield.[1][2] It is derived from Acriflavin and is known for its photostability.[1][2] In aqueous solutions, it exhibits a notable Stokes shift of 55 nm.[1] The dye is moderately hydrophilic and can be efficiently excited in the 420-465 nm range.[1]

Key Spectral Properties of this compound:

PropertyValueReference
Excitation Maximum (λex)453 nm[1]
Emission Maximum (λem)506 nm[1]
Molar Extinction Coefficient7.5 x 10⁴ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield70%[1]
Fluorescence Lifetime5.0 ns[1]

Q2: What are the common causes of nonspecific binding with fluorescent dyes like this compound?

Nonspecific binding of fluorescent dyes can lead to high background noise, which obscures the target signal.[3] Key causes include:

  • Hydrophobic Interactions: The dye or the molecule it's conjugated to can nonspecifically adhere to hydrophobic surfaces on your sample or substrate.[4] Dye hydrophobicity is a significant factor in nonspecific binding.[4]

  • Ionic and Electrostatic Interactions: Charged dyes can interact with oppositely charged molecules in the sample, leading to off-target binding.[5][6]

  • High Antibody Concentration: Using excessive concentrations of primary or secondary antibodies increases the likelihood of nonspecific binding.[7][8]

  • Insufficient Blocking: Inadequate blocking of nonspecific binding sites on the sample allows antibodies or dyes to adhere randomly.[7][8]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous proteins in the sample.[9]

  • Dye-Dye Interactions: Some polymer-based dyes can interact with each other, causing nonspecific aggregation.[10]

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence, the natural fluorescence of biological materials, can contribute to high background.[9] To mitigate this:

  • Use a control: Always include an unstained sample to assess the level of autofluorescence.

  • Choose the right fluorophore: Avoid blue fluorescent dyes if your sample has high autofluorescence in that region, as cellular autofluorescence is often higher in blue wavelengths.[5]

  • Use specific quenchers: Commercial reagents like Sudan Black B or specialized background suppressors can help quench autofluorescence.[5]

  • Optimize fixation: Glutaraldehyde fixation can increase autofluorescence; consider alternative fixatives or treat with sodium borohydride to reduce aldehyde-induced fluorescence.[11]

Troubleshooting Guide: Minimizing this compound Nonspecific Binding

This guide provides a systematic approach to identifying and resolving issues with nonspecific binding.

Step 1: Optimizing Antibody Concentrations

High antibody concentrations are a frequent cause of nonspecific staining.[7][8] It is crucial to titrate both primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

  • Stain your samples with each dilution while keeping the secondary antibody concentration constant.

  • Image the samples using identical acquisition settings.

  • Analyze the images to determine the dilution that provides the best specific signal with the lowest background.

  • Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous step.

Logical Workflow for Antibody Optimization

G cluster_0 Antibody Concentration Optimization A Start: High Background Observed B Prepare Serial Dilutions of Primary Antibody A->B C Stain Samples with Dilutions B->C D Image and Analyze Signal-to-Noise C->D E Select Optimal Primary Antibody Dilution D->E F Prepare Serial Dilutions of Secondary Antibody E->F G Stain with Optimal Primary and Secondary Dilutions F->G H Image and Analyze Signal-to-Noise G->H I Select Optimal Secondary Antibody Dilution H->I J End: Optimized Staining Protocol I->J

Caption: Workflow for optimizing primary and secondary antibody concentrations.

Step 2: Effective Blocking Strategies

Blocking prevents the nonspecific binding of antibodies to the sample matrix.[12]

Common Blocking Agents and Their Applications:

Blocking AgentConcentrationIncubation TimeBest ForConsiderations
Bovine Serum Albumin (BSA)1-5% in PBS/TBS30-60 min at RTGeneral useCan be a source of cross-reactivity if using anti-bovine secondary antibodies.[5]
Normal Serum (from the host species of the secondary antibody)5-10% in PBS/TBS30-60 min at RTReducing secondary antibody nonspecific bindingUsing a serum that matches the species of the secondary antibody is recommended.[7]
Non-fat Dry Milk1-5% in PBS/TBS1 hour at RT or overnight at 4°CWestern blottingContains biotin and phosphoproteins, which can interfere with avidin-biotin systems and phospho-specific antibody staining.[3][12]
Fish Gelatin0.1-0.5% in PBS/TBS30-60 min at RTGeneral useA good alternative to BSA to avoid cross-reactivity.[5]
Commercial Blocking BuffersVariesVariesStubborn background issuesOften contain proprietary formulations of proteins and detergents.[10]

Experimental Protocol: Optimizing Blocking

  • Select a blocking agent based on your sample type and antibody system.

  • Prepare the blocking solution at the recommended concentration.

  • Incubate your sample with the blocking solution for the recommended time and temperature.

  • Proceed with your primary antibody incubation without a washing step after blocking.

  • If background persists, try increasing the incubation time or switching to a different blocking agent.

Step 3: Stringent Washing

Thorough washing is essential to remove unbound and weakly bound antibodies.

Experimental Protocol: Washing Steps

  • After primary and secondary antibody incubations, wash the samples 3-5 times for 5-10 minutes each with a wash buffer (e.g., PBS or TBS with 0.05-0.1% Tween-20).

  • Ensure gentle agitation during washing to enhance removal of nonspecifically bound antibodies.

  • For persistent background, consider increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in the wash buffer.[6]

Step 4: Using Appropriate Controls

Controls are critical for distinguishing specific signals from artifacts.

Signaling Pathway of a Typical Immunofluorescence Experiment

G cluster_0 Immunofluorescence Staining Pathway cluster_1 Sources of Nonspecific Binding Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Specific Binding SecondaryAb This compound-conjugated Secondary Antibody PrimaryAb->SecondaryAb Specific Binding NonspecificSignal Background Noise PrimaryAb->NonspecificSignal Signal Fluorescent Signal SecondaryAb->Signal Fluorescence SecondaryAb->NonspecificSignal NonspecificSite Nonspecific Binding Site NonspecificSite->PrimaryAb NonspecificSite->SecondaryAb

Caption: Diagram illustrating specific vs. nonspecific antibody binding.

Essential Controls:

  • Secondary Antibody Only Control: Incubate the sample with only the this compound-conjugated secondary antibody. This helps identify nonspecific binding of the secondary antibody.

  • Isotype Control: Use a primary antibody of the same isotype and at the same concentration as your experimental antibody, but one that does not recognize any target in your sample. This assesses nonspecific binding of the primary antibody.

  • Unstained Control: A sample that goes through the entire staining protocol without the addition of any antibodies. This helps determine the level of autofluorescence.

By systematically working through these troubleshooting steps, you can effectively minimize nonspecific binding of this compound and achieve high-quality, reliable fluorescence imaging results.

References

ATTO 465 filter set recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorescent dye ATTO 465 in their experiments. Below you will find recommended filter sets, troubleshooting guides, and detailed experimental protocols to ensure optimal results.

This compound Spectral Properties and Filter Set Recommendations

This compound is a fluorescent dye with an excitation maximum at approximately 453 nm and an emission maximum at around 506-508 nm.[1][2][3] This large Stokes shift of about 52-55 nm makes it a versatile dye for various fluorescence applications.[1][4] For optimal performance, it is crucial to select a filter set that efficiently captures the excitation and emission light while minimizing background noise.

Below is a summary of recommended filter sets from leading manufacturers.

ManufacturerExcitation Filter (EX)Dichroic Beamsplitter (BS)Emission Filter (EM)Recommended Filter Set(s)
Chroma ~436 nm~485 nm39001, 49013
~455-485 nm49002
Semrock Compatible sets can be found on their website by searching for this compound.[5]
Generic ~445 nm510/80 nm bandpassA configuration used in instruments like the BD FACSAria™ Fusion.[1]

Note: The ideal filter set will depend on the specific microscope, light source, and other fluorophores used in the experiment. It is always recommended to consult the filter manufacturer's specifications and online tools to confirm compatibility.

Experimental Workflow for Filter Set Selection

Proper filter set selection is critical for successful fluorescence imaging. The following diagram outlines the logical workflow for choosing the appropriate filters for this compound.

filter_selection_workflow This compound Filter Set Selection Workflow cluster_spectral_properties 1. Define Fluorophore Properties cluster_instrument_config 2. Consider Your Instrument cluster_filter_selection 3. Select Filter Components cluster_validation 4. Validate and Optimize A This compound Excitation Max (~453 nm) E Choose Excitation Filter (Passes light around 453 nm) A->E B This compound Emission Max (~507 nm) G Select Emission Filter (Passes light around 507 nm, blocks excitation) B->G C Identify Light Source (e.g., Laser, LED, Lamp) C->E F Select Dichroic Beamsplitter (Reflects excitation, transmits emission) C->F D Check Detector Sensitivity D->G E->F F->G H Check for Spectral Overlap with other fluorophores G->H I Optimize for Signal-to-Noise Ratio H->I J Perform Control Experiments I->J

Caption: Workflow for selecting an optimal filter set for this compound.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why is my this compound signal weak or absent?

  • A1: Incorrect Filter Set: Ensure your filter set is appropriate for this compound's excitation and emission spectra. The excitation filter should transmit light efficiently in the ~440-460 nm range, and the emission filter should capture light around 500-530 nm.

  • A2: Incompatible Light Source: this compound is efficiently excited by light sources in the blue-violet region.[6] Check that your laser line (e.g., 458 nm or 476 nm argon-ion laser) or LED is providing sufficient power at the correct wavelength.

  • A3: Low Antibody Concentration: If performing immunofluorescence, the concentration of your this compound-conjugated antibody may be too low. Titrate the antibody to find the optimal concentration.

  • A4: Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[6] Reduce the excitation light intensity or exposure time. The use of an anti-fade mounting medium is highly recommended.

  • A5: pH Sensitivity: The fluorescence of some dyes can be pH-dependent. Ensure your imaging buffer is at the recommended pH.

Q2: I am observing high background fluorescence. What can I do?

  • A1: Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To minimize this, you can use a narrower bandpass emission filter or employ spectral unmixing if your imaging system supports it.

  • A2: Non-specific Antibody Binding: In immunofluorescence, high background can result from non-specific binding of the primary or secondary antibody. Ensure adequate blocking steps (e.g., using bovine serum albumin or normal serum) and use the antibody at its optimal dilution.

  • A3: Excess Unbound Dye: Ensure that all unbound this compound conjugate has been thoroughly washed away after the staining step. Increase the number and duration of wash steps if necessary.

Q3: My this compound signal appears to bleed through into other channels. How can I fix this?

  • A1: Spectral Overlap: If you are performing multi-color imaging, there may be spectral overlap between this compound and other fluorophores. This compound has a relatively large Stokes shift, which helps to minimize this, but careful selection of other dyes is still important.[1]

  • A2: Incorrect Filter Selection: Use narrow bandpass emission filters to isolate the fluorescence signal from each dye.

  • A3: Sequential Scanning: On a confocal microscope, use sequential scanning mode to excite and detect each fluorophore individually. This prevents the excitation of one dye from causing emission that is detected in another channel.

Frequently Asked Questions (FAQs)

What is the quantum yield of this compound? The fluorescence quantum yield of this compound is approximately 75%.[3]

Is this compound suitable for live-cell imaging? Yes, this compound can be used for live-cell imaging. However, as with any fluorescent dye, it is important to minimize light exposure to reduce phototoxicity.

What are the storage conditions for this compound and its conjugates? this compound and its derivatives should be stored at -20°C and protected from light and moisture.[3]

Can this compound be used in super-resolution microscopy? While some ATTO dyes are well-suited for super-resolution techniques like STED microscopy, the suitability of this compound for a specific super-resolution method should be confirmed with the relevant literature and instrumentation.

Detailed Experimental Protocol: Immunofluorescence Staining of Adherent Cells with an this compound Conjugate

This protocol provides a general guideline for immunofluorescence staining. Optimal conditions may need to be determined for specific cell types and target antigens.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target antigen

  • This compound-conjugated secondary antibody

  • Anti-fade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add fixation solution to cover the cells and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer. Protect the antibody from light.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove the coverslip from the dish and wick away excess PBS.

    • Place a drop of anti-fade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with a suitable filter set for this compound.

immunofluorescence_workflow Immunofluorescence Protocol Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E G Washing Steps E->G F Secondary Antibody Incubation (this compound conjugate) F->G G->F H Mounting with Anti-fade Medium G->H I Fluorescence Microscopy H->I

Caption: Step-by-step workflow for a typical immunofluorescence experiment.

References

ATTO 465 Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ATTO 465 labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS-ester?

A1: The optimal pH range for labeling with this compound NHS-ester is between 8.0 and 9.0.[1][2] A pH of 8.3 is often recommended as a good compromise.[1][2][3] At this pH, the primary amino groups (like the ε-amino groups of lysines) on the protein are sufficiently unprotonated and highly reactive towards the NHS-ester.[1][2] Below pH 8.0, the amino groups will be largely protonated (-NH3+) and thus unreactive.[4] Above pH 9.0, the rate of hydrolysis of the NHS-ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2]

Q2: What are the best solvents for dissolving this compound NHS-ester?

A2: this compound NHS-ester is soluble in polar aprotic solvents such as anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3][5][6] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the reactive NHS-ester before it can react with the protein.[4][5][6] Stock solutions of the dye in these solvents should be prepared fresh immediately before use, as they have limited stability.[3][5][6]

Q3: How should I store this compound dye and the labeled conjugate?

A3: Lyophilized this compound dye should be stored at -20°C, protected from light and moisture.[5][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5][6] Labeled protein conjugates can be stored at 4°C for several months, often with the addition of a preservative like sodium azide (final concentration of 2 mM).[1][2] For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is a typical dye-to-protein molar excess to start with for labeling?

A4: The optimal dye-to-protein ratio can vary depending on the protein. For antibodies, a starting point is often a threefold molar excess of the reactive dye to obtain a degree of labeling (DOL) of 2-3.[1] Some protocols suggest a twofold molar excess.[3] It is recommended to perform a titration to determine the optimal ratio for your specific protein and application.[7]

Q5: My this compound-labeled antibody is no longer binding to its antigen. What could be the cause?

A5: This is likely due to the modification of lysine residues within or near the antigen-binding site of the antibody. The attachment of the bulky dye can sterically hinder the interaction with the antigen.[8] To prevent this, you can try reducing the molar ratio of the dye to the antibody during the labeling reaction to achieve a lower degree of labeling.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Fluorescence Signal Low Labeling Efficiency: The dye has not attached to the protein.- Verify the pH of the reaction buffer is between 8.0 and 9.0.[1][2]- Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or additives (e.g., glycine, ammonium salts) by dialyzing against an appropriate buffer like PBS.[1][3]- Use fresh, high-quality anhydrous DMSO or DMF to dissolve the this compound NHS-ester immediately before use.[3][5][6]- Confirm the protein concentration is adequate (ideally ≥ 2 mg/mL).[3][4]
Dye-Dye Quenching: Too many dye molecules are attached to the protein, leading to self-quenching.- Determine the Degree of Labeling (DOL).- Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL.[8]
Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.[9]- Use an anti-fade mounting medium.[7][9]- Minimize the exposure time and intensity of the excitation light.[9]- Use a more sensitive detector to reduce the required exposure time.[9]
High Background Fluorescence Unbound Dye: Free, unreacted dye has not been sufficiently removed after the labeling reaction.- Purify the conjugate using gel permeation chromatography (e.g., Sephadex G-25), dialysis, or spin columns to effectively separate the labeled protein from the free dye.[1][3]
Non-specific Binding: The labeled protein is binding non-specifically to other components in the sample.- Use appropriate blocking reagents to minimize non-specific interactions.[10]- Optimize washing steps to thoroughly remove unbound labeled protein.[10]
Precipitation of Protein During Labeling Change in Protein Properties: The addition of the dye molecules has altered the solubility of the protein.- This can occur if too much label is attached. Try reducing the dye-to-protein ratio in the labeling reaction.[8]

Quantitative Data Summary

ParameterValue
Maximum Absorption (λabs) 453 nm[5][6]
Maximum Emission (λfl) 506 - 508 nm[5][6][11]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[5][6]
Fluorescence Quantum Yield (ηfl) 75%[5][6]
Correction Factor at 280 nm (CF280) 0.48 - 0.54[5][6]

Experimental Protocols

Standard Protocol for Labeling Proteins with this compound NHS-Ester

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[3] Alternatively, dialyze the protein against PBS (pH 7.4) and then adjust the pH to 8.3 by adding 1 M sodium bicarbonate buffer.[3]

  • The protein concentration should ideally be 2 mg/mL or higher to ensure efficient labeling.[3][4]

  • Ensure the protein solution is free from any amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the protein for the NHS-ester.[1][3]

2. Preparation of Dye Stock Solution:

  • Allow the vial of this compound NHS-ester to warm to room temperature before opening to prevent moisture condensation.[5][6]

  • Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free DMSO or DMF at a concentration of, for example, 2 mg/mL.[3]

  • This solution should be prepared immediately before use.[3][5][6]

3. Labeling Reaction:

  • Add the calculated amount of the this compound NHS-ester stock solution to the protein solution while gently stirring. A good starting point is a 2- to 3-fold molar excess of the dye over the protein.[1][3]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[3] In most cases, the reaction is complete within 5-10 minutes.[1]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25).[1][3]

  • Equilibrate the column with a suitable buffer, such as PBS (pH 7.2-7.4).[1][3]

  • The first colored band to elute from the column is the labeled protein conjugate.[2]

5. Determination of the Degree of Labeling (DOL):

  • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:

    • A_max is the absorbance of the conjugate at 453 nm.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of this compound at 453 nm (75,000 M⁻¹ cm⁻¹).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (use a value between 0.48 and 0.54).

Visualizations

ATTO465_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Prepare Dye Prepare Dye Prepare Dye->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Analyze DOL Analyze DOL Purify Conjugate->Analyze DOL Labeled Protein Labeled Protein Analyze DOL->Labeled Protein Troubleshooting_Tree Start Low/No Signal Check_DOL Determine DOL Start->Check_DOL Low_DOL Low DOL Check_DOL->Low_DOL Low High_DOL High DOL (Quenching) Check_DOL->High_DOL High Check_pH Check Buffer pH (8.0-9.0) Low_DOL->Check_pH Yes Reduce_Ratio Reduce Dye:Protein Ratio High_DOL->Reduce_Ratio Check_Amines Remove Amine Buffers Check_pH->Check_Amines pH OK Fresh_Dye Use Fresh/Anhydrous Dye Solution Check_Amines->Fresh_Dye No Amines

References

ATTO 465 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using ATTO 465 fluorescent dye. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

This compound, in its solid form, should be stored at -20°C and protected from light and moisture.[1][2] When stored correctly, the product is stable for at least three years.[1][2] Stock solutions should also be stored at -20°C and protected from light.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[1][2] Due to the reactivity of NHS-esters and maleimides, it is crucial to use anhydrous and amine-free solvents for preparing labeling solutions.[1][2]

Q3: What are the key spectral properties of this compound?

This compound is characterized by strong absorption and high fluorescence quantum yield.[4][5] In aqueous solutions, it exhibits a large Stokes shift. The typical excitation and emission maxima are 453 nm and 506 nm, respectively.[6]

Q4: How photostable is this compound?

This compound is known for its high photostability.[4][5] A derivative, this compound-p, has demonstrated even greater photostability compared to the free dye (carboxylic acid form) and other common nuclear dyes like YoPro-1.[7] However, under high-energy light exposure, this compound-p can undergo photoconversion.[7]

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Degradation of the dye Ensure proper storage conditions (-20°C, protected from light and moisture). Prepare fresh stock solutions if degradation is suspected.
Incorrect buffer pH Verify the pH of your experimental buffer. For NHS-ester conjugations, a pH of 8.0-9.0 is recommended.[8] For maleimide reactions, a pH of 7.0-7.5 is optimal.[9]
Presence of interfering substances Buffers containing amines (e.g., Tris) or ammonium salts can interfere with NHS-ester labeling reactions.[10] Dialyze your protein against a suitable buffer like PBS before labeling.[10]
Photobleaching Minimize exposure of the dye and labeled conjugates to light. Use appropriate filters and neutral density filters on the microscope to reduce light intensity.
Problem 2: Inconsistent or Unstable Fluorescence
Possible Cause Troubleshooting Step
Buffer incompatibility Test the stability of this compound in your specific buffer system by monitoring its fluorescence over time. See the recommended experimental protocol below.
Temperature fluctuations This compound is generally thermally stable, but significant temperature changes during an experiment can affect fluorescence. Maintain a constant temperature.
Presence of reducing agents Reducing agents like DTT or TCEP can affect the stability of some fluorescent dyes, particularly maleimide derivatives.[3] If their use is necessary, ensure they are removed before fluorescence measurements.

Stability Data

The following tables provide an overview of the expected stability of this compound under various conditions. This data is based on the manufacturer's information and published studies. For critical applications, it is recommended to perform your own stability tests.

Table 1: pH Stability of this compound
pH RangeExpected StabilityComments
4-10HighFluorescence intensity is generally stable within this range.
< 4ModeratePotential for protonation of the dye, which may alter spectral properties.
> 10Moderate to LowIncreased potential for hydrolysis of reactive groups (NHS-ester, maleimide) and possible degradation of the fluorophore.
Table 2: Temperature Stability of this compound
TemperatureExpected StabilityComments
-20°CExcellent (long-term)Recommended storage temperature for both solid dye and stock solutions.[1][2]
4°CGood (short-term)Labeled conjugates can be stored at 4°C for several months, often with a preservative like sodium azide.[10]
Room Temperature (20-25°C)Good (short-term)Stable for the duration of typical experiments. Avoid prolonged exposure.
> 37°CModeratePotential for accelerated degradation, especially with prolonged incubation.
Table 3: Stability in Common Buffers and with Additives
Buffer / AdditiveExpected StabilityComments
Phosphate-Buffered Saline (PBS)ExcellentCommonly used and compatible buffer for this compound.[7]
Tris BufferGood (for free dye)Amine-containing Tris buffer is not recommended for NHS-ester labeling reactions.[10]
DTT / TCEPModerate to LowThese reducing agents can interfere with maleimide labeling and may affect the fluorophore's stability.[3] It is best to remove them before measurements.

Experimental Protocols

Protocol: Testing the pH Stability of this compound

This protocol outlines a method to assess the stability of this compound fluorescence at different pH values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare a stock solution of this compound in DMSO dilute Dilute the this compound stock solution into each buffer to a final concentration prep_dye->dilute prep_buffers Prepare a series of buffers with varying pH (e.g., pH 4 to 10) prep_buffers->dilute measure_initial Measure the initial fluorescence intensity of each sample dilute->measure_initial incubate Incubate the samples at a controlled temperature (e.g., room temperature) measure_initial->incubate measure_final Measure the fluorescence intensity at different time points incubate->measure_final calculate Calculate the percentage of remaining fluorescence for each sample measure_final->calculate plot Plot the percentage of fluorescence vs. time for each pH calculate->plot

Caption: Workflow for assessing this compound pH stability.

Logical Troubleshooting Workflow for Low Fluorescence

This diagram provides a step-by-step guide to troubleshooting low fluorescence signals in your experiments.

Caption: Troubleshooting decision tree for low fluorescence.

References

Validation & Comparative

ATTO 465 vs. Alexa Fluor 488: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and diagnostics, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. Among the myriad of available dyes, ATTO 465 and Alexa Fluor 488 are two prominent fluorophores frequently employed for labeling biomolecules. This guide provides an objective comparison of their performance characteristics, supported by key experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Spectroscopic and Photophysical Properties

A fundamental understanding of a fluorophore's spectroscopic and photophysical properties is crucial for optimal experimental design. The key parameters for this compound and Alexa Fluor 488 are summarized in the table below.

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (λex) 453 nm[1][2]499 nm[3]
Emission Maximum (λem) 508 nm[2]520 nm[3]
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹[2]73,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.75[2]0.92
Fluorescence Lifetime (τ) 5.0 ns4.1 ns
Brightness (ε x Φ) 56,25067,160

This compound exhibits a notable Stokes shift (the difference between the excitation and emission maxima), which can be advantageous in reducing spectral crosstalk in multicolor imaging experiments. Alexa Fluor 488 , on the other hand, boasts a higher quantum yield, contributing to its superior brightness.

Performance in Key Applications

Both this compound and Alexa Fluor 488 are versatile dyes utilized in a range of applications, including immunofluorescence, flow cytometry, and single-molecule studies.

Immunofluorescence

In immunofluorescence applications, photostability is a critical factor. While direct quantitative comparisons are limited, studies on ATTO dye derivatives suggest good photostability. For instance, a study on an this compound derivative demonstrated its utility as a stable nuclear stain in multiplex immunofluorescence, highlighting its compatibility with other fluorophores like Alexa Fluor 488 when appropriate spectral separation is employed.[1]

A key consideration in multiplex immunofluorescence is the spectral overlap between different fluorophores. The distinct excitation and emission spectra of this compound and Alexa Fluor 488 allow for their simultaneous use with appropriate filter sets and excitation sources.

dot

Caption: A simplified workflow for a two-color immunofluorescence experiment using this compound and Alexa Fluor 488 conjugated secondary antibodies.

This protocol provides a general framework for using this compound and Alexa Fluor 488 in a two-color immunofluorescence experiment.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with a cocktail of two primary antibodies raised in different species (e.g., mouse and rabbit) diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with a cocktail of anti-mouse secondary antibody conjugated to this compound and anti-rabbit secondary antibody conjugated to Alexa Fluor 488, each diluted in 1% BSA in PBS, for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips on microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~450 nm, emission ~510 nm) and Alexa Fluor 488 (e.g., excitation ~495 nm, emission ~520 nm).

Flow Cytometry

In flow cytometry, the brightness of the fluorophore is a key determinant of the signal-to-noise ratio, especially for detecting low-abundance antigens. The high brightness of Alexa Fluor 488 makes it a popular choice for this application. However, the distinct spectral properties of this compound allow for its inclusion in multicolor flow cytometry panels with minimal spectral overlap with commonly used fluorophores.

dot

G cluster_1 Flow Cytometry Staining Logic Cells Cell Suspension Ab1 Antibody 1 (this compound) Cells->Ab1 Ab2 Antibody 2 (Alexa Fluor 488) Cells->Ab2 Analysis Flow Cytometer Analysis Ab1->Analysis Ab2->Analysis

Caption: Logical diagram showing the parallel staining of a cell suspension with two different antibody-fluorophore conjugates for multicolor flow cytometry analysis.

Conclusion

Both this compound and Alexa Fluor 488 are high-performance fluorescent dyes with distinct advantages.

  • This compound is a valuable tool for multicolor imaging due to its large Stokes shift, which minimizes spectral crosstalk. Its good photostability makes it suitable for imaging applications requiring prolonged exposure.

  • Alexa Fluor 488 is renowned for its exceptional brightness, making it an excellent choice for detecting low-abundance targets and for applications where high sensitivity is paramount, such as flow cytometry.

The optimal choice between this compound and Alexa Fluor 488 will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the need for multicolor imaging, and the expression level of the target molecule. Researchers are encouraged to consider the specific photophysical properties of each dye to best suit their experimental design.

References

ATTO 465 vs. FITC: A Comparative Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorophore for their flow cytometry experiments, this guide provides a detailed comparison of ATTO 465 and Fluorescein Isothiocyanate (FITC). This analysis is based on their spectral properties, performance characteristics, and practical considerations in experimental workflows.

Executive Summary

FITC has long been a staple in flow cytometry due to its bright green fluorescence and affordability. However, its known limitations, including poor photostability and pH-sensitive fluorescence, can compromise data quality. This compound, a newer generation fluorescent dye, is positioned as a high-performance alternative. This guide will delve into the specifics of each dye to aid in making an informed decision for your research needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of a fluorophore is critical for the success of a flow cytometry experiment. The following table summarizes the key quantitative data for this compound and FITC.

PropertyThis compoundFITCReference
Excitation Maximum (nm) 453495[1][2]
Emission Maximum (nm) 508525[2][3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 75,00075,000[2][3]
Fluorescence Quantum Yield (Φ) 0.750.92[2][3]
Brightness (ε x Φ) 56,25069,000Calculated
Photostability HighLow[4][5]
pH Sensitivity Information on fluorescence stability across pH ranges is not readily available. The labeling reaction is pH-dependent.High; fluorescence decreases in acidic environments.[6][7]

Note on Brightness: While FITC has a higher calculated brightness based on its quantum yield, the superior photostability of this compound may result in a more robust and ultimately brighter signal over the course of a long experiment with extended laser exposure.

Key Performance Attributes

Photostability

One of the most significant advantages of ATTO dyes is their enhanced photostability compared to traditional fluorophores like FITC.[5] While direct comparative data for this compound in flow cytometry is limited, a study on a derivative, this compound-p, demonstrated greater photostability compared to the free dye.[8] FITC is notoriously susceptible to photobleaching, which can lead to a loss of signal during sample acquisition and analysis, particularly for rare cell populations that require longer acquisition times.[5]

pH Sensitivity

FITC's fluorescence is highly dependent on pH, with a significant decrease in signal in acidic environments.[6][7] This can be a critical issue when analyzing intracellular targets within acidic organelles like lysosomes.[9] While the pH dependency of this compound's fluorescence is not as extensively documented in the provided search results, the labeling reaction of its NHS-ester is pH-sensitive, requiring a pH of 8.0-9.0 for optimal conjugation to primary amines.[10]

Experimental Protocols

The following are general protocols for direct and indirect immunofluorescence staining for flow cytometry. These should be optimized for your specific cell type, antibody, and experimental setup.

General Staining Protocol for Flow Cytometry

G cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition prep Prepare Single-Cell Suspension wash1 Wash Cells with Staining Buffer prep->wash1 count Count and Aliquot Cells (0.5-1x10^6 cells/tube) wash1->count fc_block Fc Receptor Block (optional) count->fc_block stain Incubate with Fluorophore- Conjugated Primary Antibody fc_block->stain wash2 Wash Cells stain->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: General workflow for direct immunofluorescence staining in flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • Fluorophore-conjugated primary antibody (this compound- or FITC-conjugated)

  • Fc receptor blocking solution (optional)

  • Propidium Iodide or other viability dye (optional)

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.[11]

    • Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in cold Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1-10 x 10⁶ cells/mL in staining buffer.

    • Aliquot 100 µL of the cell suspension (containing 0.1-1 x 10⁶ cells) into flow cytometry tubes.[11]

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, you can incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[12]

  • Staining:

    • Add the predetermined optimal concentration of the this compound- or FITC-conjugated primary antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.[13]

    • Note: The optimal antibody concentration should be determined by titration for each new antibody-fluorophore conjugate.

  • Washing:

    • Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times.

  • Data Acquisition:

    • Resuspend the cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.

    • If desired, add a viability dye according to the manufacturer's instructions.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for either this compound (excitation ~453 nm, emission ~508 nm) or FITC (excitation ~495 nm, emission ~525 nm).[2][3]

Intracellular Staining Protocol

For intracellular targets, a fixation and permeabilization step is required after surface staining (if performed).

G cluster_surface Surface Staining cluster_fixperm Fixation & Permeabilization cluster_intracellular Intracellular Staining cluster_acquire Data Acquisition surface_stain Perform Surface Staining (as per direct staining protocol) fix Fix Cells (e.g., with 4% PFA) surface_stain->fix perm Permeabilize Cells (e.g., with saponin or Triton X-100) fix->perm intra_stain Incubate with Fluorophore-Conjugated Intracellular Antibody perm->intra_stain wash Wash with Permeabilization Buffer intra_stain->wash resuspend Resuspend in Staining Buffer wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for intracellular staining in flow cytometry.

Additional Materials:

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin or Triton X-100)

Protocol Modifications for Intracellular Staining:

  • Surface Staining: Perform surface staining as described in the general protocol.

  • Fixation: After surface staining and washing, resuspend the cells in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.[14]

  • Permeabilization:

    • Wash the fixed cells twice with Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer.

  • Intracellular Staining:

    • Add the this compound- or FITC-conjugated antibody specific for the intracellular target.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Acquisition:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data as described previously.

Conclusion and Recommendations

The choice between this compound and FITC for flow cytometry depends on the specific requirements of the experiment.

  • FITC remains a viable option for routine, single-color experiments where photobleaching and pH sensitivity are not major concerns. Its high initial brightness and lower cost are advantageous for well-established protocols with abundant antigens.

  • This compound is the superior choice for more demanding applications. Its high photostability makes it ideal for multicolor experiments, analysis of rare cell populations, and for use in cell sorting applications where samples are exposed to the laser for extended periods. While information on its pH sensitivity is limited, its modern chemical structure suggests it may be more stable than FITC in this regard.

For critical experiments where data quality and reproducibility are paramount, the investment in a more photostable dye like This compound is highly recommended. Researchers should always perform their own validation and optimization experiments to determine the best fluorophore and protocol for their specific needs.

References

A Comparative Guide to the Photostability of ATTO 465 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of ATTO 465 against other commonly used cyanine dyes in a similar spectral range: Cy2, Alexa Fluor 488, and DyLight 488. The information presented is supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Performance Overview

A study focusing on a derivative of this compound, termed this compound-p (this compound-pentafluoroaniline), demonstrated its superior photostability compared to both the this compound free dye (carboxylic acid) and YoPro-1 under continuous laser irradiation.[5][6][7][8] This suggests that the core structure of this compound is amenable to modifications that can further enhance its photostability.

Alexa Fluor 488 is widely regarded as a photostable dye, often outperforming older dyes like fluorescein and Cy2.[3] DyLight 488 is also promoted as a dye with high photostability.[4] The Cy2 dye, while historically significant, is generally considered to be less photostable than the more modern Alexa Fluor and ATTO dyes.

Spectroscopic and Photophysical Data

The following table summarizes the key spectroscopic and photophysical properties of this compound and its comparator cyanine dyes. This data is essential for selecting the appropriate dye based on the available excitation sources and emission filters in your imaging system.

PropertyThis compoundCy2Alexa Fluor 488DyLight 488
Excitation Max (nm) 453[9][10]492[11][12]495 - 499[3][13]493[14][15]
Emission Max (nm) 506 - 508[7][9]508 - 510[11][16]519 - 520[3][13]518 - 519[14][17]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 75,000[9][18]Not specified>65,000 - 71,000[3][19]70,000[4][14][15]
Fluorescence Quantum Yield 0.75[18]Not specified0.92[3][20]Not specified
Photostability High[1][2]ModerateHigh[3]High[4]

Experimental Workflow for Photostability Measurement

The following diagram illustrates a typical experimental workflow for assessing the photostability of fluorescent dyes. This process involves preparing the dye solution, acquiring initial fluorescence measurements, subjecting the sample to continuous illumination, and monitoring the decay of fluorescence intensity over time.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Sample_Mount Mount Sample on Microscope Dye_Solution->Sample_Mount Initial_Image Acquire Initial Image (t=0) Sample_Mount->Initial_Image Continuous_Illumination Continuous Illumination Initial_Image->Continuous_Illumination Time_Lapse Time-Lapse Imaging Continuous_Illumination->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity Time_Lapse->Intensity_Measurement Decay_Curve Plot Intensity vs. Time Intensity_Measurement->Decay_Curve Half_Life Calculate Photobleaching Half-Life Decay_Curve->Half_Life

A generalized workflow for quantifying the photostability of fluorescent dyes.

Experimental Protocol for Photostability Assessment

This protocol is adapted from a study that evaluated the photostability of an this compound derivative.[5] It can be modified to compare the photostability of this compound with other cyanine dyes.

1. Sample Preparation:

  • Prepare stock solutions of this compound, Cy2, Alexa Fluor 488, and DyLight 488 in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentration in an appropriate buffer (e.g., PBS, pH 7.4). The concentration should be optimized to provide a strong initial fluorescence signal without significant self-quenching.

  • Mount the dye solutions on a microscope slide with a coverslip. Ensure a consistent sample thickness for all dyes.

2. Imaging Setup:

  • Use a confocal or epifluorescence microscope equipped with a laser line suitable for exciting the dyes (e.g., 488 nm).

  • Select an objective with a high numerical aperture (e.g., 40x or 60x oil immersion) to deliver a high light dose.

  • Set the laser power to a consistent level for all experiments (e.g., 60% of maximum power).

  • Define a region of interest (ROI) for photobleaching and subsequent analysis.

3. Photobleaching Experiment:

  • Acquire an initial image of the ROI at time zero (t=0) using a low laser power to minimize photobleaching during this initial acquisition.

  • Subject the ROI to continuous, repetitive scanning with the high-power excitation laser. The duration of continuous scanning will depend on the photostability of the dyes being tested and can range from minutes to hours.[5]

  • Acquire images of the ROI at regular intervals during the continuous illumination. The frequency of image acquisition should be sufficient to accurately plot the fluorescence decay curve.

4. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Correct for any background fluorescence by subtracting the mean intensity of a region without the dye.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching decay curve.

  • From the decay curve, quantitative parameters such as the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated and compared between the different dyes.

Logical Relationship for Dye Selection

The choice of a fluorescent dye is a multi-faceted decision that extends beyond just photostability. The following diagram illustrates the logical relationships between key dye properties and experimental considerations.

Dye_Selection cluster_dye_props Dye Properties cluster_exp_reqs Experimental Requirements cluster_decision Decision Point Photostability Photostability Imaging_Duration Long-term Imaging Photostability->Imaging_Duration Brightness Brightness (QY * ε) Sensitivity High Sensitivity Needed Brightness->Sensitivity Spectral Spectral Properties Multiplexing Multicolor Imaging Spectral->Multiplexing Solubility Solubility Aqueous_Env Aqueous Environment Solubility->Aqueous_Env Optimal_Dye Optimal Dye Choice Imaging_Duration->Optimal_Dye Sensitivity->Optimal_Dye Multiplexing->Optimal_Dye Aqueous_Env->Optimal_Dye

Key factors influencing the selection of a fluorescent dye for an experiment.

Conclusion

This compound stands as a highly photostable fluorescent dye suitable for demanding imaging applications. While a direct, comprehensive comparison of its photobleaching quantum yield against Cy2, Alexa Fluor 488, and DyLight 488 is not available in a single source, the collective evidence suggests that both this compound and Alexa Fluor 488 offer superior photostability compared to older cyanine dyes like Cy2. For experiments requiring prolonged or intense illumination, both this compound and Alexa Fluor 488 are excellent candidates. The final selection should also consider other critical factors such as the specific instrumentation available, the need for multiplexing with other fluorophores, and the biochemical environment of the experiment. The provided experimental protocol offers a robust framework for conducting in-house comparisons to determine the most suitable dye for your specific research context.

References

A Comparative Guide to Validating ATTO 465 Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to antibodies is paramount for the accuracy and reliability of a wide range of applications, from immunoassays to cellular imaging. This guide provides a comprehensive comparison of ATTO 465 with other common fluorescent dyes—FITC, Alexa Fluor 488, and DyLight 488—focusing on the validation of antibody conjugation efficiency.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye for antibody conjugation is a critical decision that impacts experimental outcomes. The ideal dye should not only be bright and photostable but also have minimal impact on the antibody's structure and function after conjugation. This section provides a comparative overview of the key spectral and performance characteristics of this compound and its common alternatives.

A summary of the key spectral properties of this compound, FITC, Alexa Fluor 488, and DyLight 488 is presented in the table below. These parameters are crucial for designing experiments and for calculating the degree of labeling.

PropertyThis compoundFITC (Fluorescein Isothiocyanate)Alexa Fluor 488DyLight 488
Excitation Max (nm) 453495496493
Emission Max (nm) 508525519518
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 75,00075,00071,00070,000
Quantum Yield (Φ) ~0.75~0.92~0.92High
Correction Factor (CF₂₈₀) 0.54~0.30.110.147

Experimental Protocols

Accurate validation of antibody conjugation efficiency requires robust and reproducible experimental protocols. This section details the methodologies for antibody conjugation, determination of the degree of labeling (DOL), and assessment of the conjugated antibody's activity.

Antibody Conjugation Protocol (Amine-Reactive Dyes)

This protocol describes a general method for conjugating amine-reactive fluorescent dyes (such as NHS esters) to antibodies.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (this compound-NHS ester, FITC, Alexa Fluor 488-NHS ester, or DyLight 488-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dialyze the antibody against 10-20 mM PBS to remove any amine-containing substances. Adjust the pH of the antibody solution to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of antibody solution.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: While gently stirring, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined experimentally but a starting point of 10-20 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for assessing conjugation efficiency. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugated antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate the concentration of the antibody using the following formula:

    Antibody Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_antibody

    • CF₂₈₀: Correction factor of the dye at 280 nm (see table above).

    • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

  • Calculate the DOL using the following formula:

    DOL = A_max / (ε_dye × Antibody Concentration (M))

    • ε_dye: Molar extinction coefficient of the dye at its A_max (see table above).

For optimal performance, a DOL of 2-10 is generally recommended for antibodies.[1]

Antibody Recovery Assessment

Determining the amount of antibody recovered after the conjugation and purification process is crucial for evaluating the efficiency of the entire workflow.

Procedure:

  • Measure the concentration of the antibody before conjugation using a spectrophotometer at 280 nm or a protein assay like BCA.

  • After conjugation and purification, measure the concentration of the conjugated antibody as described in the DOL determination protocol.

  • Calculate the antibody recovery using the following formula:

    Antibody Recovery (%) = (Total amount of conjugated antibody / Total amount of initial antibody) × 100

    Recovery rates can be affected by the purification method, with typical recoveries ranging from 50-90%.[2]

Assessment of Conjugated Antibody Activity via ELISA

It is essential to verify that the conjugation process has not compromised the antigen-binding activity of the antibody. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this assessment.

Procedure:

  • Coat a 96-well plate with the target antigen and block non-specific binding sites.

  • Prepare serial dilutions of both the conjugated and unconjugated (control) antibodies.

  • Add the antibody dilutions to the wells and incubate to allow binding to the antigen.

  • Wash the plate to remove unbound antibodies.

  • For the unconjugated antibody, add an enzyme-linked secondary antibody that recognizes the primary antibody's species. For the directly conjugated antibody, this step is omitted.

  • Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance for a colorimetric substrate).

  • Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value (the concentration of antibody that gives half-maximal binding) for the conjugated antibody may indicate a loss of activity.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Purified Antibody (Amine-free buffer) Mix Reaction Mixture Antibody->Mix Dye Amine-Reactive Dye (e.g., this compound-NHS) Dye->Mix Solvent Anhydrous Solvent (DMF or DMSO) Solvent->Dye Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix Column Gel Filtration Column (e.g., Sephadex G-25) Mix->Column Conjugate Purified Antibody-Dye Conjugate Column->Conjugate Unreacted Unreacted Dye Column->Unreacted

Antibody Conjugation Workflow

cluster_measurement Spectrophotometry cluster_calculation Calculation cluster_input Input Parameters A280 Measure Absorbance at 280 nm (A₂₈₀) AbConc Calculate Antibody Concentration A280->AbConc Amax Measure Absorbance at Dye's λmax (A_max) Amax->AbConc DOL Calculate Degree of Labeling (DOL) Amax->DOL AbConc->DOL CF Dye Correction Factor (CF₂₈₀) CF->AbConc eps_Ab Antibody Molar Extinction Coefficient (ε_Ab) eps_Ab->AbConc eps_Dye Dye Molar Extinction Coefficient (ε_Dye) eps_Dye->DOL

Degree of Labeling (DOL) Determination

cluster_coating Antigen Coating & Blocking cluster_binding Antibody Binding cluster_detection Detection cluster_analysis Data Analysis Coat Coat Plate with Antigen Block Block Non-specific Sites Coat->Block Add_Conj Add Dilutions of Conjugated Antibody Block->Add_Conj Add_Unconj Add Dilutions of Unconjugated Antibody Block->Add_Unconj Wash1 Wash Add_Conj->Wash1 Add_Unconj->Wash1 Add_Sec Add Enzyme-linked Secondary Antibody (for unconjugated) Wash1->Add_Sec Wash2 Wash Add_Sec->Wash2 Add_Sub Add Substrate Wash2->Add_Sub Read Measure Signal Add_Sub->Read Compare Compare Binding Curves (EC50 values) Read->Compare

ELISA for Assessing Antibody Activity

Comparative Discussion

  • Brightness and Photostability: Alexa Fluor 488 and DyLight 488 are generally considered to be more photostable and brighter than FITC, which is prone to photobleaching. ATTO dyes are also known for their high photostability and brightness.[3] A study on a derivative of this compound demonstrated its superior photostability compared to another green nuclear dye.[4]

  • Impact on Antibody Affinity: The conjugation process itself can potentially impact the binding affinity of the antibody. One study systematically evaluated the effect of different fluorescent dyes on the affinity of Fab fragments and found that green fluorescent dyes like Alexa Fluor 488 and DyLight 488 had the least effect on Fab affinity.[5] The choice of conjugation chemistry (e.g., amine vs. sulfhydryl reactive) can also influence the final activity of the conjugated antibody.

  • pH Sensitivity: The fluorescence of FITC is known to be pH-sensitive, which can be a disadvantage in certain applications. In contrast, Alexa Fluor and DyLight dyes are designed to be less sensitive to pH variations.

  • Conjugation Efficiency: The efficiency of the conjugation reaction can be influenced by several factors, including the reactivity of the dye, the buffer conditions, and the properties of the antibody itself. While specific comparative data on conjugation efficiency is scarce, the use of optimized conjugation kits from manufacturers can help ensure high and reproducible degrees of labeling.

References

ATTO 465 performance in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent dye ATTO 465 with other common alternatives in its spectral class: Alexa Fluor 488, FITC, and DyLight 488. The following sections detail their performance across various microscopy techniques, supported by quantitative data and experimental protocols to aid in the selection of the optimal fluorophore for your research needs.

Quantitative Performance Comparison

The selection of a fluorescent dye is critical for the success of fluorescence microscopy experiments. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), quantum yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime (the average time the molecule stays in its excited state). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

PropertyThis compoundAlexa Fluor 488FITC (Fluorescein isothiocyanate)DyLight 488
Excitation Max (nm) 453495495493
Emission Max (nm) 508519519518
Molar Extinction Coefficient (cm⁻¹M⁻¹) 75,000>65,00075,00070,000
Quantum Yield (Φ) 0.750.92[1]0.92High
Fluorescence Lifetime (τ) (ns) 5.04.1[1]4.1[2]N/A
Brightness (Ext. Coeff. x QY) 56,250>59,80069,000High
Photostability High[3]High[3][4]Low[5]High[3][6]

Performance in Microscopy Techniques

Confocal and Multiplex Immunofluorescence

This compound is well-suited for both standard confocal and multiplex immunofluorescence (mIF) microscopy. Its high photostability allows for repeated scanning and longer imaging times without significant signal loss. In mIF, the relatively large Stokes shift of this compound can be advantageous in reducing spectral bleed-through between channels. One notable application of a derivative, this compound-p, is as a nuclear stain, which frees up the 405 nm channel for another target in a multiplex panel.[7]

Alexa Fluor 488 is a widely used and highly photostable alternative to FITC, making it a robust choice for confocal and multiplex imaging.[3][5] DyLight 488 also offers high fluorescence intensity and photostability.[3][4][6] FITC, while bright, is prone to photobleaching and its fluorescence is pH-sensitive, which can be a limitation in quantitative and long-term imaging studies.[5]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires fluorophores that can withstand the high laser powers used for depletion. ATTO dyes, including those spectrally similar to this compound, are known for their good performance in STED. Alexa Fluor 488 and DyLight 488 are also suitable for STED microscopy.[8] While direct quantitative comparisons of this compound in STED are limited in the literature, its inherent photostability suggests it is a viable candidate. The choice of dye can also depend on the specific STED laser wavelength available.

Fluorescence Lifetime Imaging (FLIM)

FLIM distinguishes between fluorophores based on their fluorescence lifetime. The distinct lifetime of this compound (5.0 ns) compared to Alexa Fluor 488 (4.1 ns) and FITC (4.1 ns) allows for their potential separation in FLIM experiments, enabling an additional dimension of multiplexing.[1][2] This can be particularly useful for FRET (Förster Resonance Energy Transfer) studies.

Experimental Protocols

Below are generalized protocols for immunofluorescence staining. Specific antibody concentrations and incubation times should be optimized for each experiment.

General Immunofluorescence Protocol for Confocal Microscopy
  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the secondary antibody conjugated to the desired fluorophore (e.g., this compound) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

Multiplex Immunofluorescence (mIF) Staining Workflow

A common method for mIF is tyramide signal amplification (TSA), which allows for the sequential detection of multiple antigens.

  • Deparaffinization and Rehydration (for FFPE tissues):

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).

  • Peroxidase Block and Staining Cycle 1:

    • Block endogenous peroxidase activity.

    • Incubate with the first primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Apply the tyramide-conjugated fluorophore (e.g., this compound-tyramide). The HRP catalyzes the deposition of the fluorophore at the antigen site.

  • Antibody Stripping:

    • Perform a stripping step (e.g., heat treatment) to remove the primary and secondary antibodies from the previous cycle without removing the covalently bound tyramide fluorophore.

  • Subsequent Staining Cycles:

    • Repeat steps 3 and 4 for each subsequent antigen, using a different tyramide-conjugated fluorophore for each target.

  • Counterstaining and Mounting:

    • After the final staining cycle, counterstain nuclei with a suitable dye (e.g., DAPI or a spectrally distinct nuclear stain).

    • Mount with an appropriate mounting medium.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Immunostaining cluster_imaging Imaging start Start with Fixed Cells/Tissue perm Permeabilization (if needed) start->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Fluorophore-conjugated Secondary Antibody Incubation (e.g., this compound) primary_ab->secondary_ab mount Mounting secondary_ab->mount image Confocal Microscopy mount->image end End image->end Image Analysis

Caption: General workflow for immunofluorescence staining.

Multiplex_IF_Workflow cluster_prep Initial Preparation cluster_cycle1 Staining Cycle 1 cluster_strip Stripping cluster_cycle2 Staining Cycle 2 cluster_final Final Steps start FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval deparaffin->retrieval block1 Peroxidase Block retrieval->block1 primary1 Primary Antibody 1 block1->primary1 secondary1 HRP Secondary Antibody primary1->secondary1 tsa1 Tyramide-Fluorophore 1 (e.g., this compound) secondary1->tsa1 strip Antibody Stripping tsa1->strip block2 Peroxidase Block strip->block2 primary2 Primary Antibody 2 block2->primary2 secondary2 HRP Secondary Antibody primary2->secondary2 tsa2 Tyramide-Fluorophore 2 secondary2->tsa2 counterstain Counterstain Nuclei tsa2->counterstain mount Mounting & Imaging counterstain->mount end End mount->end Image Analysis

References

A Researcher's Guide to Green Fluorescence: Comparing Alternatives to ATTO 465

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals leveraging fluorescence in their research, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. ATTO 465 has been a notable green fluorescent dye, but a range of alternatives offer distinct advantages in various applications. This guide provides an objective comparison of this compound and its common alternatives—ATTO 488, Alexa Fluor 488, DyLight 488, and CF®488A—supported by quantitative data and detailed experimental protocols.

Performance Comparison of Green Fluorescent Dyes

The ideal fluorescent dye exhibits a high molar extinction coefficient, a high quantum yield (resulting in high brightness), and exceptional photostability. The following table summarizes the key spectral and photophysical properties of this compound and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 45350875,0000.7556,250
ATTO 488 50152390,0000.8072,000
Alexa Fluor 488 49651971,0000.92[1][2]65,320
DyLight 488 49351870,000[3]Not specifiedNot specified
CF®488A 49051570,000Not specifiedNot specified

Note: Brightness is a calculated value and provides a theoretical measure of the dye's performance. Actual performance can vary depending on the experimental conditions and the conjugation partner. Quantum yield for DyLight 488 and CF®488A is not consistently reported in publicly available datasheets.

In-Depth Dye Characteristics

This compound: This dye is characterized by a large Stokes shift (the difference between the excitation and emission maxima), which is advantageous in reducing spectral crosstalk in multiplexing experiments. It exhibits good thermal and photostability.[4]

ATTO 488: A member of the rhodamine family of dyes, ATTO 488 is known for its exceptional thermal and photostability, making it well-suited for demanding applications like single-molecule detection and high-resolution microscopy.[4][5] It is also very hydrophilic, which can reduce non-specific binding.[4]

Alexa Fluor 488: One of the most widely used green fluorescent dyes, Alexa Fluor 488 is recognized for its high quantum yield, resulting in bright fluorescent conjugates.[1][2][6] It also boasts excellent photostability, making it a robust choice for various imaging applications.[6]

DyLight 488: This dye is promoted for its high fluorescence yield and photostability.[3] It is spectrally similar to Alexa Fluor 488 and FITC.[7] Manufacturers claim it offers greater photostability and is less pH-sensitive than some other dyes.[8]

CF®488A: This dye is engineered to be a superior alternative to Alexa Fluor 488, with claims of being brighter and more photostable. It is also designed to have minimal non-specific binding.

Experimental Protocols

To facilitate a direct comparison of these dyes in your own laboratory setting, we provide a detailed protocol for immunofluorescence staining, a common application for these fluorophores.

Protocol: Comparative Immunofluorescence Staining of Cultured Cells

This protocol is designed to assess the performance of different fluorescently labeled secondary antibodies.

1. Cell Culture and Preparation:

  • Seed cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and culture to 60-70% confluency.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

2. Fixation:

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the primary antibody specific to your target of interest in the blocking buffer according to the manufacturer's recommendations.

  • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Prepare solutions of the secondary antibodies conjugated to this compound, ATTO 488, Alexa Fluor 488, DyLight 488, and CF®488A in blocking buffer at equivalent concentrations.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate separate coverslips with each of the different fluorescently labeled secondary antibody solutions for 1 hour at room temperature, protected from light.

7. Mounting:

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

8. Imaging and Analysis:

  • Image the slides using a confocal or epifluorescence microscope equipped with appropriate filters for each dye.

  • To ensure a fair comparison, use identical acquisition settings (e.g., laser power, exposure time, gain) for all slides.

  • For photostability analysis, continuously image a field of view for an extended period and measure the rate of fluorescence decay.

Visualizing Experimental Workflow

To provide a clear overview of the immunofluorescence staining process, the following workflow diagram is presented.

G cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging & Analysis Cell_Culture Cell Culture & Seeding Fixation Fixation (4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (with different dyes) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Microscopy & Image Acquisition Mounting->Imaging Analysis Data Analysis & Comparison Imaging->Analysis

Caption: Workflow for comparative immunofluorescence staining.

Logical Relationship of Dye Selection Criteria

The choice of a fluorescent dye is a multi-faceted decision. The following diagram illustrates the key considerations and their interrelationships.

G cluster_properties Key Dye Properties Dye_Choice Optimal Dye Selection Brightness Brightness Brightness->Dye_Choice Photostability Photostability Photostability->Dye_Choice Stokes_Shift Stokes Shift Stokes_Shift->Dye_Choice Specificity Specificity (Low Non-specific Binding) Specificity->Dye_Choice Application Application Requirements Application->Dye_Choice Molar_Extinction Molar Extinction Coefficient (ε) Molar_Extinction->Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness

Caption: Key factors influencing the selection of a fluorescent dye.

References

A Comparative Guide to ATTO 465 and Other Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the quantum yield and other photophysical properties of ATTO 465 with commonly used alternative fluorescent dyes in a similar spectral range: Fluorescein isothiocyanate (FITC), Alexa Fluor 488, and DyLight 488. The data presented is supported by established experimental protocols for quantum yield determination and antibody labeling.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its alternatives. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 45350675,0000.75[1][2][3]
FITC 49552575,0000.92[4]
Alexa Fluor 488 49651971,0000.92[5][6][7][8]
DyLight 488 49351870,000High (specific value not cited)[9][10]

Note: While specific quantum yield values for DyLight 488 are not consistently published, it is widely reported to have a high quantum yield.[9][10]

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorescent dye is often determined using the relative method, which compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a test dye (e.g., this compound) relative to a standard (e.g., fluorescein).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent dye solution of unknown quantum yield

  • Standard fluorescent dye solution with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be low, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the test and standard dyes.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • Calculate the quantum yield of the test dye using the following equation:

    Φtest = Φstd * (mtest / mstd) * (η2test / η2std)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    If the same solvent is used for both the test and standard samples, the refractive index term (η2test / η2std) cancels out.

Experimental Workflow: Fluorescent Labeling of Antibodies

Fluorescent dyes are commonly used to label antibodies for various applications such as immunofluorescence, flow cytometry, and western blotting. The following workflow illustrates the general process of conjugating a fluorescent dye to an antibody.

AntibodyLabelingWorkflow start Start: Prepare Antibody buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 8.3-9.0) start->buffer_exchange conjugation Conjugation Reaction: Antibody + Dye buffer_exchange->conjugation dye_prep Prepare Amine-Reactive Dye Solution (e.g., NHS-ester) dye_prep->conjugation purification Purification: Remove Unconjugated Dye (e.g., Gel Filtration) conjugation->purification characterization Characterization: Determine Degree of Labeling (DOL) (Spectrophotometry) purification->characterization end End: Labeled Antibody characterization->end

Fig 1. General workflow for fluorescently labeling an antibody.

References

A Researcher's Guide to Navigating Spectral Overlap: ATTO 465 and its Fluorophore Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorophores is paramount for generating accurate and reproducible data in multiplexing assays. This guide provides a comprehensive comparison of the spectral properties of ATTO 465 and other commonly used fluorophores, focusing on the critical issue of spectral overlap. We present key quantitative data, detailed experimental protocols for assessing crosstalk, and visual aids to facilitate a deeper understanding of these phenomena.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another, leading to a phenomenon known as bleed-through or crosstalk. This can result in false-positive signals and inaccurate quantification, compromising the integrity of experimental results. Careful consideration of fluorophore selection and the implementation of appropriate experimental controls are essential to mitigate these effects.

Quantitative Comparison of Fluorophore Spectral Properties

To aid in the selection of appropriate fluorophores for multicolor experiments, the following table summarizes the key spectral and photophysical properties of this compound and several other commonly used fluorophores with which it may exhibit spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 453[1][2]508[1][2]75,000[2]0.75[2]
Alexa Fluor 488 496[3]519[3]71,000[3]0.92[3][4]
FITC 495[5][6]525[5][6]75,000[5][6]0.92[5][6]
Cy3 ~550~570~150,000~0.04-0.24[7]

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore (like this compound) is partially detected in the channel designated for an acceptor fluorophore (like Alexa Fluor 488).

cluster_donor This compound (Donor) cluster_acceptor Alexa Fluor 488 (Acceptor) donor_excitation Excitation (453 nm) donor_emission Emission (508 nm) donor_excitation->donor_emission Fluorescence acceptor_detection Detection Channel (e.g., 520-550 nm) donor_emission->acceptor_detection Spectral Overlap (Crosstalk) acceptor_emission Emission (519 nm) acceptor_emission->acceptor_detection Desired Signal acceptor_excitation Excitation (496 nm) acceptor_excitation->acceptor_emission

Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocols

Accurate quantification of spectral overlap is crucial for reliable data analysis. Below are detailed methodologies for assessing crosstalk in fluorescence microscopy and flow cytometry.

Protocol 1: Quantifying Spectral Bleed-Through in Confocal Microscopy

This protocol outlines a method for measuring the percentage of signal from a donor fluorophore (e.g., this compound) that bleeds into the acceptor's detection channel (e.g., Alexa Fluor 488).

Materials:

  • Cells or tissue samples singly labeled with this compound-conjugated antibody.

  • Cells or tissue samples singly labeled with Alexa Fluor 488-conjugated antibody.

  • Unlabeled cells or tissue sample (for background measurement).

  • Confocal microscope with tunable excitation and emission settings.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare three sets of samples: one stained only with this compound, one stained only with Alexa Fluor 488, and an unstained control.

  • Image Acquisition Setup:

    • For the this compound-only sample, set the excitation to 453 nm.

    • Set the emission detection for two channels:

      • Channel 1 (this compound channel): e.g., 480-510 nm.

      • Channel 2 (Alexa Fluor 488 channel): e.g., 520-550 nm.

    • For the Alexa Fluor 488-only sample, set the excitation to 496 nm and use the same emission channels.

    • For the unstained sample, acquire images using both excitation and emission settings to determine background fluorescence.

  • Image Acquisition:

    • Acquire images of the this compound-only sample. The signal detected in Channel 2 represents the bleed-through from this compound into the Alexa Fluor 488 channel.

    • Acquire images of the Alexa Fluor 488-only sample to confirm signal detection in its designated channel.

    • Acquire images of the unstained sample to measure autofluorescence in both channels.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity in a region of interest (ROI) for each channel in all acquired images.

    • Subtract the mean background intensity from the corresponding channels.

    • Calculate the bleed-through percentage:

      • Bleed-through (%) = (Mean Intensity in Channel 2 from this compound sample / Mean Intensity in Channel 1 from this compound sample) x 100

  • Correction: This calculated percentage can then be used to correct for crosstalk in dual-labeled samples through linear unmixing or spectral unmixing algorithms available in most microscopy software.

Protocol 2: Compensation for Spectral Overlap in Flow Cytometry

Compensation is a critical step in multicolor flow cytometry to correct for spectral overlap.

Materials:

  • Single-stained compensation controls for each fluorophore in the panel (e.g., cells stained with only this compound and cells stained with only Alexa Fluor 488).

  • An unstained control sample.

  • A multicolor-stained experimental sample.

  • A flow cytometer with the appropriate lasers and filters.

  • Flow cytometry analysis software.

Methodology:

  • Instrument Setup:

    • Run the unstained control to set the baseline fluorescence and adjust photomultiplier tube (PMT) voltages.

  • Running Compensation Controls:

    • Run the this compound single-stained control. The software will measure the signal in the primary detector for this compound and the amount of signal that "spills over" into the Alexa Fluor 488 detector.

    • Run the Alexa Fluor 488 single-stained control to measure its spillover into the this compound detector.

  • Calculation of Compensation Matrix:

    • The flow cytometry software uses the data from the single-stained controls to calculate a compensation matrix. This matrix contains the spillover values for each fluorophore into every other detector.

  • Application of Compensation:

    • Apply the calculated compensation matrix to the multicolor experimental samples. The software will then mathematically subtract the spillover from each channel, providing a more accurate representation of the true fluorescence of each individual fluorophore.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for quantifying and correcting for spectral overlap in a multicolor fluorescence experiment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Unstained Unstained Control Microscope Fluorescence Microscope / Flow Cytometer Unstained->Microscope Single_Stained Single-Stained Controls (this compound, Alexa Fluor 488, etc.) Single_Stained->Microscope Multi_Stained Multicolor Experimental Sample Multi_Stained->Microscope Measure_Spillover Measure Spectral Overlap / Crosstalk Microscope->Measure_Spillover Calculate_Comp Calculate Compensation Matrix / Bleed-through Correction Measure_Spillover->Calculate_Comp Apply_Correction Apply Correction to Experimental Data Calculate_Comp->Apply_Correction Final_Data Corrected Quantitative Data Apply_Correction->Final_Data

Workflow for spectral overlap quantification and correction.

Conclusion

The successful execution of multicolor fluorescence-based assays hinges on a thorough understanding and mitigation of spectral overlap. While this compound offers favorable spectral properties, its use in combination with other fluorophores, particularly those with close emission maxima like Alexa Fluor 488 and FITC, requires careful experimental design and the application of robust correction methods. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can confidently navigate the challenges of spectral overlap and generate high-quality, reliable data.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the fluorescent dye ATTO 465, offering a performance comparison with popular alternatives and detailed experimental insights for researchers, scientists, and drug development professionals.

This compound is a fluorescent dye belonging to the ATTO series of patented labels. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2] Derived from acriflavine, this moderately hydrophilic dye is well-suited for a range of applications in the life sciences, including the labeling of proteins, DNA, and RNA, as well as for high-sensitivity detection techniques like single-molecule spectroscopy.[1][2]

Physicochemical Properties

This compound exhibits an absorption maximum at approximately 453 nm and an emission maximum at around 506 nm, resulting in a significant Stokes shift of about 53 nm.[1][3] Its molar extinction coefficient is 7.5 x 10⁴ M⁻¹cm⁻¹, and it boasts a high fluorescence quantum yield of 75%. The fluorescence lifetime of this compound is approximately 5.0 ns.[2] These properties make it a bright and readily detectable fluorescent probe.

Performance Comparison

A key consideration for researchers selecting a fluorescent dye is its performance relative to other available options. This guide provides a comparative overview of this compound against common alternatives in a similar spectral range.

PropertyThis compoundYO-PRO-1This compound (free acid)Alexa Fluor 488FITC
Excitation Max (nm) 453~491453~495~495
Emission Max (nm) 506~509508~519~519
Molar Extinction Coefficient (M⁻¹cm⁻¹) 75,000~90,00075,000~71,000~75,000
Quantum Yield (%) 75~5075~92~92
Photostability HighModerateModerateHighLow

Table 1: Comparison of the photophysical properties of this compound and its alternatives. Data for this compound and its free acid form are from product information sheets.[2] Data for YO-PRO-1, Alexa Fluor 488, and FITC are compiled from various sources and may vary depending on the experimental conditions.

Photostability

One of the most significant advantages of this compound is its high photostability. A study comparing a derivative, this compound-pentafluoroaniline (this compound-p), to the commonly used nuclear stain YO-PRO-1 and the free acid form of this compound demonstrated its superior resistance to photobleaching.[4] Under continuous laser irradiation at 486 nm, this compound-p exhibited significantly slower bleaching kinetics.[4] This enhanced photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. Below are protocols for common applications of this compound.

Antibody Conjugation

This protocol outlines the steps for conjugating this compound NHS ester to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to ~8.3.

  • Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1 mg/mL.

  • Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10-15 moles of dye per mole of antibody is recommended.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Collect the fractions containing the fluorescently labeled antibody. The degree of labeling can be determined spectrophotometrically.

Multiplex Immunofluorescence

This compound is particularly valuable for multiplex immunofluorescence (mIF) due to its distinct spectral properties, which allow for good separation from other commonly used fluorophores.[4][5] A study by Dodge et al. (2022) demonstrated the use of an this compound derivative as a nuclear stain in a 6-plex mIF panel to identify various immune cell markers in human tonsil tissue.[4]

Experimental Workflow for 6-Plex Multiplex Immunofluorescence:

G cluster_prep Tissue Preparation cluster_staining Serial Staining Cycles (1-5) cluster_final Final Staining & Imaging prep1 Deparaffinization & Rehydration prep2 Antigen Retrieval prep1->prep2 stain1 Primary Antibody Incubation (e.g., anti-CD3) prep2->stain1 stain2 Secondary HRP Antibody stain1->stain2 stain3 Tyramide Signal Amplification (e.g., with Alexa Fluor 488) stain2->stain3 stain4 Antibody Stripping stain3->stain4 stain4->stain1 Repeat for each marker (CD8, cKit, CD56, IL-17) final1 Nuclear Counterstain (this compound-p) stain4->final1 final2 Mounting final1->final2 final3 Confocal Microscopy final2->final3 TCR_Signaling TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Recruitment & Activation pMHC pMHC pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) PLCg1->Downstream

References

ATTO 465: A Comparative Guide to Performance in Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical determinant of experimental success. This guide provides a detailed comparison of the performance of ATTO 465, a popular fluorescent label, in both fixed and live cell imaging applications. We present a comprehensive analysis of its photostability, brightness, and other key characteristics, supported by experimental data and protocols to aid in the selection of the most appropriate tools for your research needs.

This compound, a fluorescent label derived from acriflavine, is recognized for its strong absorption, high fluorescence quantum yield, and good thermal and photostability.[1][2] Its utility spans a wide range of applications, from standard immunofluorescence in fixed cells to the dynamic tracking of molecules in living systems. However, the performance of any fluorophore can vary significantly depending on the cellular environment. This guide aims to elucidate these differences for this compound and provide a comparative context with other commonly used dyes.

Performance in Fixed Cells: High Photostability

In fixed-cell imaging, where samples are chemically preserved, the primary concern for a fluorescent dye is its ability to withstand intense and prolonged illumination without significant loss of signal. This compound has demonstrated commendable photostability in such conditions.

A key study investigating a derivative, this compound-pentafluoroaniline (this compound-p), provided a direct comparison of its photobleaching kinetics with the parent this compound dye in fixed human formalin-fixed paraffin-embedded (FFPE) tonsil sections. The results indicated that while this compound-p exhibited even greater photostability, the parent this compound also showed a degree of resilience to photobleaching under continuous laser irradiation.[3][4]

Table 1: Photostability Comparison of this compound and its Derivative in Fixed Cells

FluorophoreRelative Photostability (in fixed tissue)Key Findings
This compoundGoodShows some photobleaching under continuous irradiation.[3][4]
This compound-pExcellentDemonstrates slower bleaching kinetics compared to this compound and YoPro-1.[3][4]
YoPro-1ModerateExhibits faster photobleaching than this compound-p.[3][4]

The enhanced photostability of this compound and its derivatives makes them valuable tools for demanding imaging techniques such as multiplex immunofluorescence (mIF), where multiple targets are visualized in a single tissue section.[3][5]

Performance in Live Cells: Considerations and Alternatives

The transition from fixed to live-cell imaging introduces a new set of challenges. The ideal fluorescent probe for live-cell applications must not only be bright and photostable but also cell-permeable and non-toxic to avoid interfering with the biological processes under investigation.

While the ATTO family of dyes is generally considered suitable for live-cell imaging, specific quantitative data on the performance of unmodified this compound in living cells is limited in the current scientific literature.[6] General characteristics suggest that its hydrophilic nature is beneficial for labeling in aqueous solutions.[6] However, researchers should be aware that near-UV or violet light excitations, which can be used for dyes in the spectral range of this compound, have the potential to be more toxic to cells than visible light.[3]

A study on the cytotoxicity of various ATTO dyes in different cell lines indicated that some ATTO dyes, at micromolar concentrations, could potentially have cytotoxic effects on sensitive cell lines.[7] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for any specific live-cell imaging experiment.

Given the limited direct quantitative data for this compound in live cells, researchers may consider alternative fluorescent dyes that have been more extensively characterized for this purpose.

Table 2: Comparison of this compound with Common Alternatives for Live and Fixed Cell Imaging

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey FeaturesSuitable for Fixed CellsSuitable for Live Cells
This compound 453[2]508[2]0.75[2]High photostability, large Stokes shift.[1][2]Yes[3]Yes (with optimization)[6]
Alexa Fluor 488 4955190.92Bright and photostable, pH-insensitive.YesYes
FITC 4945180.36Prone to photobleaching, pH-sensitive.YesLess suitable for long-term imaging
Cy3B 5585720.67Bright and photostable, good for single-molecule studies.YesYes

Experimental Protocols

To aid researchers in their experimental design, we provide detailed protocols for immunofluorescence staining in fixed cells and a general protocol for live-cell imaging.

Protocol 1: Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for the immunofluorescent staining of cultured cells on coverslips using an this compound-conjugated secondary antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS (Caution: Handle in a fume hood)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody

  • Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Gently wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer, protecting it from light. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Carefully mount the coverslip onto a microscope slide with a drop of mounting medium. Seal the edges of the coverslip to prevent drying. Store the slides at 4°C in the dark until imaging.

Workflow for Fixed Cell Immunofluorescence

Fixed_Cell_Immunofluorescence cluster_preparation Cell Preparation cluster_staining Antibody Staining cluster_imaging Imaging culture Culture cells on coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 (optional) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 1% BSA wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with this compound Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount on slide wash5->mount image Image with fluorescence microscope mount->image

Workflow for fixed cell immunofluorescence staining.
Protocol 2: Live-Cell Imaging

This protocol provides a general workflow for live-cell imaging. The optimal dye concentration and incubation time should be determined empirically for each cell type and experimental condition to minimize cytotoxicity.

Materials:

  • Cells cultured in a glass-bottom dish or chamber slide

  • Live-Cell Imaging Medium (e.g., phenol red-free DMEM)

  • This compound conjugate (e.g., labeled protein or antibody fragment)

  • Environmental chamber for the microscope (to maintain 37°C and 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.

  • Staining: Prepare the this compound working solution in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio with minimal toxicity. Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C and 5% CO2.

  • Washing (Optional): For some probes, a wash step may be necessary to remove unbound dye and reduce background fluorescence. Gently replace the staining solution with fresh, pre-warmed live-cell imaging medium.

  • Imaging: Place the dish or slide on the microscope stage within the environmental chamber. Allow the cells to equilibrate before starting image acquisition. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. Acquire images at desired time intervals.

Logical Flow for Live-Cell Imaging Experiment

Live_Cell_Imaging cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis seed Seed cells in imaging dish stain Incubate with this compound conjugate seed->stain wash Wash (optional) stain->wash equilibrate Equilibrate in microscope chamber wash->equilibrate acquire Acquire images equilibrate->acquire analyze Analyze time-lapse data acquire->analyze

General workflow for a live-cell imaging experiment.

Conclusion

This compound is a versatile and photostable fluorescent dye that performs well in fixed-cell imaging applications, offering researchers a reliable tool for high-resolution microscopy. While its use in live-cell imaging is feasible, the limited availability of direct quantitative performance data necessitates careful optimization of experimental conditions to minimize potential cytotoxicity and phototoxicity. For demanding long-term live-cell imaging, researchers may also consider exploring alternative, more extensively characterized live-cell probes. By understanding the specific characteristics of this compound in different cellular contexts and following optimized protocols, scientists can effectively harness its fluorescent properties to advance their research.

References

Safety Operating Guide

Proper Disposal of ATTO 465: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of scientific research. This guide provides detailed, step-by-step procedures for the proper disposal of ATTO 465, a fluorescent label widely used in life sciences. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Key Safety Precautions:

  • Avoid Inhalation and Contact: Handle solid forms of this compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. Avoid direct contact with skin and eyes.

  • Prevent Environmental Release: Do not dispose of this compound, in any form, down the drain or in the regular trash.[1] Fluorescent dyes can be harmful to aquatic life.

  • Segregate Waste: All waste contaminated with this compound should be treated as chemical waste and segregated from other laboratory trash.

Disposal Procedures for Different Waste Streams

The appropriate disposal method for this compound depends on its physical state and concentration. The following procedures outline the correct handling for each type of waste.

1. Unused or Expired Solid this compound Powder:

  • Step 1: Containerization: Keep the unused or expired dye in its original, sealed container.

  • Step 2: Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Step 3: Collection: Place the labeled container in a designated hazardous waste accumulation area.

  • Step 4: Pickup: Arrange for collection by your institution's EHS or a licensed chemical waste disposal service.

2. Concentrated Stock Solutions (e.g., in DMSO or DMF):

  • Step 1: Waste Collection: Collect all concentrated solutions of this compound in a dedicated, sealed, and chemically compatible waste container (e.g., a high-density polyethylene bottle).

  • Step 2: Labeling: Clearly label the container as "Hazardous Waste: this compound in [Solvent Name]" (e.g., DMSO).

  • Step 3: Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Step 4: Disposal: When the container is full, arrange for pickup by your institution's EHS. Never dispose of concentrated solutions down the drain.

3. Dilute Aqueous Solutions (from staining or washing steps):

While some non-mutagenic dyes in dilute aqueous solutions may be permissible for drain disposal in certain municipalities, it is best practice to treat all fluorescent dye solutions as chemical waste.

  • Step 1: Collection: Collect all dilute aqueous waste containing this compound in a clearly labeled, sealed container.

  • Step 2: Neutralization (for reactive forms): For solutions containing reactive forms like NHS-esters, it is good practice to quench the reactivity before disposal. This can often be achieved by allowing the solution to sit at a neutral or slightly basic pH for several hours to ensure hydrolysis of the reactive group.

  • Step 3: Disposal: Dispose of the collected aqueous waste through your institution's chemical waste program.

4. Contaminated Labware and Debris:

  • Step 1: Segregation: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected as solid hazardous waste.

  • Step 2: Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container lined with a durable plastic bag.

  • Step 3: Gels: Electrophoresis gels stained with this compound should be collected in a sealed container and disposed of as solid chemical waste.

  • Step 4: Disposal: Once the container is full, seal it and arrange for pickup by your institution's EHS.

Summary of Waste Handling

Waste TypeDisposal ContainerKey Disposal Guideline
Unused/Expired Solid PowderOriginal vial within a hazardous waste containerCollect for licensed chemical waste disposal.
Concentrated Stock Solutions (DMSO/DMF)Sealed, compatible solvent waste bottleNo drain disposal. Collect for chemical waste pickup.
Dilute Aqueous SolutionsLabeled aqueous waste containerCollect for chemical waste pickup.
Contaminated Labware (tips, gloves, etc.)Labeled solid hazardous waste containerSegregate from regular trash. Collect for EHS pickup.
Stained GelsSealed container within solid waste binTreat as solid chemical waste.

Experimental Protocols

The disposal procedures outlined above are a critical final step in any experimental protocol involving this compound. For instance, in a typical protein labeling experiment using this compound NHS-ester, waste would be generated at multiple stages:

  • Preparation of Dye Stock Solution: Any pipette tips or microcentrifuge tubes used to handle the solid dye and dissolve it in an organic solvent would be disposed of as contaminated solid waste.

  • Labeling Reaction: The reaction vessel and any leftover reaction mixture would be disposed of as liquid chemical waste.

  • Purification of Labeled Protein: Waste from chromatography columns (e.g., Sephadex G-25) used to separate the labeled protein from unreacted dye would be collected as liquid chemical waste. All fractions containing the free dye must be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_powder Unused/Expired Solid Powder waste_type->solid_powder Solid conc_solution Concentrated Stock Solution waste_type->conc_solution Concentrated Liquid dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Liquid contaminated_labware Contaminated Labware/Debris waste_type->contaminated_labware Solid Debris collect_solid Collect in Labeled Hazardous Waste Container solid_powder->collect_solid collect_liquid Collect in Labeled Liquid Waste Container conc_solution->collect_liquid dilute_solution->collect_liquid collect_solid_waste Collect in Labeled Solid Waste Bin contaminated_labware->collect_solid_waste ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_solid_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of various this compound waste streams.

By implementing these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 465

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the fluorescent dye ATTO 465.

This compound is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and stability.[1] As with any chemical, proper handling and personal protective equipment (PPE) are paramount to ensure laboratory safety. This guide provides detailed procedures for the safe use and disposal of this compound, empowering you to conduct your research with confidence.

Personal Protective Equipment (PPE) at a Glance

When working with this compound, particularly in its solid form, a risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this dye.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] Side shields are required to provide protection from splashes and airborne particles.[2]
Face ShieldRecommended when there is a significant risk of splashing, to be worn in conjunction with safety glasses or goggles.[3][4]
Hand Protection Disposable Nitrile GlovesProvide protection against incidental contact.[2] Gloves should be promptly removed and replaced after any contact with the chemical.[2] Consider double-gloving for added protection.[2]
Respiratory Protection Dust MaskA dust mask, such as an N95 respirator, is recommended when handling the solid, powdered form of this compound to prevent inhalation.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from contamination.[2][3]
Closed-toe ShoesRequired to protect the feet from potential spills.[2][4]
Long PantsShould be worn to cover exposed skin on the legs.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the vial for any signs of damage or leakage.

  • Storage: The product is typically shipped at ambient temperature.[6][7] Upon receipt, it should be stored at -20°C, protected from moisture and light.[6][7]

  • Equilibration: Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[6][7]

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Solubility: this compound is soluble in polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[6][7]

  • Solution Preparation: When preparing solutions, add the solvent to the dye slowly to avoid generating dust. For derivatives like NHS-esters and maleimides, use anhydrous and amine-free solvents and prepare the solutions immediately before use.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management A Receive and Inspect B Store at -20°C A->B Upon receipt C Equilibrate to Room Temp B->C Before use D Don PPE C->D E Prepare Stock Solution in Fume Hood D->E F Perform Experiment E->F G Segregate Waste F->G H Label Waste Container G->H I Dispose via EHS H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All materials that have come into contact with this compound should be treated as chemical waste and segregated from regular trash.[5] This includes:

  • Solid Waste: Unused or expired solid this compound, contaminated pipette tips, microcentrifuge tubes, gloves, and paper towels.[5]

  • Liquid Waste: Concentrated stock solutions and dilute aqueous solutions from experiments.[5]

  • Contaminated Labware: Gels and other labware that have been in contact with the dye.[5]

Waste Collection and Labeling
  • Containers: Use designated, clearly labeled, and sealed hazardous waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene for DMSO or DMF solutions).[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Disposal Procedure
  • Quenching (for NHS-esters): For aqueous solutions containing reactive NHS-esters, ensure the solution's pH is between 7 and 8.5 and allow it to stand for several hours to ensure complete hydrolysis before collection.[5]

  • Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.[5] Always follow your institution's specific protocols for waste accumulation, storage, and pickup.[5]

By adhering to these guidelines, you can create a safe working environment and contribute to responsible scientific practices. Always consult the most recent Safety Data Sheet (SDS) from the manufacturer for the most up-to-date information.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.